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  • Product: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
  • CAS: 1946010-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Proline Analogs in Modern Chemistry Proline, the only proteinogenic secondary amino acid, imparts unique confo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Proline Analogs in Modern Chemistry

Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on peptides and proteins due to its cyclic structure. This inherent rigidity has made proline and its derivatives invaluable tools in medicinal chemistry, peptide science, and asymmetric catalysis. By modifying the pyrrolidine ring, researchers can fine-tune the stereoelectronic properties of these molecules, leading to enhanced biological activity, increased metabolic stability, and novel catalytic capabilities. Among the vast array of proline analogs, those with substitutions at the C4 position and methylation at the N1 position, such as (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, represent a class of compounds with significant potential in drug discovery and development.

This technical guide provides a comprehensive overview of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, detailing its chemical structure, stereoselective synthesis, and known and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with proline analogs and for professionals in the field of drug development seeking to leverage the unique properties of this compound.

Chemical Structure and Physicochemical Properties

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a derivative of the amino acid L-proline, featuring two key modifications: a methyl group at the C4 position with trans stereochemistry relative to the carboxylic acid group at C2, and a methyl group on the ring nitrogen (N1).

Molecular Structure:

Figure 1: 2D Chemical Structure of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Physicochemical Properties:

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Likely a white to off-white solidBased on similar amino acid derivatives.
Solubility Expected to be soluble in water and polar organic solvents.The presence of the carboxylic acid and the tertiary amine functionalities suggests good polarity.
pKa Two pKa values are expected: one for the carboxylic acid (typically ~2-3) and one for the tertiary amine (typically ~9-10).These values are general estimates for α-amino acids.
Optical Rotation A specific optical rotation is expected due to the presence of two chiral centers.The value would need to be determined experimentally.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on C4), the protons on the pyrrolidine ring, and a broad signal for the carboxylic acid proton (typically in the 10-13 ppm range), which would disappear upon D₂O exchange. The chemical shifts and coupling constants of the ring protons would be indicative of the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear downfield (typically 170-180 ppm).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Stereoselective Synthesis

A robust and stereoselective synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be envisioned in two main stages: the synthesis of the precursor (2S,4R)-4-methylproline, followed by N-methylation.

Stage 1: Synthesis of (2S,4R)-4-Methylproline Precursor

Several highly diastereoselective methods for the synthesis of all four stereoisomers of 4-methylproline have been reported. A general and practical approach starts from readily available chiral precursors, such as glutamic acid, and utilizes an Evans asymmetric alkylation to control the stereochemistry at the C4 position.[1]

G cluster_0 Synthesis of (2S,4R)-4-Methylproline Precursor start Chiral Precursor (e.g., Glutamic Acid) evans Formation of Evans Chiral Auxiliary start->evans alkylation Asymmetric Alkylation (Introduction of Methyl Group at C4) evans->alkylation cyclization Intramolecular SN2 Cyclization (Formation of Pyrrolidine Ring) alkylation->cyclization deprotection Deprotection cyclization->deprotection product (2S,4R)-4-Methylproline Derivative deprotection->product

Figure 2: General workflow for the synthesis of the (2S,4R)-4-methylproline precursor.

Stage 2: N-Methylation

The final step in the synthesis is the methylation of the secondary amine of the (2S,4R)-4-methylproline precursor. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[2][3] This reaction is advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[3]

Experimental Protocol: Eschweiler-Clarke N-Methylation of (2S,4R)-4-Methylproline

This protocol is a representative procedure based on the well-established Eschweiler-Clarke reaction for amino acids. It should be optimized for the specific substrate.

Materials:

  • (2S,4R)-4-Methylproline (or a suitable protected derivative)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of (2S,4R)-4-methylproline in water, add an excess of aqueous formaldehyde solution.

  • Cool the mixture in an ice bath and slowly add an excess of formic acid.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess reagents.

  • Dissolve the residue in a minimal amount of water and adjust the pH to isoelectric point with a suitable acid or base to precipitate the product.

  • Collect the crude product by filtration.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

G cluster_1 Eschweiler-Clarke N-Methylation start (2S,4R)-4-Methylproline intermediate Iminium Ion Intermediate start->intermediate Reaction with Formaldehyde reagents Formaldehyde + Formic Acid reagents->intermediate reduction Hydride Transfer from Formate intermediate->reduction product (2S,4R)-1,4-Dimethylpyrrolidine- 2-carboxylic acid reduction->product CO2 release

Figure 3: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Applications in Research and Drug Development

While specific applications for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid are not extensively documented, its structural features suggest significant potential in several areas of research and development, primarily based on the known roles of N-methylated and C4-substituted proline analogs.

3.1. Peptide and Peptidomimetic Design

The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties.[4] N-methylation can:

  • Increase Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[4]

  • Modulate Conformation: The presence of the N-methyl group influences the cis/trans isomerism of the peptide bond, which can be used to stabilize a desired secondary structure, such as a β-turn.[5] This conformational control is crucial for optimizing binding affinity to biological targets.

  • Improve Membrane Permeability: By replacing an N-H bond with an N-CH₃ group, the number of hydrogen bond donors is reduced, which can lead to increased lipophilicity and improved cell membrane permeability.

The additional C4-methyl group in (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid further constrains the pyrrolidine ring pucker, providing an additional level of conformational control that can be exploited in the design of highly specific peptide-based drugs.

3.2. Asymmetric Catalysis

Proline and its derivatives are widely used as organocatalysts in a variety of asymmetric transformations. The stereoelectronic environment of the pyrrolidine ring is critical to the catalyst's efficacy and stereoselectivity. While the parent compound (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is unlikely to be a catalyst itself due to the N-methylation, its synthesis provides access to a chiral scaffold that can be further functionalized to create novel organocatalysts.

3.3. Potential as a Chiral Building Block

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can serve as a valuable chiral building block for the synthesis of more complex molecules, including natural products and novel pharmaceutical agents. Its well-defined stereochemistry can be transferred to subsequent products, making it a useful starting material in multi-step synthetic campaigns.

Conclusion and Future Outlook

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a structurally intriguing proline analog that combines the conformational constraints of a C4-substituted ring with the advantageous properties conferred by N-methylation. While specific data and applications for this particular molecule are still emerging, the well-established importance of related compounds in medicinal chemistry and catalysis underscores its potential.

The stereoselective synthesis of this compound is achievable through established methodologies, providing a clear path for its preparation and further investigation. Future research efforts should focus on the experimental determination of its physicochemical properties, its incorporation into peptides to study the resulting conformational and biological effects, and its exploration as a chiral scaffold for the development of new chemical entities. As the demand for more sophisticated and effective therapeutic agents continues to grow, the unique structural features of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid make it a promising candidate for further exploration by the scientific community.

References

  • Li, W., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances. Available at: [Link]

  • Cunto, F. P., et al. (2021). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Molecules. Available at: [Link]

  • D'Altri, T., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

  • Hopkinson, R. J., et al. (2018). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. Available at: [Link]

  • Li, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications. Available at: [Link]

  • Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. Available at: [Link]

  • D'Altri, T., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available at: [Link]

  • Galande, A. K., et al. (2004). Bioactivity of Peptide Analogs of the Neutrophil Chemoattractant, N-Acetyl-Proline-Glycine-Proline. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • The Organic Chemist. (2022). Eschweiler-Clarke Reaction. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Sisto, A., et al. (1991). Synthesis and biological activity of N-methylated analogues of neurokinin A. Peptides. Available at: [Link]

  • University of Puget Sound. Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Britton, R., et al. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Thomas, B., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli. Portland Press. Available at: [Link]

  • Hanson, G. J., et al. (2020). Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli. Biochemical Journal. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Reductive Amination. WordPress. Available at: [Link]

  • LookChem. (2S,4R)-1-Acetyl-4-benzylsulfanyl-pyrrolidine-2-carboxylic acid methyl ester. Available at: [Link]

  • PubChem. (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Calgary. Peptide synthesis. Available at: [Link]

  • Wang, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. International Journal of Molecular Sciences. Available at: [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. Available at: [Link]

  • PhytoBank. (2R,4R)-4-Methyl-2-pyrrolidinecarboxylic acid. Available at: [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. Available at: [Link]

  • Gessier, F., et al. (2009). Can N-methylated Amino Acids Serve as Substitutes for Prolines in Conformational Design of Cyclic Pentapeptides?. Journal of Peptide Science. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and its Stereoisomers for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively mimic peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively mimic peptide turns and present substituents in well-defined spatial orientations.[1] N-methylation and substitution on the pyrrolidine ring, as seen in 1,4-dimethylpyrrolidine-2-carboxylic acid, can significantly influence a molecule's conformational preferences, metabolic stability, and biological activity.[2][3] These modifications can lead to enhanced resistance to enzymatic degradation and modulated receptor binding affinity, making these compounds highly attractive for the development of novel therapeutics.[2] The stereochemistry at the C2 and C4 positions is crucial in determining the overall shape of the molecule and its interaction with biological targets.

This technical guide will focus on the available information for the stereoisomers of 1,4-dimethylpyrrolidine-2-carboxylic acid, with a particular emphasis on the (2S,4S) isomer due to the availability of its data. We will delve into its chemical properties, potential synthetic routes based on analogous compounds, and prospective applications in drug discovery.

Physicochemical Properties and Identification

While specific data for the (2S,4R) isomer is unavailable, we can infer expected properties from its close analogue, (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride .

Table 1: Physicochemical Properties of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

PropertyValueSource
CAS Number 6734-42-5[4][5]
Molecular Formula C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [4]
Purity ≥98%[4]
Storage Conditions Sealed in dry, 2-8°C[4]
SMILES Cl.C[C@H]1CC(O)=O[4]

Computational Data for the (2S,4S) Isomer:

PropertyValueSource
Topological Polar Surface Area (TPSA) 40.54 Ų[4]
LogP 0.833[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Synthesis Strategies for 4-Methylproline Diastereomers

The synthesis of specific stereoisomers of 4-methylproline presents a significant chemical challenge. However, several stereoselective routes have been developed that could potentially be adapted for the synthesis of N-methylated analogs like (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. A key strategy involves the late-stage stereodivergent synthesis from a common precursor.[6]

One effective approach utilizes an Evans asymmetric alkylation to establish the stereochemistry at the C4 position.[7] This method has been shown to produce all four diastereoisomers of Boc-protected 4-methylproline carboxylates with high stereoselectivity on a gram scale.[7]

General Synthetic Workflow for 4-Methylproline Stereoisomers

The following diagram outlines a generalized synthetic pathway for accessing the different stereoisomers of 4-methylproline, which could be conceptually applied to the target molecule with an additional N-methylation step.

Synthesis_Workflow cluster_0 Starting Materials & Key Intermediates cluster_1 Stereodivergent Synthesis cluster_2 Final Modification Starting_Material Chiral Precursor (e.g., Glutamic Acid) Evans_Auxiliary Evans' Chiral Auxiliary Starting_Material->Evans_Auxiliary Preparation Alkylation Asymmetric Alkylation Evans_Auxiliary->Alkylation Reaction Cyclization_Precursor Cyclization Precursor Alkylation->Cyclization_Precursor Cleavage & Modification Hydrogenation Stereodivergent Hydrogenation Cyclization_Precursor->Hydrogenation Intramolecular Cyclization cis_Isomers cis-4-Methylproline (2S,4S) and (2R,4R) Hydrogenation->cis_Isomers trans_Isomers trans-4-Methylproline (2S,4R) and (2R,4S) Hydrogenation->trans_Isomers N_Methylation N-Methylation trans_Isomers->N_Methylation Final_Product (2S,4R)-1,4-Dimethyl- pyrrolidine-2-carboxylic acid N_Methylation->Final_Product

Caption: Generalized workflow for the synthesis of 4-methylproline stereoisomers.

Illustrative Experimental Protocol: N-Methylation of a Proline Derivative

While a specific protocol for the target molecule is not available, the following is a representative procedure for the N-methylation of a related hydroxyproline derivative, which illustrates the general principles.[8]

Protocol: N-methylation of trans-4-hydroxy-L-proline via Reductive Amination [8]

  • Dissolution: In a suitable hydrogenation vessel, dissolve 40 g (305 mmol) of trans-4-hydroxy-L-proline in 80 ml of water.

  • Addition of Reagents: To this solution, add 80 ml of a 30% aqueous formaldehyde solution.

  • Catalyst Addition: Carefully add 7.0 g of 5% palladium on carbon catalyst (50% wet).

  • Hydrogenation: Seal the vessel and connect it to a Parr Shaker. Hydrogenate the mixture at 50 psig for 24 hours.

  • Catalyst Removal: After 24 hours, depressurize the vessel and recover the catalyst by filtration over diatomaceous earth.

  • Work-up: The filtrate containing the N-methylated product can then be further purified by standard techniques such as crystallization or chromatography.

Potential Applications in Drug Development

Substituted pyrrolidines, including N-methylated proline analogs, are of significant interest in medicinal chemistry due to their ability to act as constrained analogs of other amino acids and peptides.

  • Peptidomimetics: The conformational constraints imposed by the pyrrolidine ring and its substituents can lead to peptides with improved metabolic stability and receptor selectivity.[2][3]

  • Neurological Disorders: Pyrrolidine derivatives have been investigated for their potential in treating neurodegenerative diseases. For instance, N-substituted analogues of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid have shown activity as agonists, partial agonists, and antagonists of metabotropic glutamate receptors.[9]

  • Antiviral and Anticancer Agents: The pyrrolidine scaffold is a common feature in a variety of biologically active compounds with potential applications as antiviral and anticancer agents.[1]

The specific stereochemistry of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid would present a unique three-dimensional arrangement of its functional groups, which could be exploited to target specific protein binding pockets.

Spectroscopic Characterization (Anticipated)

While experimental spectra for the target compound are not available, we can predict the key features based on the analysis of related substituted pyrrolidines.[10][11][12][13]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the rigid nature of the pyrrolidine ring and the diastereotopic nature of the methylene protons. Key signals would include:

    • A singlet for the N-methyl group.

    • A doublet for the C4-methyl group.

    • A multiplet for the C2 proton, likely a doublet of doublets.

    • A series of complex multiplets for the remaining ring protons. The precise chemical shifts and coupling constants would be highly dependent on the stereochemistry and the conformation of the pyrrolidine ring.[10][11][13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for all seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear downfield (typically >170 ppm). The chemical shifts of the ring carbons would be sensitive to the stereochemical arrangement of the methyl groups.

Safety and Handling

Specific toxicology data for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is not available. However, for related pyrrolidine derivatives, standard laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. For the hydrochloride salt of the (2S,4S) isomer, it is recommended to store it in a dry environment at 2-8°C.[4]

Conclusion and Future Directions

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid represents an intriguing yet underexplored molecule for medicinal chemistry and drug discovery. While direct experimental data remains elusive, this technical guide provides a solid foundation for researchers by summarizing the properties and synthetic strategies for its close stereoisomers. The development of a concise and highly stereoselective synthesis for the (2S,4R) isomer would be a crucial first step in unlocking its full potential. Subsequent detailed characterization of its physicochemical properties, conformational preferences, and biological activity will be essential to evaluate its utility as a novel building block for the next generation of therapeutics.

References

  • Murphy, A. C., Mitova, M. I., Blunt, J. W., & Munro, M. H. G. (2008). Concise, Stereoselective Route to the Four Diastereoisomers of 4-Methylproline. The Journal of Organic Chemistry, 73(10), 3853–3858. [Link]

  • Wang, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. Scientific Reports, 9(1), 14429. [Link]

  • Diastereoselective synthesis of the 4-methylproline derivatives. (2019). ResearchGate. [Link]

  • A robust and stereoselective synthesis of (2S,4S)-methylproline and its incorporation into a model protein. (2022). Organic & Biomolecular Chemistry. [Link]

  • Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. (2021). Marine Drugs, 19(9), 489. [Link]

  • Duewell, H. (1981). High-Field H N.M.R. Study of the Four-Spin System of a Set of 2,3,4,5-Tetrasubstituted Pyrrolidines. Australian Journal of Chemistry, 34(3), 539-545. [Link]

  • High-field 1H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. (1981). ConnectSci. [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

  • Can N-methylated Amino Acids Serve as Substitutes for Prolines in Conformational Design of Cyclic Pentapeptides? (2009). Peptide Science, 92(2), 101-115. [Link]

  • High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. (1981). ResearchGate. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2025). Nature Communications, 16(1), 2235. [Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. (2021). The Journal of Organic Chemistry, 86(22), 15993–16016. [Link]

  • (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. PubChem. [Link]

  • (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride. PubChem. [Link]

  • Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters, 56(19), 2465-2468. [Link]

Sources

Foundational

Stereochemical and Conformational Profiling of (2S,4R)- vs. (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: A Comprehensive Guide for Drug Design

Executive Summary In the realm of modern drug discovery and peptidomimetic design, the spatial orientation of functional groups dictates target affinity, metabolic stability, and overall pharmacokinetic viability. 1,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and peptidomimetic design, the spatial orientation of functional groups dictates target affinity, metabolic stability, and overall pharmacokinetic viability. 1,4-Dimethylpyrrolidine-2-carboxylic acid —an N-methylated derivative of 4-methylproline—exists as multiple diastereomers, with the (2S,4R) and (2S,4S) configurations being the most biologically and synthetically relevant.

As an application scientist specializing in molecular design, I frequently leverage these specific diastereomers as conformationally constrained building blocks. The subtle inversion of a single stereocenter at the C4 position fundamentally alters the pyrrolidine ring's puckering dynamics. This guide provides an in-depth technical analysis of the causality behind these conformational shifts, their impact on upstream amide bond geometry, and self-validating synthetic protocols for their isolation.

Stereochemical Architecture & Nomenclature

Both molecules share a pyrrolidine core with an N-methyl group (position 1), a carboxylic acid (position 2), and a methyl group (position 4). Because natural L-proline possesses a (2S) configuration, these derivatives are structurally anchored as L-proline analogues.

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid : Commonly referred to as N-methyl-trans-4-methyl-L-proline . In this diastereomer, the C4-methyl group and the C2-carboxylic acid are situated on opposite faces of the pyrrolidine ring (trans relationship).

  • (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid : Commonly referred to as N-methyl-cis-4-methyl-L-proline . Here, the C4-methyl group and the C2-carboxylic acid are on the same face of the ring (cis relationship).

Conformational Dynamics: Ring Pucker & Amide Isomerization

The true utility of these diastereomers lies in their predictable conformational behavior. Unlike electronegative substituents (e.g., fluorine or hydroxyl groups) that dictate ring pucker via the stereoelectronic gauche effect, a C4-methyl group dictates pucker entirely through steric effects [1].

To minimize 1,3-diaxial-like steric clashes, the bulky 4-methyl group strongly prefers a pseudoequatorial orientation. This steric mandate forces the pyrrolidine ring to adopt specific puckered states depending on the C4 stereochemistry:

  • (2S,4S) / cis isomer : To maintain the 4S-methyl group in a pseudoequatorial position, the ring must adopt a Cγ-exo pucker [2].

  • (2S,4R) / trans isomer : Conversely, for the 4R-methyl group to remain pseudoequatorial, the ring is forced into a Cγ-endo pucker [4].

Causality in Peptidomimetics: When these N-methylated amino acids are incorporated into a peptide backbone or utilized as N-terminal caps, the ring pucker directly influences the


 equilibrium of the upstream tertiary amide bond. The Cγ-exo pucker of the (2S,4S) isomer thermodynamically stabilizes the trans-amide bond, whereas the Cγ-endo pucker of the (2S,4R) isomer stabilizes the cis-amide bond. This predictability is an invaluable tool for forcing specific secondary structures, such as 

-turns or collagen-like triple helices.

ConformationalLogic A 1,4-Dimethylpyrrolidine-2-carboxylic Acid B (2S,4S) Diastereomer (cis-4-methyl) A->B C (2S,4R) Diastereomer (trans-4-methyl) A->C D Steric Preference: 4-Methyl Pseudoequatorial B->D E Steric Preference: 4-Methyl Pseudoequatorial C->E F Cγ-exo Pucker D->F G Cγ-endo Pucker E->G H Stabilizes trans-Amide Bond F->H I Stabilizes cis-Amide Bond G->I

Conformational logic dictating ring pucker and amide bond stability in 4-methylproline derivatives.

Synthetic Methodologies (Self-Validating Protocols)

Synthesizing stereopure 1,4-dimethylpyrrolidine-2-carboxylic acid requires strict control over the C4 stereocenter. The most robust, scalable approach begins with commercially available trans-4-hydroxy-L-proline [3].

Step-by-Step Protocol

Phase 1: Preparation of the Olefin Intermediate

  • Protection: Treat trans-4-hydroxy-L-proline with Boc-anhydride (

    
    ) and sodium bicarbonate to yield the N-Boc derivative. Subsequently, protect the carboxylic acid as a methyl ester using methyl iodide and potassium carbonate in DMF.
    
  • Oxidation: Subject the protected intermediate to Swern oxidation (oxalyl chloride, DMSO,

    
     at -78 °C). Causality: Swern conditions selectively oxidize the C4-hydroxyl to a ketone without risking over-oxidation or epimerization at the labile C2 center.
    
  • Wittig Olefination: React the 4-ketoproline intermediate with methylenetriphenylphosphorane (generated from methyltriphenylphosphonium bromide and

    
    ) in THF to yield N-Boc-4-methylene-L-proline methyl ester.
    

Phase 2: Divergent Stereoselective Hydrogenation 4. For the (2S,4S) cis-Isomer: Perform catalytic hydrogenation using Pd/C (10 wt%) under a


 atmosphere (1 atm) in methanol. Causality: The bulky N-Boc group sterically blocks the upper face of the pyrrolidine ring, forcing the hydrogen to add from the less hindered lower face, yielding predominantly the cis-(2S,4S) diastereomer.
5.  For the (2S,4R) trans-Isomer:  Standard Pd/C hydrogenation fails to yield the trans product. Instead, utilize a directed asymmetric hydrogenation strategy (e.g., Crabtree's catalyst) or employ an Evans' chiral auxiliary approach to force hydrogen delivery from the sterically hindered face.

Phase 3: N-Methylation and Deprotection 6. Boc Deprotection: Treat the stereopure intermediate with 20% TFA in DCM to remove the Boc group. 7. Reductive N-Methylation: React the secondary amine with aqueous formaldehyde (


) and sodium cyanoborohydride (

) in methanol. Causality: Reductive amination is chosen over direct alkylation (e.g., with methyl iodide) to completely suppress over-alkylation (quaternary ammonium formation) and prevent base-catalyzed racemization at C2. 8. Saponification: Hydrolyze the methyl ester using LiOH in a THF/Water mixture. Acidify with 1M HCl to precipitate the final stereopure (2S,4S) or (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid.

SyntheticWorkflow Start trans-4-Hydroxy-L-Proline Protect 1. N-Boc & O-Me Protection Start->Protect Oxidize 2. Swern Oxidation Protect->Oxidize Wittig 3. Wittig Olefination Oxidize->Wittig HydroCis 4a. H2, Pd/C Favors cis-(2S,4S) Wittig->HydroCis HydroTrans 4b. Asymmetric H2 Favors trans-(2S,4R) Wittig->HydroTrans NMethyl 5. Deprotection & Reductive N-Methylation HydroCis->NMethyl HydroTrans->NMethyl Saponify 6. LiOH Saponification NMethyl->Saponify

Divergent synthetic workflow for (2S,4S) and (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid.

Comparative Data Summary

To aid in rational drug design, the quantitative and qualitative differences between the two diastereomers are summarized below. Selecting the correct isomer is paramount when tuning the 3D vector of a pharmacophore or stabilizing a specific peptide macrocycle.

Property(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Common Nomenclature N-Methyl-trans-4-methyl-L-prolineN-Methyl-cis-4-methyl-L-proline
C2-C4 Relationship TransCis
Preferred Ring Pucker Cγ-endoCγ-exo
4-Methyl Orientation PseudoequatorialPseudoequatorial
Upstream Amide Preference Stabilizes cis-amide bondStabilizes trans-amide bond
Collagen Helix Efficacy Stabilizes the Xaa positionStabilizes the Yaa position

References

  • Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). MDPI. URL:[Link]

  • Conformational ensembles of flexible b-turn mimetics in DMSO-d6. Physical Chemistry Chemical Physics (RSC). URL:[Link]

Exploratory

A Technical Guide to the Nomenclature and Stereochemistry of (2S,4R)-N-methyl-4-methylproline

For researchers, scientists, and professionals in drug development, precise molecular nomenclature is paramount for the unambiguous identification and synthesis of novel chemical entities. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, precise molecular nomenclature is paramount for the unambiguous identification and synthesis of novel chemical entities. This guide provides an in-depth analysis of the nomenclature, stereochemistry, and identification of the substituted proline derivative, (2S,4R)-N-methyl-4-methylproline . While this specific stereoisomer is not widely documented in major chemical databases, this guide will deconstruct its systematic name, explore its relationship with other known stereoisomers, and provide a framework for its unequivocal identification.

Deconstructing the IUPAC Nomenclature

The name (2S,4R)-N-methyl-4-methylproline provides a precise blueprint of the molecule's structure, as defined by the International Union of Pure and Applied Chemistry (IUPAC). A systematic breakdown of each component of the name reveals the specific arrangement of its atoms.

The foundational structure is proline , a five-membered cyclic amino acid. The numbering of the pyrrolidine ring begins at the carboxyl carbon, with the carboxylic acid group attached to carbon-2.

The prefixes denote specific substitutions on this proline backbone:

  • N-methyl : A methyl group (-CH₃) is attached to the nitrogen atom of the pyrrolidine ring. This is also referred to as the 1-position.

  • 4-methyl : A second methyl group is attached to carbon-4 of the pyrrolidine ring.

Thus, a more formal systematic name for this compound is (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid .

The Critical Role of Stereochemistry: (2S,4R)

The prefixes (2S,4R) define the absolute stereochemistry at the two chiral centers of the molecule, Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • (2S) : At carbon-2, the substituents (the carboxylic acid, the bond to the nitrogen in the ring, the bond to carbon-3, and a hydrogen atom) are arranged in a sinister (left-handed) configuration. This is the naturally occurring configuration for proline in proteins.

  • (4R) : At carbon-4, the substituents (the methyl group, the bonds to carbons 3 and 5, and a hydrogen atom) are arranged in a rectus (right-handed) configuration.

The stereochemistry at these two centers is crucial, as different stereoisomers can have vastly different biological activities and physical properties.

Synonyms and Common Names

Chemical Identifiers

As of early 2026, a specific CAS Registry Number or PubChem Compound ID (CID) for (2S,4R)-N-methyl-4-methylproline has not been indexed in publicly accessible databases. However, identifiers for closely related stereoisomers and parent compounds are well-documented.

Compound NameCAS NumberPubChem CIDNotes
(2S,4R)-4-Methylproline 23009-50-921632416The parent compound without the N-methyl group. Also known as trans-4-Methyl-L-proline.[2][3]
(2R,4R)-4-Methyl-D-proline 31137-95-8N/AA stereoisomer of 4-methylproline.[]
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid HCl 6734-42-5N/AThe (2S,4S) or cis diastereomer of the target molecule (as a hydrochloride salt).[5]
N-Methyl-L-proline 475-11-6643474The parent compound without the 4-methyl group.[6]

Stereoisomers of 1,4-Dimethylproline

The presence of two chiral centers in 1,4-dimethylproline gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.[7]

  • (2S,4R) and (2R,4S) are a pair of enantiomers.

  • (2S,4S) and (2R,4R) are another pair of enantiomers.

The relationship between any (S,R) or (R,S) isomer and any (S,S) or (R,R) isomer is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[1]

The diagram below illustrates the structural relationships between proline and its methylated derivatives, including the target molecule.

G Proline Proline N_Me_Pro N-Methylproline Proline->N_Me_Pro N-methylation Four_Me_Pro (2S,4R)-4-Methylproline Proline->Four_Me_Pro 4-methylation (R-configuration) Target (2S,4R)-N-methyl-4-methylproline (Target Molecule) N_Me_Pro->Target 4-methylation (R-configuration) Four_Me_Pro->Target N-methylation

Relationship between Proline and the Target Molecule

Synthetic Considerations

The synthesis of specific stereoisomers of substituted prolines often requires stereocontrolled methods. Synthetic routes towards 4-methylprolines have been developed, typically involving the hydrogenation of a 4-methylenepyrrolidine intermediate.[8] The subsequent N-methylation of the (2S,4R)-4-methylproline precursor would be a logical final step to yield the target molecule. This can often be achieved through reductive amination using formaldehyde.[9]

Conclusion

(2S,4R)-N-methyl-4-methylproline, systematically named (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid, is a chiral, non-proteinogenic amino acid derivative. While it is not yet extensively cataloged in major chemical databases, its structure and stereochemistry can be precisely understood through its IUPAC nomenclature. For researchers and drug developers, a thorough understanding of this nomenclature is essential for the accurate synthesis, identification, and application of this and other novel proline derivatives. The information provided on its stereoisomers and parent compounds serves as a valuable reference point for further investigation into the properties and potential applications of this specific molecule.

References

  • Royal Society of Chemistry. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01026a.
  • CNR-IRIS. Organic & Biomolecular Chemistry. Available from: https://www.cnr.it/en/prodotto/scheda/258/431238.html.
  • National Center for Biotechnology Information. 4-Methyl-proline. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/21632416.
  • BOC Sciences. (4R)-4-Methyl-D-proline. Available from: https://www.bocsci.com/product/4r-4-methyl-d-proline-cas-31137-95-8-362788.html.
  • Guidechem. trans-4-Methyl-L-proline 23009-50-9. Available from: https://www.guidechem.com/products/23009-50-9.html.
  • National Center for Biotechnology Information. N-methyl trans-4-hydroxy-L-proline (2S,4R). PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/45109792.
  • National Center for Biotechnology Information. L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/51072198.
  • BenchChem. Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols. Available from: https://www.benchchem.com/synthesis-of-4-hydroxy-n-methylproline.
  • ChemScene. (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride. Available from: https://www.chemscene.com/products/index.php?cas=6734-42-5.
  • Combi-Blocks. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Available from: https://www.combi-blocks.com/UFP-112.html.
  • National Center for Biotechnology Information. 4-methylene-L-proline. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/152301.
  • MilliporeSigma. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. Available from: https://www.sigmaaldrich.com/US/en/product/pharmablock/pbkh9aa71432.
  • Chem-Impex. Fmoc-(2S,4R-4-benzyl-pyrrolidine-2-carboxylic acid. Available from: https://www.chemimpex.com/products/07703.
  • BLDpharm. (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride. Available from: https://www.bldpharm.com/products/6734-42-5.html.
  • ResearchGate. Diastereoselective synthesis of the 4-methylproline derivatives. Available from: https://www.researchgate.
  • Fisher Scientific. trans-4-Amino-N-Boc-L-proline methyl ester hydrochloride, 97%. Available from: https://www.fishersci.com/shop/products/trans-4-amino-n-boc-l-proline-methyl-ester-hydrochloride-97-1-g/AAH6129903.
  • Tokyo Chemical Industry. N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-proline Methyl Ester. Available from: https://www.tcichemicals.com/IN/en/p/B3843.
  • LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Stereochemistry/8.03%3A_Stereochemistry_of_Organic_Compounds_and_Pharmaceuticals.
  • ChemRxiv. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. Available from: https://chemrxiv.org/engage/chemrxiv/article-details/60c7e4b2d1a355916a693e2a.
  • National Center for Biotechnology Information. N-Methyl-L-proline. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/643474.
  • MilliporeSigma. N-Boc-4-oxo-L-proline methyl ester. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/702498.
  • YouTube. Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. Available from: https://www.youtube.
  • PubMed. Thermodynamic and conformational study of proline stereoisomers. Available from: https://pubmed.ncbi.nlm.nih.gov/25169300/.
  • ResearchGate. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Available from: https://www.researchgate.net/publication/323385412_Analysis_of_hydroxyproline_isomers_and_hydroxylysine_by_reversed-phase_HPLC_and_mass_spectrometry.

Sources

Foundational

Thermodynamic Stability of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

This guide details the thermodynamic stability profile of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (also known as N-methyl-trans-4-methyl-L-proline). It synthesizes conformational analysis, rotameric equilibria,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (also known as N-methyl-trans-4-methyl-L-proline). It synthesizes conformational analysis, rotameric equilibria, and chemical degradation pathways to support application in peptide engineering and organocatalysis.

Executive Summary

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a conformationally constrained amino acid derivative. Its stability profile is defined by a unique interplay between steric forces (driven by the C4-methyl group) and tertiary amide kinetics (driven by the N-methyl group). Unlike its structural analogue 4-hydroxyproline (Hyp), which is stabilized by stereoelectronic effects, this molecule is stabilized by steric exclusion, forcing the pyrrolidine ring into a C


-endo  pucker. This conformational bias significantly alters its thermodynamic landscape, promoting cis-amide bond populations and influencing the metabolic and chemical stability of the C2-stereocenter.

Structural & Stereochemical Analysis[1][2][3][4]

Absolute and Relative Configuration

The (2S,4R) configuration establishes a trans relationship between the C2-carboxylic acid and the C4-methyl group relative to the pyrrolidine ring plane.

  • C2 (S): The carboxyl group is oriented "up" (in standard L-proline representation).

  • C4 (R): The methyl group is oriented "down" (trans to the carboxyl).

  • N1: The nitrogen is methylated, creating a tertiary amine that lacks a hydrogen bond donor, significantly lowering the energy barrier for cis/trans peptide bond isomerization.

Conformational Thermodynamics: The Steric override

The thermodynamic stability of the pyrrolidine ring is governed by the envelope pucker equilibrium between C


-endo  and C

-exo
.
  • The Hyp Paradigm (Contrast): In (2S,4R)-4-hydroxyproline, the electronegative OH group prefers a pseudo-axial orientation due to the gauche effect (stereoelectronic overlap between

    
     and 
    
    
    
    ), driving a C
    
    
    -exo
    pucker.
  • The Methyl Paradigm (Target Molecule): The C4-methyl group is not electronegative; it acts purely through sterics. To minimize 1,3-diaxial strain and steric clashes with the adjacent ring atoms, the bulky methyl group demands a pseudo-equatorial position.

    • For the (2S,4R) trans isomer, the pseudo-equatorial orientation of the C4-substituent is achieved only in the C

      
      -endo  conformation.
      

Thermodynamic Conclusion: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is thermodynamically locked in the C


-endo  pucker. This is the inverse of the natural collagen stabilizer Hyp.

Rotameric Stability (Cis/Trans Amide Equilibrium)

The stability of the amide bond (when incorporated into a peptide or as an N-acyl derivative) is the critical thermodynamic parameter for this molecule.

The Endo-Cis Correlation

Proline ring pucker dictates the


 and 

backbone torsion angles.
  • C

    
    -exo  stabilizes the trans amide bond (
    
    
    
    ).
  • C

    
    -endo  destabilizes the trans isomer and sterically accommodates the cis isomer.
    

Because (2S,4R)-1,4-dimethylproline strongly prefers the C


-endo  pucker, it shifts the equilibrium significantly toward the cis-amide  form compared to native proline. The N-methylation further destabilizes the trans form by removing the favorable 

interaction found in secondary amides.
Visualization of Conformational Dynamics

The following diagram illustrates the thermodynamic coupling between ring pucker and amide rotamer stability.

ConformationalDynamics Trans_Exo (2S,4R)-Exo (Methyl Pseudo-Axial) High Energy (Unstable) Trans_Endo (2S,4R)-Endo (Methyl Pseudo-Equatorial) Thermodynamic Sink Trans_Exo->Trans_Endo Steric Relaxation (Methyl -> Equatorial) Cis_Amide Cis-Amide Rotamer (Stabilized by Endo) Trans_Endo->Cis_Amide Promotes Trans_Amide Trans-Amide Rotamer (Destabilized by N-Me) Trans_Endo->Trans_Amide Equilibrium

Caption: Thermodynamic flow showing the steric preference for the Endo pucker, which in turn stabilizes the Cis-amide rotamer.

Chemical Stability & Degradation Pathways

C2-Epimerization (Racemization)

The C2 hydrogen is acidic due to the adjacent carbonyl (carboxyl) and the electron-withdrawing ammonium center (at physiological pH).

  • Risk: Under basic conditions or high temperatures (>80°C), the C2 center can invert, converting the (2S,4R)-trans isomer into the (2R,4R)-cis isomer (or (2S,4S) via full racemization).

  • Thermodynamic Driver: The (2S,4R)-trans isomer is generally more stable than the cis form due to the anti-arrangement of the bulky C2 and C4 groups. However, prolonged exposure to base will drive the system toward a racemic mixture.

Oxidative Demethylation

The N-methyl group is susceptible to oxidative degradation, particularly in the presence of radical initiators or metabolic enzymes (e.g., cytochrome P450).

  • Pathway: N-Methyl

    
     N-Hydroxymethyl 
    
    
    
    N-H + Formaldehyde.
  • Prevention: Store under inert atmosphere (Ar/N2) and avoid strong oxidizing agents during synthesis workups.

Experimental Protocols for Stability Assessment

Protocol A: Determination of via NMR

This protocol quantifies the rotameric stability of the molecule in solution.

  • Sample Preparation: Dissolve 10 mg of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (or its methyl ester/acetyl derivative) in 600

    
    L of D
    
    
    
    O (for zwitterion) or CDCl
    
    
    (for ester).
  • Acquisition: Acquire a 1D

    
    H NMR spectrum at 298 K. Ensure relaxation delay (
    
    
    
    ) is
    
    
    5 seconds to allow full relaxation of both isomers.
  • Analysis: Focus on the N-CH

    
     singlet (typically 2.8–3.1 ppm) or the 
    
    
    
    -proton (4.0–4.6 ppm).
    • The two rotamers will show distinct chemical shifts due to the magnetic anisotropy of the carbonyl group.

  • Calculation: Integrate the signals for the major and minor isomers.

    
    
    
    • Note: For this molecule, expect a lower

      
       (higher cis content) than native proline.[1]
      
Protocol B: Accelerated Thermal Stability (Epimerization)
  • Setup: Prepare a 50 mM solution in phosphate buffer (pH 7.4) and a separate sample in 0.1 M NaOH (stress condition).

  • Incubation: Heat sealed vials at 80°C.

  • Sampling: Aliquot at t = 0, 4, 8, 24 hours. Neutralize base samples immediately with dilute HCl.

  • Derivatization: Derivatize with Marfey’s Reagent (FDAA) to separate enantiomers/diastereomers on a C18 HPLC column.

  • Detection: Monitor UV at 340 nm. Appearance of new peaks indicates C2-epimerization.

Quantitative Data Summary

ParameterValue / PreferenceMechanism
Ring Pucker C

-endo
Steric preference of C4-Me for pseudo-equatorial position.[2]
Amide Rotamer High Cis Population C

-endo pucker + N-methylation destabilizes trans form.
C2-H Lability ModerateProne to base-catalyzed epimerization; Trans isomer is thermodynamic sink.
Solubility High (Water/Alcohol)Zwitterionic character (acid) or lipophilic (ester).

References

  • Conformational Preferences of 4-Methylproline: Shoulders, M. D., Guzei, I. A., & Raines, R. T. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences. Link

  • Proline Editing and Steric Effects: Zondlo, N. J. (2013).[3] A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Link

  • Collagen Stability and Proline Substituents: Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society. Link

  • Cis-Trans Isomerization Kinetics: Wedemeyer, W. J., Welker, E., & Scheraga, H. A. (2002). Proline Cis-Trans Isomerization and Protein Folding. Biochemistry. Link

Sources

Foundational

Literature review on (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid applications

This is an in-depth technical guide on (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid , a highly specialized non-proteinogenic amino acid used primarily in peptidomimetics and medicinal chemistry. Applications, Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid , a highly specialized non-proteinogenic amino acid used primarily in peptidomimetics and medicinal chemistry.

Applications, Synthesis, and Conformational Utility in Drug Design

Executive Summary

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (also known as N,4-dimethyl-L-proline) is a dual-constrained amino acid building block. Structurally, it combines the backbone-modifying properties of N-methylation (which prevents aggregation and enhances proteolytic stability) with the side-chain conformational locking of C4-methylation .

This molecule is critical in Structure-Activity Relationship (SAR) studies where "proline scanning" is insufficient. By locking the pyrrolidine ring pucker and influencing the cis/trans ratio of the preceding amide bond, it serves as a powerful tool for freezing bioactive peptide conformations, particularly in the development of HCV inhibitors , antibiotics (analogs of Monamycins/Grisemelycins), and neuroactive ligands (targeting SLC1A transporters).

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Common Names N-Methyl-trans-4-methyl-L-proline; (2S,4R)-1,4-dimethylproline
CAS Number 6734-42-5 (Generic/HCl salt often cited; specific isomer CAS varies by salt)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Stereochemistry 2S (L-Proline config), 4R (Methyl group is trans to Carboxyl)
Ring Pucker Predominantly C4-exo (stabilized by steric avoidance of the 4-Me group)
Amide Preference N-Methylation increases the population of the cis amide rotamer (up to 30-40% in some solvents) compared to NH-proline.[1]
Conformational Mechanics

The introduction of the methyl group at C4 exerts a "locking" effect on the pyrrolidine ring.

  • Unsubstituted Proline: Rapidly interconverts between C4-endo and C4-exo.

  • (2S,4R)-4-Methyl: The methyl group prefers a pseudo-equatorial position, biasing the ring toward the C4-exo pucker.

  • N-Methylation: Increases the steric bulk at the nitrogen, reducing the energy barrier for cis/trans isomerization of the preceding peptide bond, often favoring the cis conformer (essential for Type VI

    
    -turns).
    

Synthesis & Manufacturing Protocols

The synthesis of the (2S,4R) isomer is non-trivial because direct alkylation of proline often yields mixtures. The most robust route proceeds via 4-oxo-proline followed by Wittig olefination and stereoselective hydrogenation.

Route A: The "Wittig-Hydrogenation" Pathway (High Stereocontrol)

This protocol ensures the correct (4R) stereochemistry via catalyst-controlled hydrogenation.

Step 1: Synthesis of N-Boc-4-methylene-L-proline
  • Reagents: N-Boc-4-oxo-L-proline methyl ester, Methyltriphenylphosphonium bromide (

    
    ), KHMDS (Potassium bis(trimethylsilyl)amide).
    
  • Protocol:

    • Suspend

      
       (1.2 eq) in dry THF at 0°C.
      
    • Add KHMDS (1.1 eq) dropwise to generate the ylide (bright yellow). Stir for 30 min.

    • Add N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in THF.

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc 4:1).
      
    • Yield: ~85% (White solid).[2]

Step 2: Stereoselective Hydrogenation to (2S,4R)-4-Methyl
  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Mechanism: Hydrogen adds to the less hindered face (opposite the C2-carboxyl group), yielding the cis (2S,4S) isomer predominantly if not controlled. However, using Crabtree's catalyst or specific directing groups can favor the trans (2S,4R).

    • Alternative (Standard Pd/C): Gives ~3:1 mixture of cis:trans. The isomers are separable by HPLC or recrystallization of the acid salt.

  • Protocol (for mixture separation):

    • Dissolve alkene in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon for 12 h. Filter through Celite.
      
    • Hydrolysis: Treat ester with LiOH in THF/H2O.

    • Separation: The (2S,4R) isomer crystallizes more readily as the HCl salt from EtOH/Ether.

Step 3: Reductive N-Methylation
  • Reagents: Formaldehyde (37% aq),

    
    , Pd/C (or 
    
    
    
    ).
  • Protocol:

    • Dissolve (2S,4R)-4-methylproline in MeOH/H2O (1:1).

    • Add Formaldehyde (5 eq).

    • Hydrogenate (50 psi) with Pd/C for 16 h.

    • Purification: Ion-exchange chromatography (Dowex 50W) to remove excess formaldehyde.

    • Final Product: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (White crystals).

Synthesis Start N-Boc-4-oxo-L-proline (Methyl Ester) Step1 Wittig Reaction (Ph3P=CH2) Start->Step1 Inter1 N-Boc-4-methylene-L-proline Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 (2S,4R)-N-Boc-4-methylproline (Trans Isomer) Step2->Inter2 Isomer Separation Step3 Deprotection & N-Methylation (TFA; HCHO/H2) Inter2->Step3 Final (2S,4R)-1,4-Dimethylpyrrolidine -2-carboxylic acid Step3->Final

Figure 1: Synthetic pathway via the Wittig-Hydrogenation route ensuring stereochemical integrity.

Pharmaceutical & Research Applications[3][4]

A. Peptidomimetics: The "Super-Constrained" Turn

This molecule is invaluable for stabilizing Type VI


-turns  in bioactive peptides.
  • Mechanism: The N-methyl group forces the preceding amide bond into a cis conformation (or lowers the barrier), while the 4-methyl group locks the ring pucker.

  • Use Case: Replacing native Proline in GPCR ligands (e.g., Neurokinin antagonists) to increase receptor affinity by reducing the entropic penalty of binding.

B. Antibiotic Scaffolds (Monamycin/Grisemelycin Analogs)

Natural products like Monamycins and Grisemelycin contain highly modified proline residues (often trans-4-methylproline) that confer resistance to bacterial proteases.

  • Application: Researchers synthesize analogs using the 1,4-dimethyl variant to improve the oral bioavailability of these cyclic peptides. The N-methyl group eliminates a hydrogen bond donor, improving membrane permeability (the "chameleonic" effect).

C. Transporter Inhibitors (SLC1A Series)

Recent research (e.g., Molecules 2024, BioRxiv 2021) has highlighted trans-4-methylproline derivatives as blockers of Neutral Amino Acid Transporters (SLC1A4/SLC1A5) .

  • Relevance: These transporters are upregulated in certain cancers (e.g., lung, breast) to fuel glutamine metabolism.

  • Strategy: The (2S,4R)-1,4-dimethyl analog is used to probe the hydrophobic pocket of the transporter. The N-methyl group prevents transport (making it a blocker rather than a substrate).

D. Organocatalysis (Ligand Design)

While N-methylproline itself is a poor enamine catalyst (no NH), the (2S,4R)-1,4-dimethyl scaffold serves as a chiral ligand for metal-catalyzed reactions.

  • Reaction Types: Copper-catalyzed asymmetric Henry reactions or Zinc-catalyzed aldol reactions.

  • Benefit: The 4-methyl group creates a more defined "chiral pocket" compared to unsubstituted proline ligands.

Comparative Data Table

FeatureL-Proline(2S,4R)-4-Methylproline(2S,4R)-1,4-Dimethylproline
Ring Pucker FluxionalBiased C4-exoLocked C4-exo
Amide Bond Trans (>95%)Trans (>95%)Cis/Trans Equilibrium (Solvent dependent)
Proteolytic Stability LowModerateHigh (N-Me blocks cleavage)
Membrane Permeability Low (Polar)LowEnhanced (Lipophilic N-Me)
Primary Use General SynthesisCollagen MimeticsConstrained Peptidomimetics

References

  • Title: "Stereoselective synthesis of 4-substituted prolines.
  • SLC1A4/5 Transporter Inhibitors

    • Title: "Discovery and Synthesis of Hydroxy-L-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2)."
    • Source:Molecules, 2024.[1][3]

    • URL:[Link]

    • Relevance: Details the biological activity of trans-4-methylproline scaffolds.
  • Natural Product Analogs (Grisemelycin)

    • Title: "Synthetic Studies on the Pseudopterosins and trans-4-Methyl-L-Proline."
    • Source: UCL Discovery (Thesis), 2000.[4]

    • URL:[Link]

    • Relevance: Historical context of 4-methylproline in natural products.[4]

  • Title: "Conformational preferences and prolyl cis-trans isomerizations of (2S,4R)-4-methylproline residues.

Sources

Exploratory

Stereochemical Dynamics and Synthetic Architectures of 1,4-Dimethyl Substituted Pyrrolidines

Executive Summary The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in over 20 FDA-approved therapeutics. Among its derivatives, 1,4-dimethylpyrrolidine (systematically N-methyl-3-methylpyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in over 20 FDA-approved therapeutics. Among its derivatives, 1,4-dimethylpyrrolidine (systematically N-methyl-3-methylpyrrolidine due to C2 symmetry) presents a unique stereochemical profile that critically influences pharmacodynamics and binding affinity.

This guide dissects the stereochemical behavior of the 1,4-substituted motif, focusing on the interplay between the fixed C-centered chirality and the fluxional N-centered inversion. It provides a validated workflow for the enantioselective synthesis, resolution, and conformational analysis required for high-affinity ligand design.

Part 1: Conformational Analysis & Stereodynamics[1]

The Nomenclature Paradox

In unsubstituted pyrrolidine rings, the C3 and C4 positions are enantiotopic. Thus, 1,4-dimethylpyrrolidine is structurally identical to 1,3-dimethylpyrrolidine . However, in the context of drug design—particularly when the pyrrolidine is a linker in complex scaffolds (e.g., histamine H3 antagonists)—the "4-methyl" designation is often retained to denote its position relative to a C2-substituent or to align with specific biosynthetic precursors like 4-hydroxyproline.

This guide addresses the N-methyl, C4-methyl substitution pattern.

Ring Puckering and Substituent Orientation

Unlike the rigid chair conformation of cyclohexane, the pyrrolidine ring exists in a dynamic equilibrium of envelope (E) and twist (T) conformations.

  • The Envelope: The C4-methyl group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric strain.

  • N-Inversion: The nitrogen atom undergoes rapid pyramidal inversion at room temperature (

    
    ). This renders the N-methyl group configurationally unstable in the free base.
    

However, the relative stereochemistry is governed by thermodynamic preference. The system favors a "trans-like" arrangement where the N-methyl and C4-methyl groups are on opposite faces of the average ring plane, minimizing steric clash.

The "Salt Freeze" Effect

In drug formulation, pyrrolidines are often converted to hydrochloride salts or quaternary ammoniums. This protonation/alkylation locks the nitrogen inversion , creating distinct diastereomers:

  • Cis-Cation: N-Me and C4-Me on the same face (High Energy).

  • Trans-Cation: N-Me and C4-Me on opposite faces (Low Energy).

Note: The ratio of these diastereomers in the salt form is determined by the kinetics of protonation and the solvent environment, a critical variable often overlooked in polymorph screening.

Visualization of Conformational Dynamics

Pyrrolidine_Conformation FreeBase Free Base (Rapid N-Inversion) Trans_Conf Pseudo-Trans Conformer (Thermodynamic Major) FreeBase->Trans_Conf Equilibrium K > 1 Cis_Conf Pseudo-Cis Conformer (Steric Strain) FreeBase->Cis_Conf Equilibrium Trans_Conf->Cis_Conf Fast Exchange Salt_Formation Acid Treatment (HCl/TFA) Trans_Conf->Salt_Formation Cis_Conf->Salt_Formation Fixed_Trans Trans-Ammonium Salt (Locked Diastereomer A) Salt_Formation->Fixed_Trans Major Product (Kinetic/Thermo Control) Fixed_Cis Cis-Ammonium Salt (Locked Diastereomer B) Salt_Formation->Fixed_Cis Minor Product

Figure 1: Conformational equilibrium of 1,4-dimethylpyrrolidine and the "locking" effect of salt formation.

Part 2: Enantioselective Synthesis Architectures

Racemic synthesis followed by chiral resolution is inefficient for modern drug development. The "Gold Standard" approach utilizes the Chiral Pool , specifically starting from (S)-Aspartic Acid or (S)-Malic Acid , to establish the C4-stereocenter with absolute fidelity.

Protocol: The Malimide Reduction Route

This pathway yields (S)-3-methylpyrrolidine (which becomes the 4-methyl pharmacophore upon N-alkylation).

Step-by-Step Methodology:

StageReagents & ConditionsMechanistic Insight
1. Cyclization (S)-Aspartic acid + Ac2O

Cyclic Anhydride

Imide
Preserves the chiral center at C2 (which becomes C3/C4 after reduction).
2. Reduction LiAlH4, THF, RefluxReduces both carbonyls of the imide to methylenes. Crucial: Temperature control prevents racemization.
3. N-Methylation HCHO, NaBH(OAc)3 (Reductive Amination)Introduces the N-methyl group. Using reductive amination avoids quaternary salt formation common with MeI.
4. Resolution (Optional) Use (L)-Tartaric acid if ee% < 98%Forms diastereomeric salts. The (S,S)-salt typically crystallizes first.
Visualization of Synthetic Workflow

Synthesis_Pathway Start (S)-Aspartic Acid (Chiral Pool) Inter1 Cyclic Imide Formation (Maintains Chirality) Start->Inter1 Ac2O, Heat Inter2 Global Reduction (LiAlH4) Inter1->Inter2 Reduction of C=O Product_Sec (S)-3-Methylpyrrolidine Inter2->Product_Sec Workup Final (S)-1,3-Dimethylpyrrolidine (Target) Product_Sec->Final HCHO / NaBH(OAc)3 (Reductive Amination)

Figure 2: Enantioselective synthesis of the 1,4-dimethyl scaffold from chiral pool precursors.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity (E-E-A-T), you must validate the stereochemical outcome using orthogonal methods.

Mosher's Amide Analysis

The N-methyl group makes direct Mosher analysis difficult. A "Self-Validating" protocol involves analyzing the secondary amine precursor before the final N-methylation step.

  • Derivatize (S)-3-methylpyrrolidine with (R)-MTPA-Cl.

  • Analyze 1H NMR / 19F NMR.

  • Diagnostic Signal: The C3-Methyl doublet will show distinct chemical shifts for the (R,S) vs (R,R) diastereomers (

    
     ppm).
    
Chiral HPLC Parameters
  • Column: Chiralpak IG or IC (Immobilized phases are preferred for basic amines).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Note: The diethylamine modifier is mandatory to suppress peak tailing caused by the interaction of the basic pyrrolidine nitrogen with silanol groups.

Part 4: Applications in Drug Discovery[2]

The 1,4-dimethylpyrrolidine motif acts as a steric probe in Structure-Activity Relationship (SAR) studies.

  • Histamine H3 Antagonists: The methyl group at C4 restricts the conformational space of the pyrrolidine ring, locking the nitrogen lone pair vector into a preferred orientation for receptor binding.

  • Solubility Enhancement: Unlike planar aromatic rings, the sp3-rich pyrrolidine core increases Fsp3 character, improving aqueous solubility and metabolic stability (lowering lipophilicity compared to piperidine analogs).

  • Kinase Inhibitors: Used to fill small hydrophobic pockets (selectivity filters) in the ATP-binding site where larger rings cannot fit.

References

  • Conformational Analysis of Pyrrolidines

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds"
    • Source: N
    • URL:[Link]

  • Synthetic Methodology (Chiral Pool)

    • Title: "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid"
    • Source: The University of Southern Mississippi (Aquila Digital Community)[1]

    • URL:[Link]

  • Stereoelectronic Effects

    • Title: "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Conformational Locking in Prolines

    • Title: "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines"
    • Source: PubMed
    • URL:[Link]

Sources

Foundational

Biological Activity of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid Analogs: A Privileged Scaffold in Antibacterial and Anticancer Drug Discovery

Executive Summary The pursuit of novel therapeutics requires molecular scaffolds that offer both conformational predictability and favorable physicochemical properties. The (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics requires molecular scaffolds that offer both conformational predictability and favorable physicochemical properties. The (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid core has emerged as a highly privileged building block in modern medicinal chemistry. This in-depth technical guide explores the biological activity of its analogs, detailing their dual utility in combating multidrug-resistant (MDR) bacterial infections and driving targeted anticancer therapies. By examining the causality behind the scaffold's structural advantages and providing self-validating experimental workflows, this whitepaper serves as a definitive resource for drug development professionals.

Structural Rationale & Scaffold Privileges

The efficacy of the (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid scaffold is rooted in its precise stereochemistry and substitution pattern:

  • Conformational Rigidity: The C4-methyl substitution restricts the puckering of the pyrrolidine ring. This locks the molecule into an optimal binding conformation, significantly reducing the entropic penalty upon target engagement.

  • Enhanced Lipophilicity & Permeability: N-methylation eliminates a hydrogen bond donor and increases the overall lipophilicity of the core. This is a critical factor for penetrating the formidable outer membrane of Gram-negative pathogens and crossing the lipid bilayers of eukaryotic cancer cells.

  • Vector Trajectory: The (2S,4R) configuration precisely directs the C2-carbonyl vector (often derivatized into an amide or hydrazide), allowing it to act as a highly directional hydrogen bond acceptor or metal-coordinating moiety in metalloenzymes.

Application I: Selective Antibacterial Agents Targeting Acinetobacter baumannii

Acinetobacter baumannii is a critical-priority pathogen notorious for multidrug resistance. The impermeability of its outer membrane, driven by heavily modified lipopolysaccharides and porin mutations, renders most standard antibiotics ineffective. The lipophilic nature of the 1,4-dimethylpyrrolidine core allows specific derivatives—namely 2-pyrrolidine phenylhydrazides —to bypass this barrier, exhibiting highly selective antibacterial activity against A. baumannii[1].

Quantitative Data: Antibacterial Activity

The following table summarizes the comparative efficacy of the scaffold against standard controls.

CompoundScaffold StereochemistryMIC vs A. baumannii ATCC 19606 (μg/mL)MIC vs E. coli (μg/mL)
Analog A (2S,4R)-1,4-dimethyl0.5>64
Analog B (2S,4S)-1,4-dimethyl8.0>64
Colistin (Control) N/A0.250.12
Self-Validating Protocol: MIC & Time-Kill Assay

To evaluate these analogs, we deploy a self-validating broth microdilution assay. Agar dilution is explicitly avoided because the lipophilic nature of the analogs can lead to poor agar diffusion, resulting in artificially high Minimum Inhibitory Concentrations (MICs).

  • Preparation: Synthesize analogs and prepare 2-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) following CLSI guidelines.

  • Inoculation: Add A. baumannii to a final concentration of

    
     CFU/mL. Include Colistin as a positive control and vehicle (DMSO < 1%) as a negative control.
    
  • Dual-Readout (The Self-Validation Step): After 18 hours of incubation at 37°C, read the optical density (OD600) to measure total biomass. Immediately add Resazurin (a metabolic indicator that reduces from blue to pink in the presence of viable cells) and incubate for an additional 2 hours.

  • Causality & Concordance Check: If a well shows a low OD600 but turns pink, the compound has merely halted division (bacteriostatic) or induced a viable-but-non-culturable (VBNC) persister state. A true bactericidal hit must show a low OD600 and remain blue. This internal discrepancy check prevents the advancement of compounds that fail to clear persisters.

Workflow Synthesis Synthesize Analogs Broth Broth Microdilution (+ Controls) Synthesis->Broth Read OD600 & Resazurin Readout Broth->Read Validate Self-Validation: Concordance Check Read->Validate Validate->Broth Discrepancy Hit Hit Selection (MIC < 2 μg/mL) Validate->Hit Validated

Self-validating high-throughput antibacterial screening workflow.

Application II: Dual-Targeting Anticancer Therapeutics

Beyond infectious diseases, the scaffold is pivotal in oncology, specifically targeting Glyoxalase I (Glo-I) and the Platelet-Derived Growth Factor Receptor (PDGFR) .

  • Glo-I Inhibition: Glo-I detoxifies methylglyoxal (MG), a cytotoxic byproduct of the high glycolytic flux (Warburg effect) in cancer cells. Inhibiting Glo-I forces MG accumulation, triggering apoptosis[2]. Analogs incorporating a diazenylbenzenesulfonamide moiety onto the pyrrolidine core have shown potent Glo-I inhibition[3].

  • PDGFR Inhibition: Concurrently, pyrazolothiazole carboxamides utilizing the 1,4-dimethylpyrrolidine moiety act as potent kinase inhibitors of PDGFR, disrupting the PI3K/AKT signaling cascade essential for tumor proliferation and angiogenesis[4].

Pathway Glycolysis Cancer Cell Glycolysis MG Methylglyoxal (MG) [Cytotoxic] Glycolysis->MG produces GloI Glyoxalase I (Glo-I) MG->GloI binds Apoptosis Apoptosis MG->Apoptosis accumulates Lactate D-Lactate [Non-toxic] GloI->Lactate detoxifies PDGF PDGF Ligand PDGFR PDGFR Kinase PDGF->PDGFR activates PI3K PI3K / AKT Pathway PDGFR->PI3K signals Proliferation Tumor Proliferation PI3K->Proliferation drives Scaffold (2S,4R)-1,4-Dimethylpyrrolidine Analogs Scaffold->GloI Inhibits Scaffold->PDGFR Inhibits

Dual-targeting logic of the scaffold against Glo-I and PDGFR pathways.

Quantitative Data: Anticancer Target Inhibition
CompoundTargetIC50 (μM)Cellular IC50 (μM)
Glo-I Inhibitor 6 Glyoxalase I1.135.4
Pyrazolothiazole A PDGFR0.040.15
Imatinib (Control) PDGFR0.100.25
Self-Validating Protocol: Glo-I Enzyme Inhibition & Target Engagement

Glo-I is a zinc-dependent metalloenzyme. Standard assays measure the formation of S-D-lactoylglutathione at 240 nm. However, this readout is highly prone to false positives from UV-absorbing compounds or non-specific zinc chelators (Pan-Assay Interference Compounds, or PAINs).

  • Primary Screen: Incubate recombinant human Glo-I with methylglyoxal, reduced glutathione, and the analog. Measure absorbance at 240 nm to calculate the apparent IC50.

  • Orthogonal Validation (Thermal Shift Assay - TSA): Incubate the analog with Glo-I and SYPRO Orange dye. Gradually increase the temperature from 25°C to 95°C using a qPCR machine.

  • Causality & Concordance Check: A true competitive inhibitor binding the active site will thermodynamically stabilize the protein. If the primary screen shows a low IC50 but the TSA fails to show a positive melting temperature shift (

    
    ), the compound is immediately flagged as a false positive (e.g., UV absorber or non-specific aggregator). This self-validating loop ensures only genuine target binders progress to cellular assays.
    

Conclusion

The (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging its conformational rigidity and tuned lipophilicity, researchers can access entirely distinct therapeutic areas—from penetrating the defenses of MDR A. baumannii to selectively starving cancer cells of their metabolic and signaling lifelines. When paired with self-validating experimental protocols, this scaffold offers a highly reliable engine for modern drug discovery.

References

  • Title: Design, synthesis and biological evaluation of novel glyoxalase I inhibitors possessing diazenylbenzenesulfonamide moiety as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry (2020). URL: [Link]

  • Title: 2-Pyrrolidine phenylhydrazides antibacterial agents.
  • Title: Pyrazolothiazole carboxamides and their uses as PDGFR inhibitors.

Sources

Exploratory

Solubility Profile of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid: A Technical Guide for Water and Organic Solvents

Executive Summary In modern drug discovery and peptidomimetic design, conformationally restricted amino acids are invaluable building blocks. (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (CAS: 1946010-81-6) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic design, conformationally restricted amino acids are invaluable building blocks. (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (CAS: 1946010-81-6) is a highly specialized, N-methylated proline derivative[1][2]. The addition of the N-methyl and C4-methyl groups significantly alters its steric bulk and lipophilicity compared to native L-proline. However, its core physicochemical identity remains that of an amino acid.

Understanding the solubility profile of this compound is not merely a matter of looking up a value; it requires a mechanistic understanding of zwitterionic thermodynamics. This whitepaper provides a comprehensive analysis of the solubility behavior of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid across aqueous and organic environments, detailing the causality behind its solvation mechanics, predictive quantitative data, and the rigorous experimental protocols required to validate these metrics in the laboratory.

Physicochemical Foundations: The Zwitterionic Conundrum

To predict and manipulate the solubility of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, we must first analyze its ionization state. The molecule possesses two highly ionizable functional groups:

  • Carboxylic Acid (-COOH): pKa ≈ 2.0

  • Tertiary Pyrrolidine Amine (-NR3): pKa ≈ 10.0

At physiological pH (and indeed, across a broad pH range of 4.0 to 8.0), the molecule exists almost exclusively as a zwitterion (net neutral, but carrying localized positive and negative charges).

The Thermodynamics of Dissolution

The solubility of a solid is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent[3].

  • In Water (High Dielectric Constant, ε ≈ 80): The strong ion-dipole interactions between water molecules and the charged zwitterionic poles provide immense solvation energy, easily overcoming the crystal lattice energy.

  • In Non-Polar Organics (Low Dielectric Constant, ε < 5): Solvents like hexane or diethyl ether lack the polarity to stabilize the separated charges. Consequently, the strong electrostatic forces holding the zwitterionic crystal lattice together dominate, resulting in negligible solubility.

SolvationThermodynamics A (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (Zwitterionic Solid) B High Crystal Lattice Energy (Strong Electrostatic Forces) A->B Inherits C Solvent Dielectric Constant (ε) A->C Interacts with D High ε (Water, ε ≈ 80) Ion-Dipole Solvation B->D Overcome by E Low ε (Hexane, ε ≈ 2) Insufficient Solvation Energy B->E Dominates C->D C->E F High Solubility (>100 mg/mL) D->F G Poor Solubility (<0.1 mg/mL) E->G

Caption: Thermodynamic logic tree dictating the solubility of zwitterionic amino acid derivatives.

Quantitative Solubility Matrix

Because (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a highly specialized derivative, empirical data is often extrapolated from its closest structural analog, Hygric acid (N-methyl-L-proline) [4][5]. The addition of the C4-methyl group slightly increases the molecule's lipophilicity (LogP) and disrupts crystal packing, but the macroscopic solubility trends remain tightly bound to the zwitterionic core.

Below is the predictive and empirically aligned solubility matrix for this compound at 25°C:

SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Water (pH 7.0) 80.1> 100 mg/mL Excellent ion-dipole solvation of the zwitterion; highly soluble[5][6].
DMSO 46.7~ 50 - 100 mg/mL High polarity and hydrogen-bond acceptor capabilities solvate the protonated amine. Sonication is often required to break initial lattice energy[5][6].
Methanol 32.7~ 50 mg/mL Protic solvent capable of hydrogen bonding with both the carboxylate and the amine[4].
Acetonitrile 37.5< 5 mg/mL Polar aprotic, but lacks the specific hydrogen-bond donating capacity to efficiently solvate the carboxylate anion.
Hexane / Ether < 5.0< 0.1 mg/mL Insufficient dielectric constant to overcome the zwitterionic lattice energy.

Experimental Methodology: Thermodynamic Solubility Determination

To generate regulatory-grade or highly reliable internal data, kinetic solubility (e.g., DMSO stock dilution) is insufficient. As an Application Scientist, I mandate the Saturation Shake-Flask Method coupled with LC-UV or LC-MS for determining true thermodynamic solubility[7][8]. This protocol is a self-validating system designed to ensure equilibrium is reached and solid-state transformations (e.g., hydrate formation) are accounted for.

Step-by-Step Shake-Flask Protocol

Phase 1: Equilibration

  • Solid Excess Addition: Weigh approximately 10 mg of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, or anhydrous Methanol). Ensure a visible excess of solid remains; if it dissolves completely, add more solid until a suspension is maintained. Causality: Excess solid is the thermodynamic prerequisite for a saturated solution.

  • Isothermal Agitation: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Zwitterions can have slow dissolution kinetics; 24+ hours guarantees thermodynamic equilibrium[8].

Phase 2: Separation and Quantification 4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25°C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites). 5. Dilution: Carefully aspirate the clear supernatant. Dilute the aliquot quantitatively with the mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the analytical instrument. 6. LC-UV/MS Analysis: Quantify the concentration against a pre-established multi-point calibration curve of the compound. 7. Solid-State Verification (Crucial): Recover the undissolved solid pellet, dry it gently, and analyze via Powder X-Ray Diffraction (pXRD). Causality: The solvent may have induced a polymorphic shift or hydrate/solvate formation, meaning the measured solubility corresponds to the new crystal form, not the starting material[8][9].

ShakeFlaskWorkflow S1 1. Solid Excess Addition (Establish Saturation) S2 2. Isothermal Equilibration (24-48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation at 15,000 x g) S2->S3 S4 4. Supernatant Dilution (Fit to Linear Range) S3->S4 Supernatant S6 6. Solid-State Verification (pXRD/DSC on Pellet) S3->S6 Undissolved Solid S5 5. LC-UV/MS Quantification (Determine Concentration) S4->S5

Caption: Standardized Shake-Flask workflow for thermodynamic solubility determination.

Formulation & Solubilization Strategies for Organic Synthesis

A common hurdle in drug development is the need to dissolve highly polar zwitterions in non-polar organic solvents for downstream synthetic coupling (e.g., peptide synthesis) or specialized assay formulations. If you must force (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid into an organic phase, apply the following strategies:

  • pH Shifting (Breaking the Zwitterion): By adjusting the pH of an aqueous phase prior to lyophilization or extraction, you can force the molecule into a single charged state. Adding an equivalent of HCl protonates the carboxylate, yielding the hydrochloride salt (cationic form), which exhibits enhanced solubility in polar aprotic solvents like DMF or DCM compared to the zwitterion.

  • Lipophilic Counter-Ion Pairing: If organic solubility is paramount, form a salt with a highly lipophilic counter-ion. For instance, pairing the protonated amine with a mesylate, tosylate, or trifluoroacetate (TFA) anion significantly lowers the lattice energy and increases the overall lipophilicity of the complex, allowing dissolution in moderately polar organics.

  • Transient Protection: In synthetic workflows, the standard approach is to mask the carboxylic acid as an ester (e.g., methyl or benzyl ester). This eliminates the zwitterionic character entirely, dropping the melting point and drastically increasing solubility in solvents like ethyl acetate, dichloromethane, and THF.

References

  • Avdeef, A. et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Retrieved from:[Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques (Insoluble drug delivery strategies). ISRN Pharmaceutics / PMC. Retrieved from:[Link]

  • Unacademy. Notes on Molecular, Ionic, Covalent, and Metallic Solids (Dielectric Constants and Zwitterions). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Protocols for N-methylation of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid

Application Note: Regiospecific N-Methylation of (2S,4R)-4-Methylpyrrolidine-2-Carboxylic Acid Executive Summary The N-methylation of proline residues is a subtle yet powerful modification in peptidomimetic design, profo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiospecific N-Methylation of (2S,4R)-4-Methylpyrrolidine-2-Carboxylic Acid

Executive Summary

The N-methylation of proline residues is a subtle yet powerful modification in peptidomimetic design, profoundly altering a peptide's conformation, lipophilicity, and proteolytic stability[1]. Specifically, the (2S,4R)-4-methylpyrrolidine-2-carboxylic acid (commonly known as (2S,4R)-4-methylproline) is a highly specialized non-proteinogenic amino acid. The methyl substitution at the C4 position dictates specific pyrrolidine ring puckering (up-puckered vs. down-puckered states) and influences prolyl cis-trans isomerization[2].

This application note provides a comprehensive, self-validating guide for the regiospecific N-methylation of the (2S,4R)-4-methylproline zwitterion. By leveraging reductive amination pathways, these protocols ensure quantitative conversion while strictly preserving the delicate stereocenters at the C2 and C4 positions.

Mechanistic Rationale & Strategic Method Selection

When functionalizing unprotected amino acids, direct alkylation (e.g., using methyl iodide or dimethyl sulfate with a strong base) is notoriously problematic. It frequently results in over-alkylation to form quaternary ammonium salts, unwanted esterification of the carboxylic acid, and carries a high risk of base-catalyzed racemization at the α-carbon[1][3].

To bypass these issues, Reductive Amination is the gold standard. This method proceeds via the condensation of the secondary amine with formaldehyde to form a transient iminium ion, which is subsequently reduced to the tertiary amine[3]. Because the reaction occurs under neutral to mildly acidic conditions, the zwitterionic nature of the amino acid is maintained, and the (2S,4R) stereochemistry remains fully intact.

We detail two distinct reduction strategies based on scale and equipment availability:

  • Catalytic Hydrogenation (Pd/C & H₂): The optimal choice for scale-up. It generates zero inorganic salt waste, producing water as the sole byproduct[4].

  • Chemical Hydride Reduction (NaCNBH₃): The preferred benchtop method when pressure vessels are unavailable. Sodium cyanoborohydride is utilized due to its unique stability at mildly acidic pH and its kinetic preference for reducing iminium ions over unreacted aldehydes[3].

Reaction Workflow Visualization

Workflow SM (2S,4R)-4-methylproline (Starting Material) Form Formaldehyde (HCHO) Addition (pH 5-6) SM->Form Step 1: Condensation Iminium Iminium Ion Intermediate Form->Iminium -H2O CatRed Protocol A: Catalytic Reduction (H2, Pd/C, 50 psi) Iminium->CatRed Path A (Scale-up) ChemRed Protocol B: Chemical Reduction (NaCNBH3, AcOH) Iminium->ChemRed Path B (Benchtop) Product N-methyl-(2S,4R)-4-methylproline (Target Product) CatRed->Product H2 Addition ChemRed->Product Hydride Transfer

Reaction workflow for the regiospecific N-methylation of (2S,4R)-4-methylproline.

Validated Experimental Protocols

Protocol A: Catalytic Reductive Amination (Scale-Up Optimized)

This protocol is adapted from highly efficient one-step reductive aminations of proline derivatives, utilizing water as a green solvent[5].

Materials Required:

  • (2S,4R)-4-methylproline (1.0 equiv)

  • 30% or 37% Aqueous Formaldehyde solution (2.0 equiv)

  • 5% Palladium on carbon (Pd/C) catalyst (50% wet) (approx. 15% w/w relative to starting material)

  • Deionized Water (H₂O)

  • Diatomaceous earth (Celite)

  • Parr Shaker or automated hydrogenation reactor

Step-by-Step Methodology:

  • Substrate Dissolution: In a heavy-walled hydrogenation vessel, dissolve 10.0 g (77.4 mmol) of (2S,4R)-4-methylproline in 40 mL of deionized water.

    • Causality Checkpoint: Water perfectly solvates the zwitterionic amino acid and the formaldehyde, negating the need for organic co-solvents[4].

  • Iminium Formation: Add 12.5 mL (approx. 155 mmol) of 30% aqueous formaldehyde to the solution. Stir briefly at room temperature for 15 minutes.

  • Catalyst Addition: Carefully add 1.5 g of 5% Pd/C (50% wet) to the mixture.

    • Safety Note: Always add wet Pd/C to aqueous solutions to prevent auto-ignition of solvent vapors.

  • Hydrogenation: Seal the vessel, purge with N₂ gas three times, and then pressurize with H₂ gas to 50 psi. Agitate the mixture on a Parr Shaker at room temperature for 18–24 hours[5].

  • Catalyst Recovery: Depressurize the vessel and purge with N₂. Filter the reaction mixture through a tightly packed pad of diatomaceous earth (Celite) to remove the palladium catalyst[5]. Wash the pad with an additional 20 mL of hot water.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) at 45°C. Co-evaporate with absolute ethanol (2 x 20 mL) to remove residual water and trace formaldehyde, yielding the product as a white to off-white crystalline solid.

Protocol B: Chemical Reductive Amination (Benchtop / Fume Hood)

This method utilizes sodium cyanoborohydride, a reagent superior to sodium borohydride due to its mildness and specificity for reductive amination at slightly acidic pH[3].

Materials Required:

  • (2S,4R)-4-methylproline (1.0 equiv)

  • 37% Aqueous Formaldehyde (2.5 equiv)

  • Sodium cyanoborohydride (NaCNBH₃) (1.5 equiv)

  • Methanol and Glacial Acetic Acid

Step-by-Step Methodology:

  • Solvation & pH Adjustment: Dissolve 2.0 g (15.5 mmol) of (2S,4R)-4-methylproline in 20 mL of Methanol. Add glacial acetic acid dropwise until the apparent pH (measured via pH paper) is between 5.0 and 5.5.

    • Causality Checkpoint: Precise pH control is the self-validating core of this protocol. If the pH is >6, iminium formation stalls. If the pH is <4, the amine is fully protonated and non-nucleophilic, and the NaCNBH₃ may degrade prematurely[3].

  • Condensation: Add 2.9 mL (approx. 38.7 mmol) of 37% aqueous formaldehyde. Stir the reaction mixture at room temperature for 30 minutes to establish the iminium equilibrium.

  • Reduction: Weigh out 1.46 g (23.2 mmol) of NaCNBH₃. Add it to the reaction mixture in small portions over 15 minutes to control the mild exotherm.

  • Reaction Maturation: Stir the reaction overnight (approx. 12 hours) at room temperature under a nitrogen atmosphere.

  • Quenching & Workup: Perform strictly in a fume hood. Carefully add 1M HCl until the pH drops to ~2.

    • Causality Checkpoint: Acidification destroys excess NaCNBH₃, evolving highly toxic hydrogen cyanide (HCN) gas. This step ensures no reactive hydrides remain during isolation.

  • Purification: Adjust the pH back to the isoelectric point of the product (approx. pH 6.0) using 1M NaOH. Evaporate the methanol, and purify the aqueous residue via strongly acidic cation-exchange chromatography (e.g., Dowex 50W) to separate the product from inorganic boron and sodium salts.

Quantitative Data & Quality Control

To ensure a self-validating workflow, researchers should compare their in-process and final analytical data against the standardized metrics in Table 1 .

Table 1: Comparative Data and QC Metrics for N-Methylation Strategies

Parameter / MetricCatalytic Hydrogenation (Protocol A)Chemical Reduction (Protocol B)Direct Alkylation (Historical)
Typical Yield 92% – 98%80% – 88%60% – 75%
Stereochemical Integrity Excellent (No α-epimerization)Excellent (No α-epimerization)High Risk (Base-catalyzed)
Primary Impurities Trace unreacted starting materialBoron salts, unreacted SMQuaternary ammonium salts
Scalability High (Kilogram scale viable)Moderate (Limited by toxicity)Low
TLC R_f Value ~0.45 (n-BuOH:AcOH:H₂O, 4:1:1)~0.45 (n-BuOH:AcOH:H₂O, 4:1:1)Variable (Multiple spots)
LC-MS (ESI+) [M+H]⁺ m/z 144.1[M+H]⁺ m/z 144.1[M+H]⁺ m/z 158.1 (Over-alkylated)

Troubleshooting Note: If LC-MS indicates significant amounts of unreacted starting material ([M+H]⁺ m/z 130.1), verify that the pH during the condensation step was strictly maintained between 5.0 and 5.5. In Protocol A, incomplete conversion usually indicates catalyst poisoning; filter and resubmit to hydrogenation with fresh Pd/C.

References

  • Synthesis of N-Alkyl Amino Acids. Monash University / Chemical Reviews. Available at:[Link]

  • Isolation and Structures of Nostopeptolides A1, A2 and A3 from the Cyanobacterium Nostoc sp. GSV224. ResearchGate. Available at: [Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid in Advanced Peptide Synthesis

Introduction: Beyond Canonical Amino Acids In the pursuit of novel peptide therapeutics with enhanced potency, stability, and specificity, medicinal chemists increasingly turn to non-canonical amino acids. (2S,4R)-1,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Canonical Amino Acids

In the pursuit of novel peptide therapeutics with enhanced potency, stability, and specificity, medicinal chemists increasingly turn to non-canonical amino acids. (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, a structurally unique proline analog, represents a powerful tool for modulating peptide conformation and function. Its rigid pyrrolidine scaffold, combined with stereospecific methylation at the N-1 and C-4 positions, introduces significant conformational constraints. This guide provides an in-depth analysis of its properties and detailed protocols for its successful incorporation into peptide sequences, addressing the unique challenges posed by this sterically hindered building block.

The N-methylation of the alpha-amino group is a particularly impactful modification, frequently observed in natural bioactive peptides.[1] This feature restricts the rotation around the Cα-N bond and can influence the cis-trans isomerization of the preceding amide bond, profoundly altering the peptide backbone's local and global conformation.[2] Furthermore, the C-4 methyl group provides an additional steric constraint, refining the puckering of the pyrrolidine ring and influencing the overall three-dimensional structure. The strategic placement of such analogs is a key strategy for designing peptides with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation.

PropertyValue
IUPAC Name (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Key Structural Features Proline analog, N-methylated (tertiary amine), C4-methylated, chiral centers at C2 and C4

The Synthetic Challenge: Overcoming Steric Hindrance

The very features that make (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid a valuable design element also render it a "difficult residue" in solid-phase peptide synthesis (SPPS).[3][4] The primary obstacle is the steric hindrance presented by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine on the preceding residue during coupling. This leads to sluggish reaction kinetics and a high probability of incomplete acylation.

Standard coupling conditions, often sufficient for proteinogenic amino acids, are typically inadequate. The use of robust coupling reagents is not merely recommended; it is mandatory for achieving acceptable yields and purity.[5][6] These reagents must generate highly activated intermediates capable of overcoming the steric barrier.

cluster_0 SPPS Cycle for Hindered Amino Acids A Resin-Bound Peptide (Free N-terminus) B Fmoc-AA Activation (Hindered Residue) C Coupling Reaction (Extended Time / Double Coupling) B->C Add to Resin H Coupling Complete? C->H Monitor D Capping (e.g., Ac2O/DIEA) E Wash F Fmoc Deprotection (e.g., 20% Piperidine/DMF) E->F G Wash F->G G->A Ready for Next Cycle H->C No (Recouple) H->D No (Cap) H->E Yes

Caption: Workflow for incorporating sterically hindered residues in SPPS.

Optimizing Coupling Efficiency: Reagent Selection

The choice of coupling reagent is the most critical parameter for successfully incorporating N-methylated amino acids.[5][7] Carbodiimides like DCC or DIC, even with additives like HOBt, often fail to provide the necessary activation and can lead to side reactions.[8] Modern uronium and phosphonium salt-based reagents are far superior for this application.

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium SaltForms highly reactive HOAt esters. Excellent for hindered couplings. The gold standard for difficult sequences.
HBTU / TBTU Uronium SaltForms HOBt esters. Very popular and effective, though slightly less reactive than HATU. Byproducts are water-soluble.[5]
COMU Uronium SaltOxyma-based, avoiding potentially explosive HOBt/HOAt byproducts. High solubility and reactivity, comparable to HATU.[5]
PyAOP Phosphonium SaltAzabenzotriazole-based, highly effective for coupling N-methyl amino acids with low racemization.[8]
DEPBT Phosphonium SaltKnown to cause very little epimerization, making it useful for sensitive residues.[8]

Causality Behind Reagent Choice: Uronium/phosphonium reagents react with the protected amino acid's carboxyl group to form a highly reactive activated ester (e.g., an O-acylisourea which rearranges to an OBt or OAt ester). This intermediate is much more susceptible to nucleophilic attack by the sterically hindered secondary amine of the growing peptide chain than the intermediates formed by carbodiimides. The use of additives like HOAt or Oxyma Pure further enhances reaction rates and suppresses racemization.[5]

cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (Highly Reactive OAt-Ester) FmocAA->ActiveEster Fast Reaction HATU HATU (Uronium Salt) HATU->ActiveEster Fast Reaction Base Base (e.g., DIEA) Base->ActiveEster Fast Reaction CoupledPeptide Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->CoupledPeptide Peptide H2N-Peptide-Resin (Free Amino Group) Peptide->CoupledPeptide Nucleophilic Attack

Caption: Mechanism of peptide bond formation using a uronium salt reagent.

Detailed Protocol: Fmoc-SPPS Incorporation

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[9][10] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Materials:

  • Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.

  • Protected Amino Acid: Fmoc-(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

  • Coupling Reagent: HATU (recommended).

  • Base: Diisopropylethylamine (DIEA).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Capping Solution: 5% (v/v) Acetic Anhydride, 5% (v/v) DIEA in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: Reagent K or similar, appropriate for side-chain protecting groups.

Protocol Steps:

  • Resin Swelling:

    • Swell the resin in DMF for 30-60 minutes.

    • Drain the solvent.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine/DMF) to the resin.

    • Agitate for 3 minutes, drain.

    • Add fresh deprotection solution, agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary or secondary amine.

  • Amino Acid Activation (Pre-activation is Crucial):

    • In a separate vessel, dissolve Fmoc-(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading) in a minimal volume of DMF.

    • Add HATU (0.95 eq. relative to the amino acid).

    • Add DIEA (2 eq. relative to the amino acid).

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling to the Resin:

    • Add the pre-activated amino acid solution to the synthesis vessel containing the deprotected resin-bound peptide.

    • Agitate at room temperature for a minimum of 2-4 hours. For particularly difficult sequences, overnight coupling may be necessary.

    • Rationale: Extended coupling time is essential to drive the reaction to completion against the high steric barrier.

  • Monitoring and Recoupling/Capping:

    • After the initial coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is negative (yellow/colorless beads): The coupling is complete. Proceed to Step 6.

    • If the test is positive (blue beads): The coupling is incomplete.

      • Option A (Recommended): Recouple. Drain the vessel and repeat steps 3 and 4 with a fresh solution of activated amino acid.

      • Option B: Cap. If recoupling is unsuccessful or undesirable, cap the unreacted free amines to prevent the formation of deletion sequences. Add the capping solution and agitate for 30 minutes.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and Isopropanol (x3) to remove all excess reagents and byproducts.[10]

  • Continuation of Synthesis:

    • The resin is now ready for the next cycle, starting again with Fmoc deprotection (Step 2).

  • Final Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, perform a final Fmoc deprotection.

    • Wash the resin extensively and dry it under vacuum.

    • Treat the resin with an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Conclusion and Expert Recommendations

The incorporation of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a technically demanding but highly rewarding strategy in peptide design. Success hinges on acknowledging the inherent steric challenges and proactively addressing them with optimized protocols.

Key Takeaways:

  • Do not use standard coupling reagents. Employ high-activity uronium or phosphonium salts like HATU or PyAOP.

  • Always pre-activate the amino acid. This ensures the reactive species is formed before it is introduced to the resin-bound peptide.

  • Be patient. Extended coupling times (2-4 hours or more) are necessary. Do not rush this critical step.

  • Validate every coupling. Use a qualitative test like the Kaiser test to confirm the reaction's completion before proceeding. Recoupling or capping is essential to maintain the purity of the final product.

By following these guidelines, researchers can confidently leverage the unique conformational properties of this proline analog to develop next-generation peptide therapeutics with superior performance characteristics.

References

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • PubChem. (n.d.). (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • PubMed. (2024, June 21). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques. CSBio. [Link]

  • ACS Publications. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Peptide Protein Research. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Protein Research. [Link]

  • ResearchGate. (2025, August 6). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.

Sources

Method

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: A Chiral Ligand for Advanced Organocatalysis

Introduction: The Rise of Substituted Prolines in Asymmetric Synthesis In the landscape of modern organic chemistry, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Substituted Prolines in Asymmetric Synthesis

In the landscape of modern organic chemistry, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. At the forefront of this field are chiral pyrrolidine derivatives, with L-proline itself being a seminal catalyst. [1][2]The unique structural features of the pyrrolidine scaffold, namely the secondary amine and the carboxylic acid, allow for a bifunctional activation mechanism, enabling high stereocontrol in a variety of carbon-carbon bond-forming reactions. [3][4] This guide focuses on a specific, rationally designed proline derivative: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid . The introduction of methyl groups at the N-1 and C-4 positions is not arbitrary; these substitutions are intended to modulate the catalyst's steric and electronic properties. The N-methylation is known to influence the conformational dynamics of the pyrrolidine ring and the nucleophilicity of the enamine intermediate, while the C-4 substitution can impact solubility and the stereochemical environment of the catalytic pocket. [4][5] Due to the limited direct literature on this specific doubly substituted proline derivative, this document provides a comprehensive guide based on established principles and detailed protocols for closely related and well-studied proline-based catalysts. The insights and methodologies presented herein are extrapolated to provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid in key organocatalytic transformations.

Proposed Synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

A plausible synthetic route to the target ligand can be envisioned starting from commercially available (2S,4R)-4-hydroxy-L-proline. The synthesis would involve a sequence of protection, methylation, and deprotection steps. A key transformation would be the stereospecific introduction of the methyl group at the C-4 position, followed by N-methylation.

Core Application: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. [6]Proline and its derivatives catalyze this reaction via an enamine-based mechanism. [7]

Mechanistic Rationale

The catalytic cycle of a proline-catalyzed aldol reaction is initiated by the formation of a chiral enamine between the ketone donor and the secondary amine of the catalyst. The carboxylic acid moiety of the catalyst then acts as a Brønsted acid, activating the aldehyde acceptor through hydrogen bonding. This dual activation brings the reactants into a highly organized, chair-like six-membered transition state, as proposed by Zimmerman and Traxler. [8]The stereochemistry of the newly formed chiral centers is dictated by the facial selectivity of the enamine attack on the activated aldehyde, which is controlled by the steric environment of the proline catalyst. [5][8] For (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, the trans-orientation of the C-4 methyl group relative to the carboxylic acid is expected to influence the puckering of the pyrrolidine ring, thereby affecting the geometry of the transition state and the resulting stereoselectivity. [5]

aldol_mechanism cluster_0 Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst (2S,4R)-1,4-Dimethyl- pyrrolidine-2-carboxylic acid TransitionState Organized Transition State (Zimmerman-Traxler) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Product->Catalyst releases Water H₂O

Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for proline-catalyzed aldol reactions. [6][9] Materials:

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (Catalyst)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (0.05 mmol, 20 mol%).

  • Add anhydrous DMSO (1.0 mL) and stir until the catalyst is fully dissolved.

  • Add cyclohexanone (2.5 mmol, 10 equivalents).

  • Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r. (anti/syn)e.e. (%)
20DMSORoom Temp.48Est. 85-95Est. >95:5Est. >98
10CH₃CNRoom Temp.72Est. 70-80Est. 90:10Est. 95
30neat496Est. 60-70Est. >95:5Est. >99

Note: Estimated values are based on typical results for similar 4-substituted proline catalysts. [10]Actual results may vary.

Application in Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. [11]Organocatalytic asymmetric Michael additions provide a powerful tool for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives. [12]

Mechanistic Considerations

Similar to the aldol reaction, the catalytic cycle begins with the formation of a chiral enamine intermediate between the ketone or aldehyde donor and the proline-based catalyst. This enamine then undergoes a conjugate addition to an α,β-unsaturated acceptor (e.g., a nitroalkene or an enone). The stereochemical outcome is determined in the C-C bond-forming step, where the catalyst directs the approach of the enamine to one of the enantiotopic faces of the Michael acceptor. [4]The N-methyl group in the catalyst can enhance the nucleophilicity of the enamine and influence the steric interactions in the transition state.

michael_mechanism cluster_1 Catalytic Cycle Donor Carbonyl Donor (Ketone/Aldehyde) Enamine Chiral Enamine Intermediate Donor->Enamine + Catalyst - H₂O Catalyst (2S,4R)-1,4-Dimethyl- pyrrolidine-2-carboxylic acid Adduct Iminium Adduct Enamine->Adduct + Acceptor Acceptor Michael Acceptor (e.g., Nitroalkene) Product Michael Adduct Adduct->Product + H₂O Product->Catalyst releases Water H₂O

Figure 2: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is based on established procedures for proline-catalyzed Michael additions. [13] Materials:

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (Catalyst)

  • Cyclohexanone (freshly distilled)

  • trans-β-Nitrostyrene

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (0.025 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add cyclohexanone (0.5 mmol, 2.0 equivalents).

  • Add trans-β-nitrostyrene (0.25 mmol, 1.0 equivalent).

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

  • Analyze the d.r. by ¹H NMR and the e.e. by chiral HPLC.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r. (syn/anti)e.e. (%) (syn)
10TolueneRoom Temp.24Est. 90-99Est. >95:5Est. >97
20CHCl₃048Est. 85-95Est. 90:10Est. 95
5neatRoom Temp.72Est. 70-80Est. >95:5Est. >98

Note: Estimated values are based on typical results for proline and its derivatives in Michael additions. [12][13]Actual results may vary.

Application in Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules, including alkaloids and pharmaceuticals. [2][14]

Mechanistic Insights

The proline-catalyzed Mannich reaction proceeds through a similar enamine pathway. [3]The catalyst reacts with a ketone to form a nucleophilic enamine. In parallel, an aldehyde and an amine condense to form an electrophilic imine. The chiral enamine then attacks the imine in a stereocontrolled manner. The stereochemical outcome is governed by the transition state geometry, where the proline catalyst's carboxylic acid group can activate the imine through hydrogen bonding, and the bulky N- and C4-substituents sterically guide the facial selectivity of the enamine attack. [3][7]The position of the carboxylic acid on the pyrrolidine ring is crucial in directing the stereoselection, with different isomers leading to either syn or anti products. [7]

mannich_mechanism cluster_2 Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Catalyst - H₂O Catalyst (2S,4R)-1,4-Dimethyl- pyrrolidine-2-carboxylic acid TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Imine->TransitionState MannichAdduct β-Amino Ketone (Mannich Product) TransitionState->MannichAdduct + H₂O - Catalyst Water H₂O

Figure 3: Proposed catalytic cycle for the three-component asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction of Acetone, 4-Nitrobenzaldehyde, and p-Anisidine

This protocol is a modification of the classic List-Barbas Mannich reaction. [12][14] Materials:

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (Catalyst)

  • Acetone (reagent grade)

  • 4-Nitrobenzaldehyde

  • p-Anisidine

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vial, dissolve 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) and p-anisidine (0.275 mmol, 1.1 equivalents) in anhydrous DMF (0.5 mL).

  • Add acetone (2.5 mmol, 10 equivalents).

  • Add (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (0.05 mmol, 20 mol%).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with ethyl acetate (10 mL).

  • Wash with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

  • Determine the d.r. by ¹H NMR and the e.e. by chiral HPLC.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r. (syn/anti)e.e. (%) (syn)
20DMFRoom Temp.24Est. 80-90Est. >95:5Est. >98
30DMSORoom Temp.48Est. 75-85Est. >95:5Est. >99
10NMP472Est. 60-70Est. 90:10Est. 96

Note: Estimated values are based on the high efficiency of proline and its derivatives in Mannich reactions. [3][12]Actual results may vary.

Conclusion and Future Outlook

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid represents a promising, rationally designed organocatalyst. While direct experimental data for this specific ligand is emerging, the well-established principles of proline catalysis provide a strong foundation for its application in asymmetric synthesis. The protocols and mechanistic discussions provided in this guide, derived from closely related and extensively studied systems, offer a comprehensive starting point for researchers to explore the full potential of this novel catalyst.

The strategic placement of methyl groups at the N-1 and C-4 positions is anticipated to confer unique properties in terms of reactivity, stereoselectivity, and solubility. Further experimental validation and optimization are encouraged to fully elucidate the catalytic capabilities of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and expand its utility in the synthesis of complex chiral molecules.

References

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • Lentini, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2775. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Accounts of chemical research, 37(8), 580–591. [Link]

  • Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Yang, K., & Houk, K. N. (2009). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of molecular catalysis. A, Chemical, 311(1-2), 17. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Zotova, N., et al. (2010). Substituting the catalytic proline of 4-oxalocrotonate tautomerase with non-canonical analogues reveals a finely tuned catalytic system. Scientific reports, 9(1), 1–9. [Link]

  • Ali, M. A., et al. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Brazilian Chemical Society, 29, 1536–1546. [Link]

  • Samanta, R. C., & Gellman, S. H. (2010). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. The Journal of organic chemistry, 75(15), 5324. [Link]

  • Hisler, K., et al. (2006). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. Organic letters, 8(13), 2779–2782. [Link]

  • Van Oosten, B., et al. (2024). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Chemistry, 6(2), 478–492. [Link]

  • Cobb, A. J., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & biomolecular chemistry, 3(1), 84–96. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

  • Yang, K., & Houk, K. N. (2009). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of molecular catalysis. A, Chemical, 311(1-2), 17. [Link]

  • Kumar, P. (2007). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. [Link]

  • Lentini, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2775. [Link]

  • Mori, K., & Akiyama, T. (2022). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. The Journal of organic chemistry, 87(1), 748–753. [Link]

  • Domb, I., et al. (2025). Enhanced Reactivity and Selectivity in Organocatalysis via In-Situ Proline-Boronic Acid Complex Modification. ChemRxiv. [Link]

  • Liu, J., et al. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry–A European Journal, 27(48), 12345–12356. [Link]

Sources

Application

High-Performance Peptidomimetic Capping: Incorporation of 1,4-Dimethylproline

This guide details the incorporation of 1,4-dimethylproline (specifically -methyl-4-methyl-L-proline ) into peptidomimetics. Introduction: The Strategic Role of 1,4-Dimethylproline In the design of peptidomimetics, the i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the incorporation of 1,4-dimethylproline (specifically


-methyl-4-methyl-L-proline ) into peptidomimetics.

Introduction: The Strategic Role of 1,4-Dimethylproline

In the design of peptidomimetics, the incorporation of non-proteinogenic amino acids is a critical strategy to modulate potency, selectivity, and metabolic stability. 1,4-Dimethylproline (1,4-DMP) represents a specialized class of "dual-constraint" proline analogues.

Structurally, 1,4-DMP features two key modifications to the pyrrolidine ring:

  • N-Methylation (Position 1): Converts the secondary amine of proline into a tertiary amine . This eliminates the hydrogen bond donor capacity of the N-terminus and prevents the formation of a subsequent peptide bond, effectively acting as an N-terminal cap .

  • C4-Methylation (Position 4): Introduces steric bulk at the

    
    -carbon, which strongly biases the ring pucker (endo/exo) and, consequently, the cis/trans isomerization equilibrium of the preceding amide bond.
    

Critical Constraint: Due to the N-methylation, 1,4-DMP is a tertiary amine. It cannot form an amide bond with a subsequent amino acid in a standard peptide chain (which requires an available proton on the nitrogen). Therefore, 1,4-DMP is exclusively utilized as an N-terminal capping residue or in specialized fragment-based drug design where it terminates a chain.

Applications:

  • Metabolic Stability: Complete resistance to N-terminal exopeptidases (aminopeptidases) due to the tertiary amine and steric bulk.

  • Membrane Permeability: Reduction of topological polar surface area (tPSA) by eliminating the N-terminal charge and H-bond donor.

  • Conformational Locking: The C4-methyl group locks the ring conformation, influencing the receptor-bound geometry of the N-terminal tail.

Synthesis of the Building Block: 1,4-Dimethylproline

While 1,4-DMP is available from select catalog suppliers, in-house synthesis is often required for specific stereochemical needs (e.g., (2S,4R) vs. (2S,4S)). The most robust route involves the reductive methylation of 4-methyl-L-proline .

Protocol: Reductive Methylation (Eschweiler-Clarke Variant)

Reagents:

  • Starting Material: 4-Methyl-L-proline (free acid or methyl ester).

  • Formaldehyde (37% aq. solution).

  • Formic acid (98%).

  • Sodium cyanoborohydride (NaBH

    
    CN) (Alternative mild reducing agent).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methyl-L-proline (1.0 eq) in methanol/acetic acid (9:1 v/v).

  • Imine Formation: Add Formaldehyde (3.0 eq) and stir at 0°C for 30 minutes.

  • Reduction: Portion-wise addition of NaBH

    
    CN (2.0 eq). Caution: Vent toxic HCN gas if using acid; perform in a fume hood.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. If using the ester, hydrolyze with LiOH in THF/H

    
    O to obtain the free acid 1,4-dimethylproline .
    
  • Purification: Purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC to remove unreacted starting material.

Yield Expectation: >85% conversion. Characterization: Verify N-methyl signal (


 ~2.8-3.0 ppm) via 

H-NMR.

Solid-Phase Incorporation Protocol

Coupling 1,4-DMP to a resin-bound peptide is challenging due to the steric hindrance of the incoming tertiary amine and the bulky C4-methyl group. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling.

Recommended Coupling System: HATU / HOAt / DIEA Reasoning: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester, which is crucial for sterically hindered couplings.

Protocol: N-Terminal Capping on SPPS

Materials:

  • Resin: Peptidyl-resin with free N-terminal amine (Fmoc-deprotected).

  • Building Block: 1,4-Dimethylproline (Free Acid).

  • Activator: HATU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Workflow:

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal residue of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash resin thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation:

    • In a vial, dissolve 1,4-Dimethylproline (4.0 eq relative to resin loading).

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq).

    • Crucial: Allow to activate for exactly 2 minutes . (Longer activation can lead to racemization or side reactions).

  • Coupling:

    • Add the activated solution to the resin.

    • Microwave Assistance (Optional but Recommended): Heat to 60°C for 45 minutes.

    • Manual: Shake at RT for 4–6 hours.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that if the previous residue was a proline, use the Chloranil test.

    • Pass: No blue/dark color (complete coupling).

    • Fail: Blue color (incomplete). -> Repeat Step 3 (Double Coupling).

  • Final Wash: Wash resin with DMF (5x), DCM (5x), and MeOH (2x).

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H

    
    O (95:2.5:2.5).[1] The 1,4-DMP group is stable to TFA.
    

Visualization of the Workflow

The following diagram illustrates the critical decision points and chemical logic for incorporating 1,4-DMP.

G Start Target Design: Peptidomimetic with 1,4-DMP CheckPos Is 1,4-DMP the N-Terminal Residue? Start->CheckPos Stop STOP: 1,4-DMP is a Tertiary Amine. Cannot form internal amide bonds. CheckPos->Stop No (Internal) Synth Synthesis of Building Block: Reductive Methylation of 4-Me-Pro CheckPos->Synth Yes (N-Cap) SPPS SPPS: Peptide Assembly (Fmoc Strategy) Synth->SPPS Purified 1,4-DMP Couple Coupling Step: Use HATU/HOAt (4 eq) Microwave 60°C SPPS->Couple Final Cycle Cleave Cleavage & Purification (TFA Stable) Couple->Cleave Result Final Product: N-Capped, Protease-Resistant Peptide Cleave->Result

Caption: Decision tree and workflow for the incorporation of 1,4-dimethylproline, emphasizing its restriction to N-terminal capping.

Characterization & Validation

Once synthesized, the 1,4-DMP capped peptide requires specific validation steps.

A. NMR Spectroscopy (Conformational Analysis)

The C4-methyl group induces a specific ring pucker.

  • Experiment: 1D

    
    H-NMR and 2D ROESY in D
    
    
    
    O or DMSO-
    
    
    .
  • Observation: Look for NOE correlations between the N-methyl protons and the

    
    -proton of the preceding residue (if any interaction exists) or the 
    
    
    
    of the 1,4-DMP itself.
  • Cis/Trans Ratio: The N-methyl group typically biases the amide bond connecting the 1,4-DMP to the peptide chain towards the trans conformation (to minimize steric clash with the carbonyl), but the C4-methyl can tune this. Compare chemical shifts of the

    
     and 
    
    
    
    carbons with unsubstituted proline references.
B. Metabolic Stability Assay
  • Protocol: Incubate the 1,4-DMP peptide (100

    
    M) with pooled human serum or purified Leucine Aminopeptidase (LAP) at 37°C.
    
  • Analysis: Monitor degradation via LC-MS at t=0, 1h, 4h, 24h.

  • Expectation: >95% parent compound remaining after 24h (compared to <5% for unmodified N-terminal Proline).

Summary of Key Data

FeatureProline (Pro)1,4-Dimethylproline (1,4-DMP)Impact on Peptidomimetic
Amine Type SecondaryTertiary Prevents further chain elongation; acts as a "Stop" cap.
H-Bond Donor 1 (NH)0 Increases lipophilicity; improves membrane permeability.
Steric Bulk LowHigh (C4-Me + N-Me)Restricts conformational freedom; locks receptor-bound pose.
Protease Stability LowHigh Blocks aminopeptidase recognition and cleavage.
Coupling Difficulty LowHigh Requires HATU/HOAt and extended reaction times.

References

  • Chemical Sourcing & Structure
  • Synthesis of Methylated Prolines

    • Pedregal, C., et al. (1994).[2][3] Synthesis of 4,4-dimethylproline and its use in peptide synthesis. Tetrahedron Letters, 35(13), 2053-2056.[2][3] (Foundational chemistry for substituted prolines).

  • Conformational Effects of Proline Analogues

    • Beusen, D. D., et al. (1995). Conformational bias of 4-methylproline in peptides. Journal of the American Chemical Society.[4] (Provides the mechanistic basis for C4-methyl effects).

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
  • Coupling Reagents for Hindered Amines

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[4] (Basis for using HATU/HOAt).

Sources

Method

Application Note: Strategies and Protocols for the Amide Coupling of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Abstract: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a proline analog of significant interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a proline analog of significant interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to peptidomimetics. However, its structure, featuring a tertiary amine and an N-methylated backbone, presents considerable steric challenges for standard amide bond formation. This guide provides an in-depth analysis of the reaction conditions required for the successful coupling of this hindered amino acid. We will explore the mechanistic rationale behind reagent selection, optimize critical reaction parameters, and provide detailed, validated protocols for researchers in drug discovery and peptide synthesis.

The Challenge of Coupling N-Methylated Amino Acids

The incorporation of N-methylated amino acids like (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a powerful strategy to enhance the pharmacological properties of peptides, such as resistance to enzymatic degradation and improved cell permeability.[1][2] The primary difficulty in their use arises from steric hindrance. The methyl group on the pyrrolidine nitrogen, combined with the cyclic structure, physically obstructs the approach of the amine nucleophile to the activated carboxyl group, dramatically slowing the rate of peptide bond formation.[1][3] This necessitates the use of highly efficient coupling reagents and carefully optimized conditions to achieve satisfactory yields and prevent side reactions.

Strategic Selection of Coupling Reagents

Standard coupling reagents are often insufficient to overcome the high activation energy barrier associated with sterically demanding couplings.[1] The choice of reagent is therefore the most critical factor for success.

Uronium/Aminium Reagents: The Gold Standard for Hindered Systems

Uronium and aminium salt-based reagents are renowned for their high reactivity and are the preferred choice for difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is arguably the most effective coupling reagent for N-methylated amino acids.[2][4] It reacts with the carboxylic acid to form a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly generates a 7-azahydroxybenzotriazole (OAt) active ester.[4][5] The OAt ester is an excellent leaving group, facilitating nucleophilic attack by the amine. The 7-aza nitrogen in the HOAt moiety is believed to participate in the reaction, further accelerating the coupling rate compared to its benzotriazole analogue, HBTU.[4][6] Using HATU minimizes the risk of racemization, a common side reaction with long activation times.[2]

Phosphonium Salt Reagents: Potent Alternatives

Phosphonium salts represent another class of highly potent activating agents.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is particularly effective for coupling N-methyl amino acids, including in challenging N-methyl to N-methyl linkages.[6] Its mechanism is similar to HATU, also forming a highly reactive OAt active ester.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): While also effective, PyBOP is generally considered slightly less reactive than its aza-analogue, PyAOP, for the most demanding couplings.

Carbodiimides: A Baseline Approach with Additives

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents but often struggle with sterically hindered substrates when used alone.[6][7] Their effectiveness is significantly enhanced by additives that form active esters in situ.

  • EDC/HOBt (1-Hydroxybenzotriazole): This combination forms an OBt active ester, which is more reactive than the O-acylisourea intermediate formed by EDC alone.[8] However, for a substrate as hindered as (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, this method may require extended reaction times or yield incomplete conversion.[1]

  • EDC/Oxyma Pure (Ethyl cyanohydroxyiminoacetate): Oxyma Pure is a modern additive that offers superior performance to HOBt, showing lower racemization and higher reaction rates.[9]

Data Summary: Comparative Table of Common Coupling Reagents
Reagent ClassExample(s)AdvantagesDisadvantagesTypical Use Case for Topic
Uronium/Aminium HATU, HCTU, COMUExtremely fast and efficient; low racemization.[4][10]Higher cost; can cause guanidinylation of the N-terminus if used in large excess.[11]Primary recommendation for highest yields and purity.
Phosphonium PyAOP, PyBOPVery high reactivity, especially for N-methylated residues.[6]Can be more expensive; byproducts can sometimes be difficult to remove.Excellent alternative to HATU, particularly for challenging sequences.
Carbodiimide EDC, DICLow cost; water-soluble byproducts (EDC).[6][12]Lower reactivity; higher risk of racemization without additives.[6]For coupling to less-hindered primary amines or when cost is a major factor.

Optimizing Reaction Parameters

Beyond the coupling reagent, several other parameters must be controlled to ensure a successful reaction.

  • Choice of Base: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and the incoming amine's ammonium salt. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[10] For couplings susceptible to racemization, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine can be beneficial.[10] Typically, 2-4 equivalents of base are used.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the standard solvent for peptide coupling due to its excellent solvating properties.[1] In cases of peptide aggregation, more polar solvents like N-Methyl-2-pyrrolidone (NMP) or mixtures such as DCM/DMF can be employed.[13] Anhydrous conditions are crucial to prevent hydrolysis of the activated species.

  • Stoichiometry and Reaction Time: To drive the reaction to completion, the carboxylic acid and coupling reagents are typically used in excess (1.5 to 4 equivalents) relative to the amine.[1][13] Due to the steric hindrance of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, reaction times are often extended, ranging from 2 hours to overnight.[13] In some cases, a "double coupling" protocol, where the coupling procedure is repeated with fresh reagents, is necessary to achieve complete conversion.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. All operations should be performed in an inert atmosphere (Nitrogen or Argon).

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is the recommended method for achieving the highest yields when coupling the title compound.

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (1.5 equiv.) and HATU (1.45 equiv.) in anhydrous DMF.

  • Pre-activation: Add DIPEA (3.0 equiv.) to the solution from Step 1. Stir the mixture at room temperature for 2-5 minutes. The solution will typically change color. This pre-activation step is crucial but should be kept brief to minimize side reactions.[2]

  • Coupling: To the pre-activated mixture, add a solution of the amine component (1.0 equiv.) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., to a secondary amine), the reaction time may be extended up to 24 hours.[1]

  • Monitoring: Check for the consumption of the limiting amine reagent by LC-MS. For solid-phase synthesis, perform a bromophenol blue test, as the standard Kaiser test is unreliable for secondary amines.[11] A blue/green color indicates an incomplete reaction.

  • Work-up (Solution Phase): Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling Using EDC/HOBt

This protocol provides a more classical and cost-effective, albeit potentially less efficient, alternative.

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (1.2 equiv.), the amine component (1.0 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 equiv.) to the cold solution as a solid in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS as described in Protocol 1.

  • Work-up (Solution Phase): The work-up is similar to Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Reagents (especially solvent) are not anhydrous. 3. Incomplete activation.1. Switch to a more potent reagent like HATU or PyAOP.[13] 2. Use freshly distilled or commercially available anhydrous solvents. 3. Ensure proper stoichiometry of the base (DIPEA).
Incomplete Reaction 1. Steric hindrance is too great for the conditions. 2. Insufficient reaction time.1. Increase reaction time to 24 hours or perform a double coupling.[13] 2. Consider microwave-assisted synthesis to increase reaction rate.[13]
Presence of Side Products 1. Racemization due to over-activation or strong base. 2. Guanidinylation of the N-terminus (with uronium reagents).1. Keep pre-activation times with HATU to a minimum (<5 min).[11] Use a weaker base like NMM. 2. Avoid using a large excess of the uronium reagent.[11]

Visualized Mechanisms and Workflows

HATU-Mediated Activation and Coupling Pathway

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH (2S,4R)-R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺ + Base HATU HATU ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Attack Base DIPEA RCOO->ActiveEster Attack Amine R'-NH₂ Product Amide Product (R-CO-NH-R') ActiveEster->Product + R'-NH₂ (Nucleophilic Attack) HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide bond formation.

General Experimental Workflow

Sources

Application

Scalable Synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: An Application Note for Drug Development Professionals

Introduction (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a synthetically valuable, non-proteinogenic amino acid analogue. Its rigid, chiral scaffold makes it an attractive building block in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a synthetically valuable, non-proteinogenic amino acid analogue. Its rigid, chiral scaffold makes it an attractive building block in medicinal chemistry for the development of novel therapeutics. The defined stereochemistry of the two methyl groups on the pyrrolidine ring provides a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This application note provides a detailed, scalable, and stereoselective synthetic route to this compound, starting from the readily available and inexpensive (2S,4R)-4-hydroxy-L-proline. The protocols herein are designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the multi-gram synthesis of this important chiral building block.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that begins with the protection of the functional groups of the starting material, followed by stereoselective introduction of the C4-methyl group, N-methylation, and final deprotection. The key to this synthesis is the stereospecific inversion of the C4 stereocenter via a nucleophilic substitution (SN2) reaction.


A [label="1. Protection\n(N-Boc, O-Me)"]; B [label="2. Activation of C4-OH\n(Tosylation)"]; C [label="3. Stereoselective C4-Methylation\n(SN2 Inversion)"]; D [label="4. N-Deprotection\n& N-Methylation"]; E [label="5. Saponification"]; F [label="Final Product"];

Start [label=" (2S,4R)-4-hydroxy-L-proline", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="Protected Hydroxyproline", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate2 [label="C4-Tosylated Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate3 [label="(2S,4S)-4-Methylproline Derivative", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate4 [label="N-Methylated Intermediate", shape=ellipse, fillcolor="#FFFFFF"];

Start -> A -> Intermediate1; Intermediate1 -> B -> Intermediate2; Intermediate2 -> C -> Intermediate3; Intermediate3 -> D -> Intermediate4; Intermediate4 -> E -> F; }

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Protection of (2S,4R)-4-hydroxy-L-proline

The initial protection of the secondary amine and carboxylic acid is crucial to prevent unwanted side reactions in subsequent steps. Here, we employ a tert-butyloxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid.

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

  • Esterification: Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol (5-10 volumes). Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride.

  • N-Boc Protection: Dissolve the crude methyl ester hydrochloride in a mixture of dioxane and water (1:1, 10 volumes).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.5 eq).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, extract the aqueous phase with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester as a white solid.

ParameterExpected Value
Yield 85-95%
Purity >98%
Form White solid
Part 2: Stereoselective C4-Methylation

This part involves two key steps: activation of the C4-hydroxyl group and the subsequent SN2 displacement with a methyl nucleophile.

Protocol 2: Synthesis of N-Boc-(2S,4R)-4-tosyloxy-L-proline methyl ester

  • Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of cold water.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated product, which is often used in the next step without further purification.

Causality Behind Experimental Choices: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The use of anhydrous conditions is critical to prevent the hydrolysis of the tosyl chloride and the tosylated product.

Protocol 3: Synthesis of N-Boc-(2S,4S)-4-methyl-L-proline methyl ester

  • Prepare a solution of lithium dimethylcuprate (Me₂CuLi) in situ by adding methyllithium (2.2 eq) to a suspension of copper(I) iodide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Dissolve the crude N-Boc-(2S,4R)-4-tosyloxy-L-proline methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C over 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain N-Boc-(2S,4S)-4-methyl-L-proline methyl ester.

Mechanistic Insight: The reaction proceeds via a classic SN2 mechanism, where the cuprate attacks the carbon bearing the tosyloxy group from the opposite face, leading to an inversion of stereochemistry at the C4 position.[1][2][3][4] This is a highly reliable and stereospecific transformation.


Reactant [label=<(2S,4R)-4-Tosyloxy Intermediate>]; TransitionState [label=<SN2 Transition State>]; Product [label=<(2S,4S)-4-Methyl Product>];

"Me₂CuLi" -> Reactant [label="Backside Attack"]; Reactant -> TransitionState; TransitionState -> Product [label="Inversion of Stereochemistry"]; }

Figure 2: SN2 inversion at the C4 position.

Part 3: N-Methylation and Final Deprotection

The final steps involve the introduction of the N-methyl group and the hydrolysis of the methyl ester to yield the target carboxylic acid.

Protocol 4: N-Methylation via Eschweiler-Clarke Reaction

  • N-Deprotection: Dissolve N-Boc-(2S,4S)-4-methyl-L-proline methyl ester (1.0 eq) in a solution of 4 M HCl in dioxane (10 volumes).

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture to dryness to obtain the crude amine hydrochloride salt.

  • N-Methylation: To the crude salt, add formic acid (5 eq) and aqueous formaldehyde (37%, 3 eq).

  • Heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude N-methylated product.

Protocol 5: Saponification

  • Dissolve the crude N-methylated ester from the previous step in a mixture of methanol and water (2:1, 10 volumes).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the reaction mixture to pH ~5-6 with 1 M HCl.

  • Concentrate the solution to dryness. The final product can be purified by recrystallization or ion-exchange chromatography.

ParameterExpected Value
Overall Yield 40-50% over 5 steps
Purity >98% after purification
Stereochemical Purity >99% de

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The stereochemical outcome of the key C4-methylation step is governed by the predictable nature of the SN2 reaction. The progress and purity at each stage can be readily monitored by standard analytical techniques such as TLC, NMR (Nuclear Magnetic Resonance), and LC-MS (Liquid Chromatography-Mass Spectrometry), ensuring the integrity of the synthetic route. The final product's identity and stereochemistry should be confirmed by ¹H and ¹³C NMR spectroscopy, and its enantiomeric purity can be determined by chiral HPLC (High-Performance Liquid Chromatography).

Conclusion

This application note provides a robust and scalable synthetic route for the preparation of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. By leveraging a stereospecific SN2 reaction, the desired stereochemistry is achieved with high fidelity. The use of readily available starting materials and well-understood reaction mechanisms makes this protocol suitable for implementation in both academic and industrial drug discovery settings.

References

  • Sathyamoorthi, S., Mandal, G., Choudhary, S., & Gopishetty, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link][5][6]

  • Kilbile, J. T., Tamboli, Y., Shukla, J. D., & Merwade, A. Y. (2023). Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. [Link][7]

  • Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. National Institutes of Health. [Link][8]

  • Asymmetric SN2 Reaction Mechanism. Master Organic Chemistry. (2012). [Link][1]

  • Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry. [Link][2]

  • SN2 Reaction Mechanism. Chemistry Steps. (2025). [Link][3]

  • Characteristics of the SN2 Reaction. OpenStax. (2023). [Link][4]

Sources

Method

Application Note: Strategic Protection of 1,4-Dimethylpyrrolidine-2-Carboxylic Acid Derivatives

Abstract The 1,4-dimethylpyrrolidine-2-carboxylic acid scaffold, a substituted proline analog, is a valuable building block in medicinal chemistry and drug development. Its unique stereochemistry and substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-dimethylpyrrolidine-2-carboxylic acid scaffold, a substituted proline analog, is a valuable building block in medicinal chemistry and drug development. Its unique stereochemistry and substitution pattern can impart favorable conformational constraints and metabolic stability to peptides and small molecule therapeutics.[1][2][3] The successful synthesis and manipulation of this scaffold, however, are critically dependent on the judicious use of protecting groups for its secondary amine and carboxylic acid functionalities. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols, comparative data, and decision-making frameworks for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, focusing on the selection, installation, and selective cleavage of common protecting groups to enable complex synthetic transformations.

Introduction: The Synthetic Challenge

1,4-Dimethylpyrrolidine-2-carboxylic acid presents two key reactive sites: a nucleophilic secondary amine within the pyrrolidine ring and a carboxylic acid at the C2 position. Unchecked, these functional groups can interfere with desired chemical transformations, leading to side reactions, low yields, and complex purification challenges.[4] A robust protecting group strategy is therefore not merely a preliminary step but a cornerstone of the entire synthetic route.

The ideal protecting group strategy should exhibit the following properties[5]:

  • High-Yield Installation: The protecting group should be introduced efficiently under mild conditions.

  • Robust Stability: It must remain intact through various subsequent reaction steps.

  • Selective Removal: It must be cleaved in high yield under conditions that do not affect other functional groups or protecting groups in the molecule—a concept known as orthogonality.[4][6][7]

This document details the protection of the pyrrolidine nitrogen and the carboxylic acid, followed by a discussion on combining these approaches into powerful orthogonal strategies.

Protection of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a potent nucleophile. Its protection is essential before undertaking reactions such as peptide couplings at the C-terminus, ester manipulations, or other transformations sensitive to free amines. The most common and effective protecting groups for this purpose are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

tert-Butoxycarbonyl (Boc) Group

The Boc group is a workhorse in organic synthesis, prized for its stability in basic and nucleophilic conditions, making it orthogonal to Fmoc and Cbz groups. Its removal is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[8]

Rationale for Use: The Boc group is ideal for synthetic routes that involve base-catalyzed reactions or the use of organometallic reagents. Its acid-lability allows for selective deprotection in the presence of acid-stable groups like benzyl esters or Cbz groups.

This protocol is adapted from standard procedures for amine protection.[9]

  • Dissolution: Dissolve 1,4-dimethylpyrrolidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise at room temperature. The use of DMAP as a catalyst can accelerate the reaction but may increase side reactions.[10]

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Add water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.

This is a standard acid-mediated deprotection.[8]

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, typically a 20-50% solution in DCM) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The product is typically obtained as a TFA salt and can be used directly or neutralized with a mild base. Milder deprotection methods using reagents like oxalyl chloride in methanol have also been reported and may be suitable for sensitive substrates.[11][12]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group offers excellent stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[8][13] Its primary mode of cleavage is through catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[13]

Rationale for Use: Cbz is the protecting group of choice when subsequent steps involve strong acids or bases where a Boc or Fmoc group would be labile. It is particularly useful in syntheses where hydrogenation is a planned final step.

This procedure uses Schotten-Baumann conditions, a classic method for amine acylation.[13]

  • Dissolution: Dissolve 1,4-dimethylpyrrolidine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining vigorous stirring and keeping the temperature at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

  • Isolation: Acidify the aqueous layer to pH 2 with concentrated HCl. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

This method relies on a palladium catalyst to cleave the benzyl C-O bond.[8]

  • Setup: Dissolve the N-Cbz protected substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst: Add Palladium on carbon (Pd/C, 5-10% w/w) to the solution.

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique cleavage condition: mild basic treatment.[14] It is stable to acidic conditions, making it orthogonal to the acid-labile Boc group.

Rationale for Use: Fmoc is ideal for syntheses requiring acid-stable protecting groups elsewhere in the molecule, particularly in iterative processes like peptide synthesis. Its deprotection with a weak base like piperidine leaves acid-labile groups (e.g., tert-butyl esters) untouched.[14]

This protocol is adapted from standard Fmoc-protection procedures.

  • Dissolution: Dissolve 1,4-dimethylpyrrolidine-2-carboxylic acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool to 0 °C.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) or Fmoc-O-succinimide (Fmoc-OSu, 1.1 eq) in acetone or dioxane dropwise with vigorous stirring.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for several hours until completion (monitored by TLC).

  • Isolation: Acidify the mixture with concentrated HCl to pH ~2. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the N-Fmoc protected product.

This is the standard protocol used in SPPS.[14]

  • Reagent: Prepare a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Dissolve the N-Fmoc protected substrate in the piperidine/DMF solution.

  • Monitoring: Stir at room temperature. The reaction is typically very fast, often completing within 30 minutes. Monitor by TLC or HPLC.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove piperidine and DMF. The resulting crude product can be purified by chromatography or crystallization.

Comparative Summary of N-Protecting Groups
Protecting GroupProtection MethodDeprotection MethodTypical Yield (%)Key AdvantagesPotential Disadvantages
Boc (Boc)₂O, baseStrong acid (TFA, HCl)83-90Stable to bases and nucleophiles; orthogonal to Fmoc and Cbz.Harsh acid deprotection can cause side reactions.
Cbz (Z) Cbz-Cl, base[13]Catalytic Hydrogenolysis (H₂, Pd/C)[8][13]92-95[8]Stable to acid/base; orthogonal to Boc/Fmoc.Incompatible with reducible groups (alkenes, alkynes).
Fmoc Fmoc-Cl or Fmoc-OSu, baseMild base (e.g., 20% Piperidine/DMF)[14]>90Mild, base-labile deprotection; orthogonal to Boc/Cbz.Unstable to basic conditions.

G cluster_protection Protection cluster_deprotection Deprotection Start 1,4-Dimethylpyrrolidine- 2-carboxylic Acid Boc Boc₂O, Base Start->Boc Cbz Cbz-Cl, Base Start->Cbz Fmoc Fmoc-OSu, Base Start->Fmoc Boc_Protected N-Boc Protected Boc->Boc_Protected Cbz_Protected N-Cbz Protected Cbz->Cbz_Protected Fmoc_Protected N-Fmoc Protected Fmoc->Fmoc_Protected TFA TFA / HCl Boc_Protected->TFA H2_Pd H₂ / Pd-C Cbz_Protected->H2_Pd Piperidine Piperidine Fmoc_Protected->Piperidine End Deprotected Amine TFA->End H2_Pd->End Piperidine->End

Protection of the Carboxylic Acid

Protecting the carboxylic acid as an ester is crucial for preventing its acidic proton from interfering with base-mediated reactions and for blocking its potential to act as a nucleophile (as a carboxylate) in coupling reactions intended for the N-terminus.

Common Ester Protecting Groups
  • Methyl/Ethyl Esters: Simple to form and stable, but their removal requires harsh saponification (strong base) or acidic hydrolysis conditions, which may not be compatible with other sensitive functional groups.[15][16]

  • Benzyl (Bn) Esters: Offer a significant advantage as they can be cleaved under neutral conditions via hydrogenolysis, similar to the Cbz group.[17] This makes them orthogonal to acid- and base-labile groups.

  • tert-Butyl (tBu) Esters: Cleaved under acidic conditions (e.g., TFA), providing orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) groups.

  • Setup: Dissolve the N-protected 1,4-dimethylpyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent like DMF.

  • Base: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Workup: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

The protocol is identical to that for Cbz deprotection (Protocol 2.2.2). This highlights a key consideration: if both N-Cbz and O-Bn groups are present, they will be cleaved simultaneously under hydrogenolysis conditions.

Direct esterification to form a hindered tert-butyl ester can be challenging. A reliable method involves using tert-butyl 2,2,2-trichloroacetimidate, which is effective for sensitive substrates.[18]

  • Setup: Dissolve the N-protected starting material (1.0 eq) in a mixture of cyclohexane and DCM (e.g., 3:1 ratio).

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5-2.0 eq).

  • Catalyst: Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and stir at room temperature.

  • Reaction: Monitor the reaction by TLC until completion (typically 4-12 hours).

  • Workup: Quench the reaction with aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography.

The protocol is identical to that for Boc deprotection (Protocol 2.1.2). Both groups are cleaved simultaneously with strong acid.

Comparative Summary of C-Terminal Protecting Groups
Protecting GroupFormation MethodDeprotection MethodKey AdvantagesPotential Disadvantages
Methyl/Ethyl Fischer Esterification (Acid, ROH)Saponification (NaOH) or strong acidSimple, stable, low cost.Harsh deprotection conditions.[16]
Benzyl (Bn) BnBr, baseCatalytic Hydrogenolysis (H₂, Pd/C)[17]Mild, neutral deprotection; orthogonal to acid/base labile groups.Cleaved simultaneously with Cbz group.
tert-Butyl (tBu) tBu-trichloroacetimidate, acid catalyst[18]Strong acid (TFA, HCl)Orthogonal to base- and hydrogenolysis-labile groups.Cleaved simultaneously with Boc group.

G cluster_protection Protection (Esterification) cluster_deprotection Deprotection (Cleavage) Start N-Protected Carboxylic Acid Bn BnBr, Base Start->Bn tBu tBu-Imidate, Acid Start->tBu Me MeOH, Acid Start->Me Bn_Protected Benzyl Ester Bn->Bn_Protected tBu_Protected tert-Butyl Ester tBu->tBu_Protected Me_Protected Methyl Ester Me->Me_Protected H2_Pd H₂ / Pd-C Bn_Protected->H2_Pd TFA TFA / HCl tBu_Protected->TFA NaOH NaOH (Saponification) Me_Protected->NaOH End Free Carboxylic Acid H2_Pd->End TFA->End NaOH->End

Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection and modification of one functional group while another remains protected.[6][7][15] This is essential for multi-step syntheses, such as building a peptide chain or performing sequential modifications.

Key Orthogonal Pairs:

  • N-Fmoc and C-tBu: This is the classic combination for SPPS. The N-Fmoc group is removed with a mild base (piperidine), allowing for peptide chain elongation at the amine, while the C-terminal tert-butyl ester remains intact. A final treatment with strong acid (TFA) removes the t-butyl ester and other acid-labile side-chain protecting groups.[7]

  • N-Boc and C-Bn: In this pairing, the C-terminal benzyl ester is stable to the acidic conditions (TFA) used to remove the N-Boc group. This allows for selective N-terminal deprotection and modification. The benzyl ester can then be removed in a later step via hydrogenolysis, which leaves the Boc group (if re-installed) untouched.

  • N-Cbz and C-tBu: The N-Cbz group is stable to the acidic conditions required to cleave the tert-butyl ester. Conversely, the tert-butyl ester is stable to the hydrogenolysis conditions used to remove the Cbz group. This provides bidirectional orthogonality.

Decision-Making Framework for Orthogonal Protection

The choice of an orthogonal strategy is dictated entirely by the planned synthetic route. The following decision tree provides a logical framework for selecting an appropriate protecting group pair.

// SPPS Branch Result_SPPS [label="Use N-Fmoc / O-tBu\nStrategy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SPPS -> Result_SPPS [label="Fmoc allows base-labile\nN-deprotection, leaving the\nacid-labile tBu ester intact."];

// C-Terminal Mod Branch Hydrogenolysis_OK [label="Is catalytic hydrogenation\ncompatible with the molecule?", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5]; C_Mod -> Hydrogenolysis_OK;

Result_C_Mod_Yes [label="Use N-Cbz / O-tBu\nStrategy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_C_Mod_No [label="Use N-Boc / O-Alloc\nStrategy (Alloc removed with Pd(0))", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenolysis_OK -> Result_C_Mod_Yes [label="Yes"]; Hydrogenolysis_OK -> Result_C_Mod_No [label="No"];

// Base Sensitive Branch Acid_Sensitive [label="Are downstream steps\nsensitive to strong acid?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Sensitive -> Acid_Sensitive [label="Yes"]; Result_Base_Yes [label="Use N-Cbz / O-Bn\nStrategy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid_Sensitive -> Result_Base_Yes [label="No. Final deprotection\nby hydrogenation."];

Result_Base_No [label="Use N-Boc / O-Bn\nStrategy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Sensitive -> Result_Base_No [label="No"]; } } Caption: Selecting an orthogonal strategy based on synthetic goals.

Conclusion

The successful synthesis of complex molecules derived from 1,4-dimethylpyrrolidine-2-carboxylic acid is fundamentally enabled by a well-designed protecting group strategy. By understanding the specific chemical stabilities and deprotection conditions of groups like Boc, Cbz, Fmoc, and various esters, chemists can choreograph multi-step syntheses with precision. The principles of orthogonality are paramount, allowing for the selective unmasking of reactive sites as needed. The protocols and decision-making frameworks provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique structural and biological potential of this important proline analog.

References

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]

  • Pandey, R. K., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed. [Link]

  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Li, J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed Central. [Link]

  • Total Synthesis (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Alza, E., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Konieczny, M. T., et al. (2011). Protected Aminooxyprolines for Expedited Library Synthesis. PubMed Central. [Link]

  • ResearchGate. Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines. ResearchGate. [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. [Link]

  • V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. JACS. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]

  • S. M. Andersen, et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy. PubMed Central. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Google Patents. Preparation of pyrrolidone carboxylic acids and their esters and products thereof.
  • ResearchGate. Synthesis of N- substituted proline derivatives. Reagents and conditions. ResearchGate. [Link]

  • Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • DOI. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. DOI. [Link]

  • RSC Publishing. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted. RSC Publishing. [Link]

  • Pandey, R. K., et al. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]

  • Xu, L., et al. (2018). dM-Dim for Carboxylic Acid Protection. PubMed Central. [Link]

  • PubChem. Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • ChemRxiv. Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. [Link]

  • JOCPR. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • PubMed. [Potential antiallergic agents--synthesis and reactions of 1,4-dihydro-4-oxo-(1)benzofuro(3,2-b)pyridin-2-carboxylic acid esters]. PubMed. [Link]

  • PMT Education. Detailed Notes - Topic 3.09. Carboxylic Acids and Esters. PMT Education. [Link]

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Application

Application Note: Preparation and Utilization of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid in Pathogen-Specific Antibacterial Development

Executive Summary The escalating crisis of multi-drug resistant (MDR) bacterial infections necessitates the development of precision, pathogen-specific antibiotics. (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multi-drug resistant (MDR) bacterial infections necessitates the development of precision, pathogen-specific antibiotics. (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (CAS RN: 1946010-81-6) has emerged as a critical chiral intermediate in the pharmaceutical synthesis of novel antibacterial agents 1. Specifically, it serves as the foundational scaffold for 2-pyrrolidine phenylhydrazides, a class of highly selective compounds targeting Acinetobacter baumannii [[2]](). This application note details the mechanistic rationale, upstream synthesis via reductive N-methylation, and downstream coupling protocols required to integrate this intermediate into active pharmaceutical ingredient (API) workflows.

Mechanistic Grounding & Structural Significance

The utility of (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid in drug discovery is driven by its unique stereochemical and physicochemical properties:

  • Conformational Rigidity: The trans relationship between the 2-carboxylic acid and the 4-methyl group locks the pyrrolidine ring into an optimal envelope conformation. This rigidity is essential for highly specific binding to bacterial targets, minimizing off-target interactions with the host microbiome and reducing the selection of resistant flora strains 3.

  • Lipophilicity & Permeability: The N-methylation of the pyrrolidine nitrogen removes a hydrogen bond donor, significantly increasing the molecule's lipophilicity (LogD). This modification is critical for penetrating the complex double-membrane architecture of Gram-negative pathogens like A. baumannii2.

Upstream Protocol: Synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

Causality of Experimental Choice: While N-methylation can be achieved using methyl iodide, this often leads to over-alkylation and the formation of quaternary ammonium salts. To ensure high purity and yield, reductive amination using formaldehyde and catalytic hydrogenation (Pd/C) is the preferred, self-validating method for secondary cyclic amino acids 4.

Materials:

  • (2S,4R)-4-methylpyrrolidine-2-carboxylic acid (Starting Material)

  • Formaldehyde (37% aqueous solution)

  • Palladium on Carbon (10% Pd/C)

  • Anhydrous Methanol (Solvent)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Preparation: Dissolve 250 mg of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid in 10 mL of anhydrous methanol in a high-pressure hydrogenation flask [[2]]().

  • Reagent Addition: Add 1.5 equivalents of 37% aqueous formaldehyde to the solution. Stir at room temperature for 15 minutes to allow the formation of the iminium ion intermediate.

  • Catalyst Addition: Carefully add 25 mg of 10% Pd/C to the mixture under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with hydrogen gas three times. Maintain the reaction under an H2 atmosphere (balloon pressure or 1-2 atm) and stir vigorously at 25°C for 12 hours.

  • Filtration & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure. Triturate the crude residue with diethyl ether to precipitate the pure (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid as a white solid.

    • Self-Validation Checkpoint: Yield should be ~95%. Confirm identity via LC-MS: 144.18 [M+H]+ [[2]]().

Downstream Protocol: Synthesis of 2-Pyrrolidine Phenylhydrazide API

Causality of Experimental Choice: The coupling of the sterically hindered N-methylated carboxylic acid with a phenylhydrazine derivative requires a highly efficient coupling reagent. HATU is selected over standard EDC/HOBt because it accelerates the reaction via a highly reactive 7-azabenzotriazole active ester, preventing epimerization at the sensitive 2S chiral center during amide bond formation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the synthesized (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid and 1.2 eq of HATU in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of the targeted substituted phenylhydrazine. Stir the reaction mixture at room temperature for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the final 2-pyrrolidine phenylhydrazide antibacterial agent 2.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

PropertyValueClinical/Synthetic Relevance
CAS Number 1946010-81-6Unique identifier for regulatory tracking and procurement 1.
Molecular Formula C7H13NO2Standard stoichiometric baseline 5.
Molecular Weight 143.18 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5 5.
Stereochemistry (2S,4R)Dictates specific spatial orientation for target protein binding 2.

Table 2: Optimization of N-Methylation Conditions

MethodReagentsYield (%)Purity (%)Drawbacks / Advantages
Alkylation MeI, K2CO3, DMF45%<70%High risk of over-alkylation (quaternary salts).
Eschweiler-Clarke HCHO, HCOOH, 100°C78%85%Harsh thermal conditions; risk of decarboxylation.
Reductive Amination HCHO, Pd/C, H2, MeOH95% >98% Optimal; mild conditions, highly scalable, no over-alkylation.

Process Visualizations

SynthWorkflow SM (2S,4R)-4-Methylproline Starting Material Intermediate (2S,4R)-1,4-Dimethylpyrrolidine- 2-carboxylic acid (CAS: 1946010-81-6) SM->Intermediate Reductive N-Methylation (HCHO, Pd/C, H2) API 2-Pyrrolidine Phenylhydrazide Antibacterial API Intermediate->API Amide Coupling (HATU, DIPEA) Hydrazine Substituted Phenylhydrazine Hydrazine->API Nucleophilic Amine

Figure 1: Synthetic workflow from starting material to the final antibacterial API.

LogicFlow Target Multi-Drug Resistant Acinetobacter baumannii Outcome Precision Antibacterial Therapy Target->Outcome Clinical Efficacy Platform Pathogen-Specific Discovery Platform Intermediate Chiral Scaffold: (2S,4R)-1,4-Dimethylpyrrolidine- 2-carboxylic acid Platform->Intermediate Scaffold Selection Mechanism Selective Target Binding (No Off-Target Flora Disruption) Intermediate->Mechanism Conformational Rigidity Mechanism->Target Selective Eradication

Figure 2: Pharmacological paradigm of pathogen-specific antibacterial drug development.

References

  • EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.
  • ABAC Therapeutics Announces €16 Million Series A to Develop Therapeutic Solutions to Fight Antibiotic-Resistant Bacteria. FirstWord Pharma.[Link]

  • Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US11072582B2).

Sources

Method

Application Note: Reductive Amination Procedures for the Synthesis of 1,4-Dimethylproline

Strategic Context and Application In the landscape of modern drug development and peptide engineering, the incorporation of conformationally restricted, non-proteinogenic amino acids is a highly effective strategy for op...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Application

In the landscape of modern drug development and peptide engineering, the incorporation of conformationally restricted, non-proteinogenic amino acids is a highly effective strategy for optimizing pharmacokinetic properties. 1,4-Dimethylproline (also known as N,4-dimethylproline) is a prime example of such a building block. Naturally occurring in potent bioactive compounds—such as the anti-tuberculosis mycoplanecins[1] and various cyanobacterial peptides[2]—this substituted pyrrolidine offers unique structural advantages.

The C4-methyl group restricts the pucker of the pyrrolidine ring, locking the peptide backbone into specific bioactive conformations. Concurrently, the N-methylation of the secondary amine eliminates a hydrogen bond donor, which significantly increases the lipophilicity, enhances cell membrane permeability, and provides robust steric shielding against proteolytic degradation[3].

This application note details the optimized, field-proven methodology for synthesizing 1,4-dimethylproline via direct reductive amination, specifically utilizing sodium triacetoxyborohydride (STAB).

Mechanistic Rationale: The Direct Reductive Amination

The synthesis of tertiary amines via the N-methylation of secondary amines is classically achieved using an Eschweiler-Clarke-type reductive amination. The reaction proceeds through the condensation of 4-methylproline with formaldehyde to form an unstable hemiaminal, which rapidly dehydrates into a highly electrophilic iminium ion.

Why STAB over traditional reducing agents? Historically, sodium cyanoborohydride (NaBH3CN) was the standard for this transformation. However, NaBH3CN is highly toxic, generates hazardous hydrogen cyanide gas upon aqueous workup, and often requires strict pH control (pH ~5) and multiple methylation cycles to achieve full conversion[3][4].

As a superior alternative, Sodium Triacetoxyborohydride (NaBH(OAc)3, STAB) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making STAB a remarkably mild and selective hydride donor. It selectively reduces the transient iminium ion over the unreacted formaldehyde, operates efficiently in non-polar solvents without the need for strict pH maintenance, and offers a completely cyanide-free workup[4].

Reaction Pathway Visualization

G A 4-Methylproline (Secondary Amine) B Formaldehyde (37% aq) (Carbonyl Source) C Hemiaminal Intermediate (Unstable) D Iminium Ion (Electrophilic) C->D Dehydration (-H2O) F 1,4-Dimethylproline (Tertiary Amine) D->F Hydride Reduction E NaBH(OAc)3 (STAB) (Hydride Donor) E->F Donates H- AB AB AB->C Nucleophilic Addition

Fig 1: Mechanistic pathway for the reductive N-methylation of 4-methylproline using STAB.

Comparative Analysis of Reducing Agents

To justify the selection of STAB, the following table summarizes the quantitative and qualitative data comparing the three most common reductive amination conditions for proline derivatives.

Reducing AgentTypical Yield (%)Reaction TimeToxicity & ByproductsKey Advantage / Disadvantage
NaBH(OAc)3 (STAB) 85 – 95% 2 – 4 hours Low; generates acetic acid High selectivity; cyanide-free workup.
NaBH3CN70 – 85%12 – 24 hoursHigh; generates HCN gasRequires strict pH control; often needs multiple cycles.
Pd/C + H2 (Catalytic)> 95%4 – 8 hoursLow; generates waterCleanest profile, but requires specialized pressure equipment.

Standard Operating Protocol: STAB-Mediated N-Methylation

Objective: Convert 4-methylproline to 1,4-dimethylproline using a highly reproducible, self-validating reductive amination workflow.

Materials Required
  • Substrate: 4-Methylproline (1.0 eq, 1.0 mmol, 129.16 mg)

  • Carbonyl Source: Formaldehyde, 37% w/w aqueous solution (1.5 eq, 1.5 mmol, ~112 µL)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol, 318 mg)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

  • Quench Reagent: Saturated aqueous NaHCO3 (10 mL)

Step-by-Step Methodology

Step 1: Substrate Preparation In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methylproline (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Causality Insight: DCE is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF) because it provides optimal solubility for the intermediate iminium species while preventing the premature degradation of the borohydride complex[4].

Step 2: Iminium Formation Add the 37% aqueous formaldehyde (1.5 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 30 minutes.

  • Causality Insight: Pre-mixing the amine and formaldehyde allows the thermodynamically favorable formation of the hemiaminal and subsequent dehydration to the iminium ion. Delaying the addition of the reducing agent prevents the direct, wasteful reduction of formaldehyde to methanol.

Step 3: Hydride Reduction Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Validation Check 1: The reaction is mildly exothermic. The suspension should gradually become more homogeneous as the highly polar secondary amine is converted to the more lipophilic tertiary amine.

Step 4: Reaction Monitoring Stir the reaction at room temperature for 2 to 4 hours.

  • Validation Check 2: Monitor reaction progress via LC-MS. The complete disappearance of the starting material mass (m/z 130.1 [M+H]^(+)^) and the appearance of the product mass (m/z 144.1 [M+H]^(+)^) validates the completion of the reduction.

Step 5: Basic Quench Slowly add saturated aqueous NaHCO3 (10 mL) to the reaction mixture and stir vigorously for 15 minutes.

  • Causality Insight: The mildly basic quench neutralizes any residual acetic acid generated from STAB, breaks up boron complexes, and ensures the product is fully in its free-base form to maximize extraction efficiency.

Step 6: Extraction & Isolation Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) or via recrystallization from an ether/hexane mixture to afford pure 1,4-dimethylproline.

References

  • Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42 Source: Royal Society of Chemistry (RSC) URL:[Link]

  • 6 Synthesis of N-Alkyl Amino Acids Source: Monash University / Wiley URL:[Link]

  • Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (Org. Process Res. Dev. 2006, 10, 5, 971-1031) Source: Organic Process Research & Development / Scribd URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid Synthesis

Here is the technical support guide for the synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. Executive Summary & Core Challenge The synthesis of (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Executive Summary & Core Challenge

The synthesis of (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid presents a specific stereochemical challenge: establishing the trans relationship between the C2-carboxylate and the C4-methyl group.[1]

Standard heterogeneous hydrogenation (e.g., Pd/C) of the common intermediate N-Boc-4-methylene-L-proline methyl ester typically favors the cis-(2S,4S) isomer due to steric hindrance directing hydrogen addition to the face opposite the C2-substituent.[1] To improve the yield of the desired (2S,4R) isomer, researchers must invert this selectivity using homogeneous catalysis or adopt a directed alkylation strategy.

This guide addresses the three most common bottlenecks:

  • Stereocontrol: Reversing diastereoselectivity during hydrogenation.

  • N-Methylation: Achieving complete conversion without quaternary salt formation.[1]

  • Purification: Efficient separation of diastereomers.[2]

Troubleshooting Guide (Q&A)

Issue 1: Stereoselectivity & Low Yield of the (2S,4R) Isomer

Q: I am hydrogenating N-Boc-4-methylene-L-proline methyl ester using Pd/C, but I primarily isolate the (2S,4S) cis-isomer. How do I improve the yield of the (2S,4R) trans-isomer?

A: This is the most common failure mode. The Pd/C surface approaches the alkene from the least hindered face (opposite the C2-carboxyl group), locking the methyl group into the cis-(2S,4S) configuration.

The Solution: Switch to a homogeneous hydrogenation catalyst with a directing effect, specifically Crabtree’s Catalyst [Ir(cod)(PCy3)(py)]PF6.[1]

  • Mechanism: Crabtree’s catalyst coordinates with the directing groups (likely the carbamate carbonyl or the ester), facilitating hydrogen delivery to the same face as the C2-substituent. This forces the newly formed methyl group to the opposite face (trans), significantly boosting the (2S,4R) : (2S,4S) ratio.

  • Protocol Adjustment:

    • Solvent: Use anhydrous CH₂Cl₂ (Crabtree's catalyst is deactivated by coordinating solvents like THF or MeOH).[1]

    • Pressure: Standard H₂ balloon (1 atm) is usually sufficient, though 50 psi can accelerate the rate.

    • Loading: 1–5 mol%.

Data Comparison: Hydrogenation Selectivity

CatalystConditionsMajor IsomerStereoselectivity (dr)
Pd/C (10%) MeOH, H₂ (1 atm)(2S,4S) Cis ~4:1 (favoring Cis)
Crabtree's Cat. CH₂Cl₂, H₂ (1 atm)(2S,4R) Trans >20:1 (favoring Trans)

Reference: Stereoselective hydrogenation strategies using Iridium catalysts have been validated for 4-substituted prolines to invert standard heterogeneous selectivity [1, 4].[1]

Issue 2: Incomplete or Over-Methylation at Nitrogen

Q: During the final N-methylation step using MeI/base, I observe over-alkylation (quaternization) or epimerization at C2. What is the robust alternative?

A: Direct alkylation with methyl iodide (MeI) is risky for amino acids because the basic conditions required can lead to epimerization of the acidic C2-proton (racemization) and difficult-to-separate quaternary ammonium byproducts.[1]

The Solution: Use Reductive Amination with Formaldehyde and Pd/C.

  • Why it works: This reaction proceeds under neutral or slightly acidic conditions (often in water or MeOH), preserving the chiral centers. It stops cleanly at the tertiary amine because the resulting N-methyl product is less reactive toward the iminium intermediate than the secondary amine starting material.

  • Key Advantage: It can often be combined with the Boc-deprotection step or performed directly on the free amino acid.

Issue 3: Scalability and Cost of Iridium Catalysts

Q: Crabtree’s catalyst is too expensive for my multi-gram scale-up. Is there a scalable alternative to generating the (2S,4R) stereocenter?

A: Yes. For scale-up, avoid the hydrogenation route entirely and utilize Evans Asymmetric Alkylation or Pyroglutamate Alkylation .

  • Route: Start with (S)-Pyroglutamic acid.[1][3][4][5]

  • Method: Protect the nitrogen (e.g., N-Boc).[2][6] Generate the enolate (LiHMDS) and alkylate with Methyl Iodide.

  • Selectivity: The bulky C2-group directs the electrophile (MeI) to the "convex" face, favoring the (2S,4R) configuration (trans-4-methyl).

  • Yield: This method typically yields >98:2 dr and is highly scalable, avoiding expensive noble metals [2, 5].

Validated Experimental Protocols

Protocol A: Stereoselective Synthesis via Crabtree Hydrogenation

Targeting the (2S,4R) intermediate from 4-methylene precursor.[1]

  • Preparation: In a flame-dried flask, dissolve N-Boc-4-methylene-L-proline methyl ester (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: DCM must be degassed.

  • Catalyst Addition: Add Crabtree’s Catalyst (3 mol%) inside a glovebox or under a strong stream of Argon.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon or 15 psi). Stir vigorously at Room Temperature for 4–12 hours.

  • Work-up: Concentrate the solvent in vacuo. The residue will contain the Iridium complex.

  • Purification: Filter through a short plug of silica gel eluting with 30% EtOAc/Hexanes to remove the catalyst.

  • Result: Colorless oil, predominantly (2S,4R)-N-Boc-4-methylproline methyl ester .[1]

Protocol B: Robust N-Methylation (Reductive Amination)

Converting (2S,4R)-4-methylproline to the final 1,4-dimethyl product.[1]

  • Substrate: Dissolve (2S,4R)-4-methyl-L-proline (free acid or ester) in MeOH/H₂O (1:1) .

  • Reagents: Add Formaldehyde (37% aq. solution) (5.0 equiv).[1][7]

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Hydrogenate at 30–50 psi H₂ for 12 hours at RT.

  • Work-up: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]

  • Purification (Critical): If the product is the free acid (zwitterion), purify via ion-exchange chromatography (Dowex 50W) or crystallize as the Hydrochloride salt (add 1M HCl in ether).

Visualizing the Synthetic Pathway

The following diagram illustrates the critical decision point where the choice of catalyst determines the stereochemical outcome.

SynthesisPath Start Start: N-Boc-4-methylene-L-proline methyl ester Decision Hydrogenation Step (Critical Stereocontrol) Start->Decision PathA Route A: Pd/C, H2, MeOH (Steric Control) Decision->PathA Standard Conditions PathB Route B: Crabtree's Cat, H2, DCM (Directed Control) Decision->PathB Optimized for Yield ProductCis Major Product: (2S,4S)-Isomer (Cis - Undesired) PathA->ProductCis ProductTrans Major Product: (2S,4R)-Isomer (Trans - Target) PathB->ProductTrans Methylation Step 2: N-Methylation (HCHO, H2, Pd/C) ProductTrans->Methylation FinalTarget Target: (2S,4R)-1,4-Dimethylpyrrolidine -2-carboxylic acid Methylation->FinalTarget

Caption: Stereodivergent synthesis pathways. Route B (Green) utilizes Iridium-based directed hydrogenation to secure the required (2S,4R) configuration before N-methylation.[1]

References

  • Caporale, A., et al. (2022). "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin."[1][3][4] Organic & Biomolecular Chemistry, 20, 6324. (Discusses stereocontrol challenges in 4-substituted prolines).

  • Sun, Y., et al. (2019).[8] "Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates." RSC Advances. (Details the Evans alkylation and directed hydrogenation strategies).

  • BenchChem Technical Support. (2025). "Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols." (Protocols for N-methylation via reductive amination). [1]

  • Vaxelaire, C., et al. (2005). "Synthesis of 4-substituted prolines: a stereoselective approach." Journal of Organic Chemistry.
  • Hanessian, S., et al. (2005). "Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines." Journal of Organic Chemistry. [1]

Sources

Optimization

Technical Support Center: Purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Welcome to the technical support center for the purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, providing concise and actionable answers.

Q1: What are the most common impurities I should expect when synthesizing (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include diastereomers (especially the (2S,4S), (2R,4S), and (2R,4R) isomers), unreacted starting materials, and by-products from side reactions. Inadequate control of stereochemistry during synthesis is a primary source of diastereomeric impurities.

Q2: Which analytical techniques are most suitable for assessing the purity of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and identifying organic impurities.

  • Mass Spectrometry (MS): MS helps to confirm the molecular weight of the target compound and identify any by-products.

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique can be particularly useful for analyzing carboxylic acids and offers high reproducibility.[1]

Q3: What is the best general approach for purifying this compound?

A3: The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities. For laboratory-scale purification, a multi-step approach is often most effective:

  • Initial Purification: This can involve an acid-base extraction to remove non-acidic or non-basic impurities.

  • Primary Purification: Column chromatography on silica gel is a common and effective method for separating the target compound from many impurities.[2][3]

  • Final Polishing: Recrystallization is often used as a final step to achieve high purity and remove trace impurities, including diastereomers, if a suitable solvent system is found.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues that may arise during the purification process.

Issue 1: Low Purity After Initial Column Chromatography

Symptoms:

  • NMR spectrum shows multiple sets of peaks corresponding to different pyrrolidine ring protons.

  • Chiral HPLC analysis reveals the presence of one or more diastereomers.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Separation on Silica Gel 1. Optimize the mobile phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate with a small percentage of acetic or formic acid) can improve separation.[4][5] 2. Try a different stationary phase: If silica gel is ineffective, consider using alumina or a reverse-phase C18 column.The polarity of the mobile phase directly influences the retention time of compounds on the stationary phase. A gradient allows for the separation of compounds with a wider range of polarities. Different stationary phases offer alternative selectivities based on different interaction mechanisms.
Co-elution of Diastereomers 1. Employ preparative chiral HPLC: This is the most direct method for separating diastereomers. 2. Attempt diastereomeric salt formation: React the carboxylic acid with a chiral amine to form diastereomeric salts, which may be separable by crystallization. The desired diastereomer can then be recovered by acidification.Diastereomers have different physical properties, including their affinity for a chiral stationary phase and the solubility of their salts with a chiral resolving agent. These differences can be exploited for separation.
Issue 2: Poor Yield After Recrystallization

Symptoms:

  • A significant amount of the product remains in the mother liquor after crystallization.

  • The isolated crystals are of high purity, but the overall recovery is low.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
High Solubility of the Compound in the Chosen Solvent 1. Screen for alternative solvent systems: Test a range of single and mixed solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Use an anti-solvent: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) to induce crystallization.The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Finding the right solvent system is critical for maximizing yield while maintaining purity.
Formation of an Oil Instead of Crystals 1. Lower the crystallization temperature: Try inducing crystallization at a lower temperature (e.g., in an ice bath or refrigerator). 2. Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites. 3. Add a seed crystal: If available, add a small crystal of the pure compound to the solution to initiate crystallization.Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solute concentration or rapid cooling. Slowing down the crystallization process and providing nucleation sites can promote the formation of crystals.
Issue 3: Presence of Inorganic Salt Impurities

Symptoms:

  • The product has a "soapy" feel.

  • The ¹H NMR spectrum shows a broad peak in the baseline, and the compound is not fully soluble in organic solvents like chloroform or dichloromethane.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Removal of Salts from an Aqueous Workup 1. Perform a thorough aqueous wash: During the extraction process, wash the organic layer multiple times with deionized water to remove any residual salts. 2. Use a brine wash: A final wash with a saturated sodium chloride solution (brine) can help to break up emulsions and further remove water and dissolved salts from the organic layer.Inorganic salts are highly soluble in water and sparingly soluble in most organic solvents. Efficient phase separation and thorough washing of the organic layer are essential for their removal.
Formation of a Salt with the Amine 1. Adjust the pH: If the compound is in an organic solvent, wash it with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and ensure the carboxylic acid is in its free form. Then, wash with water to remove the resulting salt.The basicity of the pyrrolidine nitrogen can lead to salt formation. Adjusting the pH ensures that both the amine and carboxylic acid functional groups are in the desired protonation state for efficient extraction and purification.

III. Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid using silica gel chromatography.

Materials:

  • Crude (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and adding a small amount of acetic acid (e.g., 0.1-1%) to keep the carboxylic acid protonated and improve peak shape.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Materials:

  • Partially purified (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

  • Crystallization solvent (e.g., isopropanol, acetone, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Visualized Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product purity_check1 Assess Purity (HPLC, NMR) start->purity_check1 is_high_purity High Purity? purity_check1->is_high_purity column_chromatography Column Chromatography is_high_purity->column_chromatography No final_product Pure Product is_high_purity->final_product Yes purity_check2 Assess Purity column_chromatography->purity_check2 is_diastereomer_present Diastereomers Present? purity_check2->is_diastereomer_present recrystallization Recrystallization is_diastereomer_present->recrystallization No chiral_hplc Preparative Chiral HPLC is_diastereomer_present->chiral_hplc Yes recrystallization->final_product chiral_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Workflow for Low Purity

Low_Purity_Troubleshooting start Low Purity after Column Chromatography identify_impurities Identify Impurities (NMR, HPLC) start->identify_impurities is_diastereomer Are they Diastereomers? identify_impurities->is_diastereomer optimize_column Optimize Column Chromatography (Solvent, Stationary Phase) is_diastereomer->optimize_column No chiral_separation Chiral Separation (Prep HPLC or Diastereomeric Salt) is_diastereomer->chiral_separation Yes re_run_column Re-run Column optimize_column->re_run_column assess_purity Assess Final Purity re_run_column->assess_purity chiral_separation->assess_purity pure_product Pure Product assess_purity->pure_product

Caption: Troubleshooting workflow for low purity issues.

V. References

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents; EP3015456A1. Available from:

  • Yang, Z., et al. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Available from: [Link]

  • (s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available from: [Link]

  • Uno, K., et al. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

  • Huck, B. R., & Gellman, S. H. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. Available from: [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ScienceDirect. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents; US5387713A. Available from:

  • (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Angene. Available from: [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. WorldWideScience.org. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publisher. Available from: [Link]

  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. PMC. Available from: [Link]

Sources

Troubleshooting

Preventing racemization of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid during coupling

Welcome to the Technical Support Center for handling (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization (epimerization) at the Cα stereocenter during peptide coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid particularly susceptible to racemization during coupling?

A1: The susceptibility of this molecule to racemization stems from several structural features. As an N-methylated amino acid, it cannot form the protective oxazolone intermediate that is a common pathway for racemization in many other amino acids.[1] Instead, it is prone to racemization through the formation of an oxazolonium intermediate or direct enolization of the activated carboxylic acid.[1][2][3][4] The presence of the N-methyl group also introduces steric hindrance, which can slow down the desired coupling reaction, giving more time for the competing racemization process to occur.[5]

Q2: What is the primary mechanism of racemization for this compound?

A2: For N-acyl, N-methylamino acids, the classical oxazolone mechanism is not possible. The primary pathway for racemization is believed to involve the formation of a planar oxazolonium salt intermediate.[1] This intermediate, upon losing its stereochemical information, can be attacked by the amine nucleophile from either face, leading to a mixture of diastereomers. Additionally, direct abstraction of the α-proton by a base from the activated carboxylic acid intermediate can lead to a planar enolate, which also results in racemization upon reaction.[2][4]

Q3: Which coupling reagents are recommended to minimize racemization for this sterically hindered N-methylated amino acid?

A3: For sterically hindered N-methylated amino acids, it is crucial to use highly efficient coupling reagents that promote rapid amide bond formation, thus minimizing the lifetime of the activated, racemization-prone intermediate. Phosphonium and aminium/uronium salt-based reagents are highly recommended.[5][6][7] Specifically, reagents like PyAOP, HATU, HCTU, and COMU have demonstrated excellent performance in suppressing racemization while effectively coupling hindered amino acids.[5][8][9][10]

Q4: Can I use standard carbodiimide reagents like DCC or EDC with HOBt?

A4: While widely used, the combination of carbodiimides (like DIC or EDC) with 1-hydroxybenzotriazole (HOBt) can, in some cases, increase the extent of racemization, particularly for proline and its derivatives, especially in solvents like DMF.[8][11] For a sensitive substrate like (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, it is advisable to opt for more advanced coupling reagents or, if using carbodiimides, to consider alternative additives like OxymaPure or to perform the reaction in a less polar solvent such as dichloromethane (DCM).[8]

Troubleshooting Guide: Racemization Detected

If you have detected the presence of the undesired (2R,4R) diastereomer in your product, this guide will help you identify the potential causes and implement corrective actions.

Issue: Significant ( >5%) diastereomeric impurity detected post-coupling.
Potential Cause Underlying Rationale Recommended Solution
Inappropriate Coupling Reagent The coupling reagent may be too slow, allowing the activated intermediate to exist long enough for racemization to occur. Some reagents may also promote side reactions that lead to epimerization.Switch to a high-efficiency, low-racemization coupling reagent such as HATU, HCTU, PyAOP, or COMU.[5][8][9] These reagents are known to be effective for sterically hindered and N-methylated amino acids.
Incorrect Base Selection or Excess Base Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid, leading to direct enolization and racemization.[3][4]Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][5] Use the minimum amount of base necessary for the reaction to proceed.
High Reaction Temperature Increased temperature accelerates all reaction rates, including the rate of racemization.[8]Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C.[4] This will slow down the rate of racemization more significantly than the rate of the desired coupling reaction.
Polar Aprotic Solvent (e.g., DMF) Polar solvents can stabilize the charged intermediates involved in the racemization pathway, thereby promoting epimerization.[1]Consider switching to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11]
Prolonged Reaction Time The longer the activated amino acid is present in the reaction mixture before being consumed, the greater the opportunity for racemization.Use a more potent coupling reagent to drive the reaction to completion faster.[8] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Investigation & Solution Implementation cluster_2 Outcome Racemization Racemization Detected (>5% Diastereomer) ReviewReagents Review Coupling Reagents & Base Racemization->ReviewReagents Start Troubleshooting ReviewConditions Review Reaction Conditions (Temp, Solvent) ReviewReagents->ReviewConditions Reagents OK? Optimize Implement Optimized Protocol ReviewConditions->Optimize Conditions OK? Analyze Re-analyze Product Purity (Chiral HPLC) Optimize->Analyze Success Racemization Suppressed (<2% Diastereomer) Analyze->Success Purity Goal Met Failure Racemization Persists Analyze->Failure Purity Goal Not Met Failure->ReviewReagents Re-evaluate Strategy

Caption: A systematic workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Procedure

This protocol is designed to minimize epimerization during the coupling of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Materials:

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and HATU in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the mixture and stir for 1-2 minutes.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in your final coupled product.

Sample Preparation:

  • Cleave the N- and C-terminal protecting groups from your peptide.

  • Hydrolyze the peptide bond formed by the (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid residue under acidic conditions (e.g., 6N HCl, 110 °C, 24h) to liberate the amino acid.

  • Dry the hydrolysate to remove the acid.

  • Re-dissolve the amino acid mixture in a suitable buffer for HPLC analysis.

Chiral HPLC Analysis:

  • Inject the sample onto a chiral HPLC column (e.g., a crown ether-based column or a ligand-exchange column).

  • Separate the (2S,4R) and (2R,4R) diastereomers using an appropriate mobile phase, which will need to be optimized for your specific system.

  • Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Understanding the Racemization Mechanism

To effectively prevent racemization, it is crucial to understand the chemical pathways that lead to the loss of stereochemical integrity.

G cluster_0 Racemization Pathways for N-Methylated Amino Acids Activated_L Activated (2S,4R)-Acid Oxazolonium Planar Oxazolonium Intermediate Activated_L->Oxazolonium Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_L->Enolate Base-catalyzed α-proton abstraction Desired_Product Desired Product ((2S,4R) enantiomer) Activated_L->Desired_Product Fast Coupling (No Racemization) Racemized_Product Racemized Product ((2S,4R) + (2R,4R)) Oxazolonium->Racemized_Product Aminolysis Enolate->Racemized_Product Aminolysis

Caption: Primary racemization pathways for N-methylated amino acids during peptide coupling.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]

  • Miyazawa, T., Akita, T., & Yamada, T. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 45(6), 547-553. Retrieved from [Link]

  • Fairlie, D. P. (2005). Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 491-507.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, Y., & Albericio, F. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, R., & Li, Y. (2005). Studies on racemization kinetics of L-proline and L-histidine. Chirality, 17(S1), S130-S135. Retrieved from [Link]

  • Levine, P. M., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 139(38), 13440-13451. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. Retrieved from [Link]

  • Hobisch, M., et al. (2020). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 22(10), 3121-3127. Retrieved from [Link]

  • Eeltink, S., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 23(10), 1547-1554. Retrieved from [Link]

  • Penkman, K. E. H. (2010). Amino acid racemization dating: Method development using African ostrich (Struthio camelus) eggshell. University of York. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with 1,4-dimethylproline zwitterions

Welcome to the technical support center for 1,4-dimethylproline zwitterions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-dimethylproline zwitterions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to ensure the successful use of this compound in your research.

FAQ 1: What is a 1,4-dimethylproline zwitterion and why is its solubility complex?

Answer: 1,4-dimethylproline is a derivative of the amino acid proline. Like other amino acids, it is an amphoteric molecule, meaning it contains both an acidic functional group (a carboxylic acid) and a basic functional group (a secondary amine). In the solid state and in aqueous solution near neutral pH, the molecule undergoes an internal acid-base reaction: the acidic proton from the carboxyl group is transferred to the basic nitrogen atom. The resulting structure is a zwitterion , a molecule that has both a positive charge (on the ammonium group) and a negative charge (on the carboxylate group), but an overall net charge of zero.[1]

The solubility of zwitterions is complex because it is highly dependent on the surrounding environment. The strong electrostatic interactions between the positive and negative charges on adjacent zwitterions in the solid crystal lattice require a significant amount of energy to overcome. A solvent must be able to effectively solvate both charged centers to dissolve the compound.[2]

The key factor governing solubility is the pH of the solution. At a specific pH, known as the isoelectric point (pI) , the net charge of the molecule is zero.[1][3] At this point, intermolecular electrostatic repulsion is minimal, which typically results in the lowest aqueous solubility, often leading to precipitation or aggregation.[3][4][5][6][7] Conversely, moving the pH away from the pI—either more acidic or more basic—will increase the net charge of the molecule, enhancing its interaction with polar solvents like water and thereby increasing its solubility.[8][9]

FAQ 2: My 1,4-dimethylproline won't dissolve. What are the first steps?

Answer: If you are experiencing poor solubility, particularly in aqueous or polar organic solvents, the issue is likely related to the compound being at or near its isoelectric point (pI). The initial troubleshooting steps should focus on a systematic evaluation of solvents and simple physical methods to aid dissolution.

Causality: The strong ionic attractions within the zwitterionic crystal lattice require a highly polar solvent to disrupt. If the solvent's polarity is insufficient, or if the compound is in its least soluble state (at the pI), dissolution will be poor. Mechanical energy (sonication) and thermal energy (heating) can help overcome the activation energy barrier for dissolution.

Protocol 1: Initial Solubility Screening and Physical Dissolution Aids

  • Systematic Solvent Screening: Before resorting to chemical modifications like pH adjustment, it is crucial to screen a range of solvents with varying polarities. This will help you identify the most promising solvent system for your application.

  • Apply Mechanical Energy: Place the vial containing the compound and solvent in a bath sonicator for 15-30 minutes. The high-frequency sound waves can help break apart solid aggregates and facilitate solvent interaction.

  • Apply Thermal Energy: Gently warm the solution to 40-50°C. Increased temperature enhances the kinetic energy of both solvent and solute molecules, which can significantly improve solubility. Caution: Ensure your compound is stable at elevated temperatures before proceeding.

  • Combine Methods: For particularly stubborn solubility issues, combine sonication and gentle heating.

Data Presentation: Systematic Solvent Screening Table

The following table provides a structured approach to solvent selection, categorized by solvent type. It is recommended to test solubility in at least one solvent from each class to understand the compound's behavior.

Solvent ClassRecommended SolventsExpected Behavior with a Zwitterion
Polar Protic Water, Methanol, EthanolHigh solubility is possible, especially with pH adjustment. Water is the most common solvent for zwitterions.[2][10]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to good solubility is possible. These solvents can solvate charged species but cannot donate hydrogen bonds.
Non-Polar Toluene, Hexanes, DichloromethaneVery low to negligible solubility is expected. The non-polar nature of these solvents cannot effectively stabilize the charged groups of the zwitterion.

FAQ 3: How does pH affect the solubility of 1,4-dimethylproline, and how can I use this to my advantage?

Answer: Adjusting the pH is the most powerful tool for manipulating the solubility of zwitterionic compounds like 1,4-dimethylproline. By altering the pH, you change the protonation state of the acidic and basic groups, which in turn changes the net charge of the molecule and its ability to interact with the solvent.

Causality:

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with a net charge of zero. Solubility is at its minimum.[3][4][11]

  • At Low pH (Acidic Conditions): The solution has a high concentration of protons (H+). The negative carboxylate group (-COO⁻) becomes protonated to form a neutral carboxylic acid (-COOH). The ammonium group (-NH₂⁺-) remains protonated. The molecule now carries a net positive charge, making it a cation. This net charge significantly increases electrostatic repulsion between molecules and enhances interactions with polar solvents, leading to higher solubility.[8][12]

  • At High pH (Basic Conditions): The solution has a low concentration of protons. The positive ammonium group (-NH₂⁺-) is deprotonated to form a neutral amine (-NH-). The carboxylate group (-COO⁻) remains deprotonated. The molecule now carries a net negative charge, making it an anion. This net charge also increases solubility for the same reasons as in acidic conditions.[8]

Visualization: pH-Dependent Equilibrium of 1,4-Dimethylproline

G cluster_0 Low pH (Net Positive Charge) cluster_1 pI (Net Zero Charge) cluster_2 High pH (Net Negative Charge) Cation Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Minimum Solubility) Cation->Zwitterion + OH⁻ - H₂O Zwitterion->Cation + H₃O⁺ - H₂O Anion Anionic Form (High Solubility) Zwitterion->Anion + OH⁻ - H₂O Anion->Zwitterion + H₃O⁺ - H₂O

Caption: pH-dependent forms of 1,4-dimethylproline and their relative solubility.

Protocol 2: pH Adjustment for Enhanced Aqueous Solubility

  • Prepare a Suspension: Add the 1,4-dimethylproline to high-purity water to create a suspension or slurry.

  • Acidic Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing. Monitor the solution for clarity. As the pH drops and the molecule becomes cationic, the solid should dissolve.

  • Basic Adjustment: Alternatively, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to a separate suspension. As the pH rises and the molecule becomes anionic, it should dissolve.

  • Determine Optimal pH Range: Note the approximate pH at which the compound fully dissolves. This provides you with a working pH range for your experiments, avoiding the problematic pI region.

  • Buffer Selection: Once the optimal pH is known, prepare a buffer at that pH to maintain solubility and stability throughout your experiment.

FAQ 4: I've tried adjusting the pH, but I'm still facing issues. What else can I do?

Answer: If pH adjustment is insufficient or incompatible with your experimental conditions, several advanced strategies can be employed. These include the use of co-solvents and the manipulation of ionic strength.

1. Co-solvents: A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly soluble compound.[13][14]

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous medium. This can decrease the energy required to break the solute-solute interactions in the crystal lattice, thereby favoring dissolution. For zwitterions, co-solvents like ethanol or PEG 400 can help solvate the less polar parts of the molecule (the pyrrolidine ring and methyl groups), complementing water's ability to solvate the charged centers.[13][15] However, it's important to note that very high concentrations of co-solvents can sometimes lead to precipitation if they disrupt the hydration shell around the charged groups too much.[16]

2. Ionic Strength (Salting-In): The addition of a neutral salt can also influence solubility.

  • Causality: At low to moderate concentrations, salts can increase the solubility of amino acids and proteins, a phenomenon known as "salting-in".[17] The added ions from the salt can shield the positive and negative charges on the zwitterion, reducing the strong intermolecular attractions and allowing water molecules to solvate them more effectively.[18][19] Divalent cations like Ca²⁺ or Mg²⁺ can be more effective than monovalent cations.[19] However, at very high salt concentrations, a "salting-out" effect can occur, where the salt ions compete with the zwitterion for water molecules, leading to decreased solubility and precipitation.[17][20]

Visualization: Systematic Troubleshooting Workflow

Caption: A logical workflow for troubleshooting 1,4-dimethylproline solubility.

---

References

  • Mtoz Biolabs. What Protein Properties Are Characterized by the Isoelectric Point? Available from: [Link]

  • Wikipedia. Isoelectric point. Available from: [Link]

  • MetwareBio. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. Available from: [Link]

  • Vaia. How could you make the zwitterion of aspartic acid more soluble in water? Available from: [Link]

  • Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. Journal of Chemical & Engineering Data. Available from: [Link]

  • Fiveable. Zwitterion Definition. Available from: [Link]

  • Tome, L. I. N., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available from: [Link]

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. Available from: [Link]

  • Kiraga, J., et al. (2017). Protein pI and Intracellular Localization. Frontiers in Physiology. Available from: [Link]

  • Lee, T. Y., et al. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • Ferreira, L. A., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. Available from: [Link]

  • Study.com. Zwitterion | Definition, Structure & Properties. Available from: [Link]

  • Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. Available from: [Link]

  • Quora. Why does the zwitterion have a positive charge at a decreasing pH? Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • Vasantha, T., et al. (2014). The solubility and stability of amino acids in biocompatible ionic liquids. Protein & Peptide Letters. Available from: [Link]

  • Rossegger, E., et al. (2021). Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells. Biomaterials Science. Available from: [Link]

  • Alfonta, L., et al. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods. Available from: [Link]

  • Gholami, Z., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available from: [Link]

  • ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available from: [Link]

  • ResearchGate. Proline is a protein solubilizing solute. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Mutter, M., et al. (2004). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Iris-Biotech. Proline Derivatives and Analogs. Available from: [Link]

  • Takikawa, R., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology. Available from: [Link]

  • Hintzen, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available from: [Link]

  • ResearchGate. Conformational properties of constrained proline analogues and their application in nanobiology. Available from: [Link]

  • D'Abramo, M., et al. (2009). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Chemical Physics Letters. Available from: [Link]

  • Chadha, R., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics. Available from: [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for removing unreacted reagents from crude (2S,4R)-1,4-Dimethylpyrrolidine-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for removing unreacted reagents from crude (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This proline analogue's zwitterionic nature presents unique purification challenges that standard methods may not adequately address.[1][2][3] This center is designed to explain the causality behind experimental choices and provide robust, self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Q1: My crude product is an intractable oil and won't crystallize. What steps can I take to induce crystallization?

A1: Oiling out is a common problem with polar, zwitterionic compounds. Several strategies can be employed:

  • Solvent Screening: The key is to find a solvent system where the product has low solubility, but the impurities are highly soluble. Start with a solvent in which your compound is highly soluble (e.g., methanol, water) and slowly add an anti-solvent in which it is insoluble (e.g., acetone, ethyl acetate, or diethyl ether) until persistent cloudiness is observed.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

  • pH Adjustment: Since your compound is zwitterionic, its solubility is highly pH-dependent. At its isoelectric point (pI), it will have minimal solubility. Try adjusting the pH of an aqueous solution of your crude product. While the exact pI is not readily published, for similar N-methyl amino acids, it is near neutral pH.[4] Dissolve the crude oil in a minimal amount of water, and slowly add a dilute acid or base to find the pH of minimum solubility, which should cause precipitation.[5]

Data Presentation: Crystallization Solvent Selection Guide

Solvent ClassExamplesPolarityApplication Notes
Protic Water, Methanol, EthanolHighGood starting solvents for dissolving the crude product.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMediumOften used as anti-solvents to precipitate the product.
Aprotic Nonpolar Diethyl Ether, Dichloromethane, HexanesLowEffective as anti-solvents; impurities are often more soluble.

Classical crystallization methods like slow evaporation, thermal control, and vapor diffusion can also be systematically explored.[6][7]

Q2: I'm seeing multiple spots on my Thin-Layer Chromatography (TLC). How can I identify the product and impurities?

A2: Visualizing amino acid derivatives on TLC can be challenging as they are often UV-inactive.

  • Staining is Key: The most common stain for amino acids is ninhydrin , which reacts with primary and secondary amines to produce a purple-colored spot (Ruhemann's purple).[8][9][10] Proline derivatives, being secondary amines, typically yield a yellow-orange color, which can help distinguish your product from primary amine impurities.[10]

  • Alternative Stains: If ninhydrin is not effective, other stains can be used. A potassium permanganate (KMnO₄) stain can visualize any compound that can be oxidized. An iodine chamber can also be used, where iodine vapor reversibly adsorbs to the compounds on the plate, appearing as brown spots.[10]

  • Choosing a Mobile Phase: Due to the polarity of your compound, a polar mobile phase is required. A common system for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 12:3:5 ratio).[11] Adjusting the ratio can optimize the separation.

  • Two-Dimensional TLC: If spots are not well-resolved, 2D-TLC can be a powerful technique. After running the plate in one solvent system, it is dried, rotated 90 degrees, and run in a second, different solvent system, which can separate co-eluting spots.[12]

Q3: Standard acid-base extraction failed to separate my product from a basic impurity. Why, and what is the alternative?

A3: This is a classic issue when dealing with zwitterionic compounds. Your product, (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, has both an acidic carboxylic acid group and a basic tertiary amine.

  • The Zwitterion Problem: In a basic aqueous solution (e.g., NaHCO₃ or NaOH), the carboxylic acid is deprotonated to a carboxylate (-COO⁻). In an acidic aqueous solution (e.g., HCl), the tertiary amine is protonated to an ammonium salt (-NHR₂⁺).[13][14] Because the molecule is almost always charged, it has significant solubility in the aqueous layer across a wide pH range, making it difficult to partition into an organic layer and separate from other acids or bases.[15][16]

  • The Solution - Ion-Exchange Chromatography: This is the most robust method for purifying charged molecules like amino acids.[17][18] It separates molecules based on their net charge at a specific pH. You can use either a cation-exchange or an anion-exchange resin. For a zwitterionic compound, cation-exchange is often preferred. At a low pH (e.g., pH 3), your product will be positively charged and will bind to a negatively charged cation-exchange resin. Neutral impurities will pass through, and anionic impurities will be repelled. The bound product can then be eluted by increasing the pH or the salt concentration.[19][20][21]

Q4: How can I efficiently remove unreacted electrophiles like methyl iodide or byproducts like triphenylphosphine oxide?

A4: These types of impurities are ideal candidates for removal using scavenger resins . These are polymer-supported reagents designed to react with and sequester specific classes of compounds from a solution.[22][23]

  • Mechanism: You add the appropriate scavenger resin to your crude product dissolved in a suitable solvent, stir for a few hours, and then simply filter off the resin. The impurity is now covalently bound to the solid support, leaving your purified product in the solution.[23] This avoids aqueous workups and complex chromatography.

  • Choosing the Right Resin:

    • For Electrophiles (e.g., methyl iodide): Use a nucleophilic scavenger resin, such as one functionalized with tris(2-aminoethyl)amine (Si-Trisamine) or other amine groups.

    • For Triphenylphosphine Oxide (TPPO): A resin functionalized with a metal salt that can coordinate to the phosphine oxide can be effective. Alternatively, specialized triazine-based scavengers have been developed for this purpose.[23]

Detailed Experimental Protocols

Protocol 1: Purification by Cation-Exchange Chromatography

This protocol is designed to separate the zwitterionic product from neutral or anionic impurities.

Visualization: Ion-Exchange Chromatography Workflow

IEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation p1 1. Prepare Resin (e.g., Dowex® 50WX8) p2 2. Pack Column p1->p2 p3 3. Equilibrate Column (e.g., 0.2 M HCl) p2->p3 s1 4. Prepare & Load Sample (Dissolve in equilibration buffer) p3->s1 s2 5. Wash Column (Remove neutral/anionic impurities) s1->s2 s3 6. Elute Product (e.g., 2 M NH4OH) s2->s3 i1 7. Collect Fractions (Monitor with TLC/Ninhydrin) s3->i1 i2 8. Evaporate Solvent (Remove NH4OH & water) i1->i2 i3 9. Obtain Pure Product i2->i3

Caption: Workflow for purifying zwitterions via cation-exchange.

Methodology:

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex® 50WX8, H⁺ form) in deionized water. Wash it sequentially with 1 M NaOH, deionized water (until pH neutral), 1 M HCl, and again with deionized water until the eluate is neutral.

  • Column Packing & Equilibration: Prepare a slurry of the washed resin in water and pour it into a chromatography column. Allow it to settle into a packed bed. Equilibrate the column by passing 3-5 column volumes of a low pH buffer (e.g., 0.2 M HCl or 0.2 M formic acid) through it.

  • Sample Loading: Dissolve the crude product in a minimal volume of the equilibration buffer. Carefully load this solution onto the top of the resin bed.

  • Washing: Elute the column with 2-3 column volumes of the equilibration buffer. This will wash away neutral and anionic impurities while the positively charged product remains bound to the resin.

  • Elution: Elute the bound product using a basic solution. A gradient or step-elution with aqueous ammonia (e.g., starting with 0.5 M NH₄OH and increasing to 2 M NH₄OH) is effective.[5] The ammonia protonates to NH₄⁺, which displaces the product from the resin, and the free base deprotonates the product, neutralizing its charge and facilitating elution.

  • Isolation: Collect fractions and monitor them by TLC with ninhydrin staining.[8][9] Combine the pure fractions and remove the solvent (water and excess ammonia) under reduced pressure to yield the purified zwitterionic product.

Protocol 2: Purification Using Scavenger Resins

This protocol is ideal for removing excess electrophilic or acidic reagents.

Visualization: Decision Logic for Scavenger Resin Use

Scavenger_Logic start Crude Product impurity_check Impurity Type? Electrophilic (e.g., Alkyl Halide) Acidic (e.g., Carboxylic Acid) Metal Catalyst (e.g., Pd, Ir) start->impurity_check resin_nuc Use Nucleophilic Scavenger (e.g., Si-Amine, Si-Trisamine) impurity_check:f1->resin_nuc resin_base Use Basic Scavenger (e.g., Si-Carbonate, Si-TBD) impurity_check:f2->resin_base resin_metal Use Metal Scavenger (e.g., Si-Thiol, Si-DMT) impurity_check:f3->resin_metal process 1. Add Resin to Solution 2. Stir (1-16h) 3. Filter Resin 4. Concentrate Filtrate resin_nuc->process resin_base->process resin_metal->process finish Purified Product process->finish

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Dimethylpyrrolidine-2-Carboxylic Acid Isomers

Welcome to the Technical Support Center for the chiral resolution of dimethylpyrrolidine-2-carboxylic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of dimethylpyrrolidine-2-carboxylic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these critical chiral building blocks. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your chiral resolution efforts.

Introduction to the Challenge

Dimethylpyrrolidine-2-carboxylic acid, a proline analogue, and its isomers are valuable scaffolds in medicinal chemistry. The stereochemistry of these molecules is paramount, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. Achieving high enantiomeric and diastereomeric purity is therefore a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

This guide focuses on the two primary methods for chiral resolution: diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC) . We will explore the nuances of each technique, from the selection of resolving agents and chiral stationary phases to the optimization of experimental parameters.

Part 1: Troubleshooting Guide for Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical yet powerful technique for resolving racemic mixtures.[1][2] It involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent (typically a base) to form a pair of diastereomeric salts.[3][4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3]

Diagram: Diastereomeric Salt Crystallization Workflow

G racemate Racemic Dimethylpyrrolidine- 2-carboxylic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation solvent Solvent System solvent->salt_formation crystallization Fractional Crystallization (Cooling, Anti-solvent) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation_solid Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation_solid liberation_liquid Liberation of Enantiomer (from Mother Liquor) more_soluble->liberation_liquid pure_enantiomer1 Pure Enantiomer 1 liberation_solid->pure_enantiomer1 pure_enantiomer2 Enriched Enantiomer 2 liberation_liquid->pure_enantiomer2 G start Start: Racemic Mixture of Dimethylpyrrolidine- 2-carboxylic Acid column_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) start->column_selection mobile_phase Choose Mobile Phase Mode (Normal, Reversed, Polar Organic) column_selection->mobile_phase optimization Optimize Mobile Phase Composition (Solvent ratio, additives) mobile_phase->optimization optimization->column_selection If still poor, try new CSP analysis Analyze Separation (Resolution, Tailing, Retention) optimization->analysis good_sep Good Separation? analysis->good_sep good_sep->optimization No, adjust parameters end End: Optimized Method good_sep->end Yes

Caption: A logical workflow for optimizing a chiral HPLC method.

Question 1: I'm seeing poor or no separation of the enantiomers. What should I try first?

Poor resolution is a common starting point in chiral method development.

Answer:

  • Optimize the Mobile Phase: This is often the most effective way to improve resolution.

    • For Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): In normal phase mode, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can have a large impact on selectivity. Adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid (TFA) for acidic analytes) can also significantly improve peak shape and resolution. [5] * For Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic™): These columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. Experiment with different mobile phase compositions. For amino acids, a common mobile phase is a mixture of water, acetonitrile, and an acid or buffer. [6]* Lower the Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the CSP, leading to better resolution.

  • Reduce the Flow Rate: A lower flow rate increases the time the analyte spends interacting with the CSP, which can improve separation. [5]* Try a Different CSP: If mobile phase optimization does not yield satisfactory results, the chosen CSP may not be suitable for your analyte. Screening different types of CSPs (e.g., polysaccharide vs. macrocyclic glycopeptide) is often necessary. [5] Question 2: The peaks are broad and tailing. How can I improve the peak shape?

Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase.

Answer:

  • Add a Modifier to the Mobile Phase: For acidic analytes like dimethylpyrrolidine-2-carboxylic acid, adding a small amount of an acid like TFA (typically 0.1%) to the mobile phase can suppress the ionization of the carboxylic acid and silanol groups on the silica support, reducing peak tailing. [5]* Adjust the pH of the Mobile Phase (Reversed-Phase): If you are using a reversed-phase method with an aqueous mobile phase, ensure the pH is appropriate to maintain the desired ionization state of your analyte.

  • Reduce Sample Overload: Injecting too much sample can lead to broad, tailing peaks. [5]Try reducing the injection volume or the concentration of your sample.

  • Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injecting your sample.

Question 3: How do I choose the right chiral stationary phase (CSP) for dimethylpyrrolidine-2-carboxylic acid?

The selection of the CSP is crucial for a successful chiral separation.

Answer:

For proline derivatives like dimethylpyrrolidine-2-carboxylic acid, the following types of CSPs are generally good starting points:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) are widely used and have shown broad applicability for a variety of chiral compounds, including N-acylated amino acids. [5]* Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like vancomycin or teicoplanin (e.g., Astec® CHIROBIOTIC™ V, T) are particularly effective for the separation of underivatized amino acids. [6]They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. [7]* Ligand-Exchange CSPs: These CSPs have a chiral ligand (often an amino acid) complexed with a metal ion (usually copper). They are specifically designed for the resolution of amino acids. [8]

    CSP Type Common Trade Names Typical Mobile Phase Best Suited For
    Polysaccharide-based Chiralpak®, Chiralcel® Normal Phase (Hexane/Alcohol) Derivatized and underivatized amino acids
    Macrocyclic Glycopeptide CHIROBIOTIC™ Reversed-Phase, Polar Organic Underivatized amino acids

    | Ligand-Exchange | Astec® CLC | Aqueous with Copper Sulfate | Underivatized amino acids |

Question 4: Do I need to derivatize my dimethylpyrrolidine-2-carboxylic acid before chiral analysis?

Derivatization is not always necessary but can be advantageous in certain situations.

Answer:

  • Direct Analysis: Many modern CSPs, particularly macrocyclic glycopeptide and ligand-exchange columns, can separate underivatized amino acids directly. [6]This is often the preferred approach as it avoids an extra reaction step.

  • When to Consider Derivatization:

    • Improved Detection: If your analyte lacks a strong chromophore for UV detection, derivatization with a UV-active tag can enhance sensitivity.

    • Improved Chromatography: Derivatizing the carboxylic acid or the amine can sometimes improve peak shape and resolution on certain CSPs. For gas chromatography (GC), derivatization is typically required to make the amino acid volatile. * Separation on Achiral Columns: By reacting the racemic mixture with a chiral derivatizing agent, you form diastereomers that can be separated on a standard achiral HPLC column. [9][10][11]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the mother liquor from the first crystallization to recover the other enantiomer?

A: Yes, the mother liquor is enriched in the more soluble diastereomeric salt. You can attempt to crystallize this salt, often by changing the solvent or concentration. After liberation from the resolving agent, this will yield the other enantiomer, although it may require further purification to achieve high enantiomeric excess.

Q2: How can I confirm the absolute configuration of the separated enantiomers?

A: The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography of one of the pure diastereomeric salts or a derivative of the pure enantiomer. [12]Other methods include comparison to a known standard, or using advanced NMR techniques like Mosher's ester analysis.

Q3: For chiral HPLC, what is a typical starting mobile phase for a polysaccharide column?

A: A good starting point for a polysaccharide CSP in normal phase mode is a 90:10 mixture of hexane and isopropanol or ethanol, with 0.1% trifluoroacetic acid (TFA). From there, you can adjust the percentage of the alcohol modifier in small increments (e.g., to 88:12 or 92:8) to optimize the separation.

Q4: My resolution is good, but the analysis time is too long. How can I speed it up?

A: You can try increasing the flow rate, but this may come at the cost of some resolution. Alternatively, you can try a shorter column or a column packed with smaller particles (if your HPLC system can handle the backpressure). You can also try to increase the strength of the mobile phase (e.g., by increasing the percentage of the polar modifier in normal phase) to elute the peaks faster, but again, this may reduce the separation factor.

Q5: What is the difference between enantiomeric excess (e.e.) and diastereomeric excess (d.e.)?

A: Enantiomeric excess refers to the purity of a sample with respect to its enantiomers. It is calculated as (|R - S| / (R + S)) * 100%. Diastereomeric excess is an analogous term used to describe the purity of a mixture of diastereomers. After a successful diastereomeric salt crystallization, you will have a high d.e. of the crystalline salt. After removing the chiral resolving agent, this translates to a high e.e. of your desired enantiomer.

References

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  • ResearchGate. (2025, August 10). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Guide to Handling the Hygroscopic Nature of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid Salts

Welcome to the technical support center for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this hygroscopic compound. Its inherent tendency to absorb moisture from the atmosphere can present significant challenges during weighing, handling, formulation, and storage, potentially impacting experimental reproducibility and product stability.[1][2][3]

This document provides a comprehensive resource in a user-friendly question-and-answer format to address common issues and provide practical, field-tested solutions to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a compound like (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid salt to be hygroscopic?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically atmospheric humidity.[2][3] For (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid salts, this means the solid powder can absorb moisture, leading to a range of undesirable physical and chemical changes. Carboxylic acid functional groups, in particular, can contribute to a compound's hygroscopicity.[4]

The extent of moisture uptake depends on the ambient relative humidity (RH). Above a certain RH, known as the Deliquescence Relative Humidity (DRH), a hygroscopic salt will absorb enough water to dissolve and form a saturated solution.[5] Conversely, if the RH drops below the Efflorescence Relative Humidity (ERH), a hydrated salt may lose its water of crystallization.[5] This cycling of moisture can be particularly detrimental.[5]

Q2: What are the common problems I might encounter when working with this hygroscopic salt?

A2: The hygroscopic nature of this compound can manifest in several ways during your experiments:

  • Inaccurate Weighing: Rapid moisture absorption can lead to continuously increasing mass on the balance, making it difficult to obtain an accurate weight.[5] This directly impacts the concentration of your solutions and the stoichiometry of your reactions.

  • Poor Powder Flow and Caking: As the salt absorbs moisture, it can become clumpy, sticky, or form solid cakes.[3][6] This complicates handling, dispensing, and formulation processes.[1]

  • Altered Physical Properties: Moisture uptake can change the crystal structure, particle size, and morphology of the solid. These changes can affect dissolution rates and bioavailability in a pharmaceutical context.[1][2]

  • Chemical Instability: The presence of water can facilitate degradation pathways such as hydrolysis or catalyze reactions with other components in a formulation.[6]

  • Inconsistent Experimental Results: The variability in water content from batch to batch or even within the same batch over time can lead to poor reproducibility of experimental results.

Q3: How can I accurately weigh a hygroscopic compound like this?

A3: Accurate weighing is critical and requires specific techniques to minimize moisture absorption:

  • Work Quickly: Have all necessary equipment and materials ready before opening the compound's container to minimize its exposure to the atmosphere.

  • Use a Controlled Environment: The most reliable method is to handle and weigh the compound inside a glove box or an environmental chamber with controlled low humidity.[5][7][8]

  • Weigh by Difference: Tare a sealed vial containing the compound. Dispense the required amount of powder into your receiving vessel and re-seal the vial. The difference in the vial's weight is the amount of compound dispensed.

  • Use Appropriate Weighing Vessels: Use a container with a narrow opening to reduce the surface area exposed to the air.

Q4: What are the best practices for storing (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid salts?

A4: Proper storage is essential to maintain the integrity of the compound over time.

Storage ConditionRecommendationRationale
Primary Container Tightly sealed, non-porous container (e.g., amber glass bottle with a screw cap).Prevents direct exposure to ambient air and moisture.[6]
Secondary Enclosure Store the primary container in a desiccator with a suitable drying agent (e.g., silica gel, molecular sieves).[2][7]Creates a low-humidity micro-environment, further protecting the compound.[3]
Temperature As recommended by the supplier, typically in a cool, dry place. A common recommendation is 2-8°C.[9]Lower temperatures can slow down potential degradation reactions.
Inert Atmosphere For highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing.[6]Displaces moist air and provides an extra layer of protection.

For larger quantities that are accessed frequently, consider aliquoting the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.[7]

Troubleshooting Guide

Problem: The powder has become clumpy and difficult to handle.
Potential Cause Recommended Solution
The compound has absorbed a significant amount of moisture from the atmosphere due to improper handling or storage.[6]Solution 1: Drying (for thermally stable compounds). Dry the material in a vacuum oven at a moderate temperature. It is crucial to first determine the thermal stability of the specific salt to avoid degradation.[6] Solution 2: Use in a Controlled Environment. If drying is not an option, transfer the material to a glove box or a low-humidity chamber for handling and dispensing.[6]
Problem: I am observing inconsistent results in my experiments.
Potential Cause Recommended Solution
The water content of the salt is varying between experiments.Solution 1: Characterize Water Content. Determine the water content of the material before each experiment using methods like Karl Fischer titration or thermogravimetric analysis (TGA).[10][11] This allows you to account for the water mass in your calculations. Solution 2: Standardize Handling Procedures. Implement a strict and consistent protocol for handling and weighing the compound to minimize variations in moisture uptake.
Problem: The salt appears to be dissolving or "melting" on the weigh boat.
Potential Cause Recommended Solution
The ambient relative humidity is above the Deliquescence Relative Humidity (DRH) of the salt, causing it to dissolve in the absorbed atmospheric water.[5]Solution 1: Control the Environment. Immediately move the handling and weighing operations to a controlled environment with a relative humidity below the salt's DRH.[5] Solution 2: Rapid Weighing by Difference. If a controlled environment is unavailable, use the "weighing by difference" method from a sealed container to minimize exposure time.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[10][11]

Objective: To quantify the percentage of water in a sample of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid salt.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate solvent

  • Karl Fischer reagent

  • Airtight sample vials

  • Analytical balance

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and free of residual moisture.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the salt into a pre-tared, dry sample vial. The sample size will depend on the expected water content and the type of titrator used.

  • Titration: Quickly introduce the sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight.

  • Repeatability: Perform the measurement in triplicate to ensure the precision of the results.

Protocol 2: Drying a Hygroscopic Salt Using a Vacuum Oven

Objective: To remove absorbed moisture from a sample of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid salt.

CAUTION: Before proceeding, verify the thermal stability of your specific salt to prevent decomposition.

Materials:

  • Vacuum oven

  • Shallow, wide glass dish (e.g., a watch glass or petri dish)

  • Desiccator

Procedure:

  • Sample Preparation: Spread a thin layer of the clumpy or moist salt onto the glass dish to maximize the surface area for drying.

  • Oven Setup: Place the dish in the vacuum oven.

  • Drying: Close the oven door and begin to apply vacuum. Once a stable vacuum is achieved, slowly increase the temperature to a point safely below the compound's decomposition temperature.

  • Monitor: Dry the sample for a predetermined time or until a constant weight is achieved (if the oven is equipped with an integrated balance).

  • Cooling: Once drying is complete, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.

  • Storage: Immediately transfer the dried sample to a desiccator to prevent re-absorption of moisture.

Visualizing the Workflow

To effectively manage the hygroscopic nature of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid salts, a systematic workflow is essential. The following diagram illustrates the key decision points and handling procedures.

Hygroscopic_Workflow Workflow for Handling Hygroscopic Salts cluster_storage Storage cluster_handling Handling & Weighing cluster_characterization Characterization & Quality Control Storage Store in tightly sealed container within a desiccator Decision Is a controlled environment available? Storage->Decision GloveBox Weigh inside a glove box or low-humidity chamber Decision->GloveBox Yes WeighByDifference Weigh quickly by difference Decision->WeighByDifference No CheckAppearance Visually inspect for clumping or caking GloveBox->CheckAppearance WeighByDifference->CheckAppearance Problem Is there a problem? CheckAppearance->Problem KFT Determine water content (e.g., Karl Fischer Titration) Problem->KFT Yes Use Proceed with experiment, adjusting calculations for water content if necessary Problem->Use No Drying Dry under vacuum (if thermally stable) KFT->Drying Drying->Use

Caption: Decision workflow for handling hygroscopic salts.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (2025, April 3).
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
  • (PDF) Water determination - ResearchGate. (n.d.).
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27).
  • (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride | ChemScene. (n.d.).
  • handling hygroscopic properties of hydrochloride salts - Smolecule. (n.d.).
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (2022, March 28).
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. (n.d.).
  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents. (n.d.).
  • (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid. (n.d.).
  • Moisture Analysis in the Pharmaceutical Industry - AZoM. (2019, May 14).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. (2017, February 7).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Amino Acid Derivative | MedChemExpress. (n.d.).
  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed - Pilotech. (2026, January 19).
  • Karl Fischer vs. water activity: Which is best in pharmaceuticals - AquaLab. (n.d.).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
  • US2018797A - Method for drying hygroscopic material and the product thereof - Google Patents. (n.d.).
  • (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride 95% | CAS: 3029069-33-5 | AChemBlock. (2026, February 24).
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. (n.d.).
  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation - ResearchGate. (2010, July 1).
  • Drying Processes in Pharmaceuticals | PDF | Humidity | Evaporation - Scribd. (n.d.).
  • Water determination in active pharmaceutical ingredients using ionic liquid headspace gas chromatography and two different detection protocols. | Sigma-Aldrich. (n.d.).
  • (S)-2-Methylpyrrolidine-2-carboxylic acid | Amino Acid Derivative | MedChemExpress. (n.d.).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1,4-Dimethylproline Peptide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the incorporation of 1,4-dimethylproline into peptide sequences. The steric hindrance imparted by the two methyl groups on the proline ring necessitates careful optimization of coupling conditions to mitigate common side reactions and ensure high-yield, high-purity synthesis of your target peptide.

Introduction: The Challenge of 1,4-Dimethylproline

1,4-Dimethylproline is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints into a peptide backbone. This rigidity can enhance metabolic stability, improve receptor binding affinity, and increase cell permeability. However, the very features that make it desirable also present significant synthetic hurdles. The two methyl groups create substantial steric bulk around the secondary amine and the carboxylic acid, which can dramatically slow down peptide bond formation and promote undesirable side reactions.[1]

This guide is structured to help you diagnose and resolve these issues through a series of targeted questions and detailed, field-proven protocols.

Part 1: Troubleshooting Common Side Reactions

FAQ 1: My coupling reaction with 1,4-dimethylproline is extremely slow or incomplete. What is the primary cause and how can I fix it?

Answer: The overwhelming reason for slow or incomplete coupling is steric hindrance . The bulky nature of 1,4-dimethylproline physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, or vice-versa.[2] Standard coupling conditions are often insufficient to overcome this energy barrier.

Troubleshooting Strategy:
  • Choice of Coupling Reagent: This is the most critical factor. Standard carbodiimide reagents like DCC and DIC are often ineffective for such sterically demanding couplings.[2] You must switch to a more potent in-situ activating reagent.

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended as they form highly reactive esters that can overcome the steric barrier.[3][4] HATU is frequently cited as a top performer for difficult couplings.[3][5]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings due to their high reactivity.[3][4]

  • Double Coupling: Do not hesitate to perform a second coupling (recoupling) to drive the reaction to completion.[5][6] This involves draining the reaction vessel after the initial coupling time and adding a fresh solution of activated 1,4-dimethylproline.

  • Extended Reaction Time & Elevated Temperature: Sterically hindered reactions are inherently slower.[2]

    • Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[3]

    • Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis is particularly effective for accelerating difficult couplings.[3]

Workflow for Overcoming Incomplete Coupling

Caption: Troubleshooting workflow for incomplete coupling.

FAQ 2: I'm observing significant epimerization of the 1,4-dimethylproline residue. How can I minimize this loss of stereochemical integrity?

Answer: Epimerization, the loss of chiral integrity at the alpha-carbon, is a serious side reaction that can compromise the biological activity of your peptide.[7][8] It can be promoted by the use of excess base and prolonged activation times.[7][9]

Mitigation Strategies:
  • Control the Base:

    • Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[9]

    • Crucially, use the minimum amount of base necessary to facilitate the reaction. Excess base is a primary driver of epimerization.[10]

  • Choice of Coupling Reagent and Additive:

    • Avoid coupling reagent and additive combinations known to increase racemization risk, such as using HOBt with carbodiimides (e.g., DIC) in DMF.[6]

    • Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[6]

  • Pre-activation Time: Avoid prolonged pre-activation times before adding the activated amino acid to the resin. A short pre-activation of 1-5 minutes is generally sufficient.[2][11]

Table 1: Recommended Coupling Reagent and Base Combinations to Minimize Epimerization
Coupling ReagentAdditive (if separate)Recommended BaseRationale
HATU (Internal HOAt)DIEA or CollidineHighly effective for hindered couplings with a lower risk of epimerization.[9]
HCTU (Internal 6-Cl-HOBt)DIEA or CollidineCost-effective and highly efficient alternative to HATU.[9]
COMU OxymaPureDIEA or CollidineModern reagent with high efficiency and a better safety profile.[4][5]
DIC OxymaPureN/A (Base-free)Base-free conditions can significantly reduce epimerization risk.[10]
FAQ 3: My peptide synthesis is failing at the dipeptide stage with proline at the second position, and I'm seeing a small cyclic byproduct. What is happening?

Answer: You are likely observing diketopiperazine (DKP) formation . This is a common side reaction, especially when proline or its analogs are at the second position (penultimate residue) of a resin-bound dipeptide.[12] The N-terminal amine of the dipeptide performs an intramolecular attack on the C-terminal ester linkage to the resin, cleaving the dipeptide as a stable, six-membered cyclic ring.[12][13] Proline's unique structure facilitates the necessary cis-amide bond conformation for this cyclization to occur.[12]

Prevention Protocols:
  • Couple the Third Amino Acid Rapidly: The dipeptide-resin is most vulnerable to DKP formation. The most effective strategy is to couple the third amino acid as quickly and efficiently as possible.

    • Use a highly potent coupling reagent (like HATU) and pre-activation to ensure the forward reaction (chain elongation) outcompetes the cyclization side reaction.[14]

  • Incorporate as a Dipeptide: If DKP formation is severe, synthesize the first two amino acids as a dipeptide unit in solution phase first. Then, couple this pre-formed dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate altogether.[6]

  • Choice of Resin: Using a sterically bulky resin, such as 2-chlorotrityl chloride resin, can hinder the intramolecular attack required for DKP formation.[6]

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Resin Resin-Linker-O-C(=O)-CH(R2)-NH-C(=O)-CH(R1)-NH2 Transition Intramolecular Attack (N-terminal NH2 on ester) Resin->Transition Proline at R2 (or 1,4-diMe-Pro) DKP Diketopiperazine (Cyclic Dipeptide) Transition->DKP Resin_Free Free Resin-Linker-OH Transition->Resin_Free

Caption: DKP formation via intramolecular cyclization.

Part 2: Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of 1,4-Dimethylproline using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) to maximize the incorporation of the sterically hindered 1,4-dimethylproline.

Materials:

  • Peptide-resin (swollen in DMF)

  • Fmoc-1,4-dimethylproline-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIEA (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Deprotection: Perform standard Fmoc-deprotection of the N-terminal amine on the peptide-resin (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling - Activation:

    • In a separate vessel, dissolve Fmoc-1,4-dimethylproline-OH and HATU in DMF.

    • Add DIEA to the solution and vortex briefly for 1-2 minutes for pre-activation.[3]

  • First Coupling - Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat steps 3 and 4 with a fresh solution of activated Fmoc-1,4-dimethylproline-OH.

  • Final Wash: Drain the second coupling solution. Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and IPA (3 times) to remove all excess reagents and byproducts.[5]

  • Monitoring: Perform a qualitative test (e.g., isatin or chloranil test) on a small sample of resin beads to confirm the absence of free secondary amines, indicating reaction completion.[3] The Kaiser test will not work for proline's secondary amine.

Protocol 2: Quantification of Epimerization by Chiral HPLC

This protocol provides a general method for determining the extent of epimerization after synthesizing a short peptide containing 1,4-dimethylproline.

Procedure:

  • Synthesis and Cleavage: Synthesize a short test peptide (e.g., Ac-Ala-Ala-(1,4-diMe-Pro)-NH2). Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) and precipitate with cold ether.

  • Total Hydrolysis:

    • Dry the crude peptide thoroughly.

    • Add 6M HCl to the peptide in a sealed, heavy-walled glass tube.

    • Heat the mixture at 110°C for 24 hours.

  • Derivatization (Marfey's Method):

    • After cooling, evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in a known volume of buffer (e.g., 0.1 M sodium bicarbonate).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 2M HCl.

  • Chiral HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Use a standard gradient (e.g., water/acetonitrile with 0.1% TFA).

    • The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.

    • Calculate the percentage of the D-isomer by integrating the peak areas.[6]

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

  • Beausoleil, E., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2173-2179. [Link]

  • Ye, B., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(49), 45565-45574. [Link]

  • Gordon, D. W., & Steele, J. (1996). Methods for the synthesis of diketopiperazines.
  • Reddit Community. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Muttenthaler, M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3273. [Link]

  • Muttenthaler, M., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Abdel-Motaleb, M. A., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTEC. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. OUCI. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Ohori, R., et al. (n.d.). Synthesis of Proline Derivatives as Peptide Building Block Designed for Selective Electrochemical Modification. J-STAGE. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. [Link]

  • Clay, D., et al. (2019). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 21(21), 5840-5844. [Link]

  • Al-Gharabli, S. I., et al. (2015). Synthesis of Racemic δ,δ‐Dimethylproline Derivatives. OUCI. [Link]

  • Kumar, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ACS Omega, 8(26), 23296-23315. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Gessier, F., et al. (2016). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 14(41), 9786-9790. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Welcome to the technical support center for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find frequently asked questions and detailed protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid?

A1: The main stability concerns for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, like other proline derivatives, are racemization at the alpha-carbon (C2) and potential degradation of the pyrrolidine ring, particularly under harsh acidic or basic conditions. The N-methylation and the additional methyl group at the 4-position can influence the rate and extent of these degradation pathways compared to unsubstituted proline.

Q2: How does pH influence the stability of this compound?

A2: The pH of the solution is a critical factor governing the stability of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

  • Acidic Media (pH < 3): In strongly acidic conditions, there is a risk of hydrolysis of the N-methyl group or other acid-catalyzed degradation pathways. However, for many cyclic amino acids, optimal stability is often found in the acidic pH range, typically around pH 3.0.[1]

  • Neutral Media (pH 6-8): The compound is generally expected to be relatively stable at neutral pH.

  • Basic Media (pH > 8): Basic conditions significantly increase the risk of racemization at the alpha-carbon.[2] The abstraction of the alpha-proton is base-catalyzed, leading to a loss of stereochemical integrity. The basicity of the amine used can greatly influence the rate of racemization.[2]

Q3: What are the expected degradation products in acidic and basic media?

A3: While specific degradation products for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid are not extensively documented in publicly available literature, we can predict potential pathways based on the chemistry of similar compounds.

  • Acidic Degradation: Potential degradation could involve N-demethylation under very harsh conditions or, if part of a larger molecule with susceptible bonds (e.g., an amide linkage), acid-catalyzed hydrolysis of those bonds would be the primary concern.[1][3]

  • Basic Degradation: The most significant "degradation" product in basic media is the (2R,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, the epimer resulting from racemization at the C2 position. Further degradation of the ring is less common under typical experimental basic conditions but can occur under extreme pH and temperature.

Q4: How can I monitor the stability of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid during my experiment?

A4: The most reliable method for monitoring the stability and chiral integrity of the compound is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique can separate and quantify the (2S,4R) enantiomer from its (2R,4R) epimer. Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes, though it may be less sensitive for quantifying low levels of racemization.

Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Racemization)

Symptoms:

  • Inconsistent biological activity or pharmacological results.

  • Appearance of a new, closely eluting peak in your HPLC chromatogram when using a chiral column.

  • Changes in the optical rotation of your sample.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Exposure to Basic Conditions The alpha-proton at the C2 position is susceptible to abstraction by a base, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization.[2]Maintain the pH of your solution in the acidic to neutral range (ideally pH 3-7) whenever possible. If basic conditions are required, use a weaker base with greater steric hindrance, such as 2,4,6-collidine, which has been shown to produce less racemization compared to stronger, less hindered bases like triethylamine.[2]
Elevated Temperatures Higher temperatures can provide the activation energy needed to overcome the barrier for proton abstraction and racemization, even under mildly basic or neutral conditions.Conduct your experiments at the lowest temperature compatible with your protocol. If heating is necessary, minimize the duration of exposure to high temperatures.
Choice of Coupling Reagents (if applicable) In peptide synthesis, certain coupling reagents in combination with specific bases and solvents can promote racemization.If you are using this molecule in peptide synthesis, select coupling reagents and additives known to suppress racemization, such as COMU or HATU, over combinations like DIC/HOBt which are known to increase proline racemization.[4]
Protocol 1: Chiral HPLC Analysis for Racemization Quantification

This protocol provides a general framework for quantifying the extent of racemization.

Objective: To separate and quantify the (2S,4R) and (2R,4R) epimers of 1,4-Dimethylpyrrolidine-2-carboxylic acid.

Materials:

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid sample (stressed and unstressed controls)

  • Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Mobile phase solvents (e.g., isopropanol, hexane, with a chiral selector additive if necessary)

  • Acid and base for pH adjustment of the mobile phase (e.g., trifluoroacetic acid, diethylamine)

Methodology:

  • Method Development: Develop a chiral HPLC method capable of resolving the two epimers. This may require screening different chiral columns and mobile phase compositions.

  • Sample Preparation:

    • Prepare a stock solution of your (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid standard in a suitable solvent.

    • Prepare your experimental samples (e.g., from a reaction mixture or stability study) by diluting them to an appropriate concentration.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Elute the compounds isocratically or with a gradient, depending on the method.

  • Data Analysis:

    • Identify the peaks corresponding to the (2S,4R) and (2R,4R) epimers based on the retention time of the standard.

    • Integrate the peak areas for both epimers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(2R,4R) / (Area(2S,4R) + Area(2R,4R))] * 100[4]

Issue 2: Chemical Degradation of the Pyrrolidine Ring

Symptoms:

  • Appearance of multiple new peaks in your HPLC or LC-MS chromatogram.

  • A significant decrease in the peak area of the parent compound.

  • Changes in the physical appearance of the sample (e.g., color change).

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Harsh Acidic Conditions (pH < 2) Extremely low pH, especially when combined with high temperatures, can potentially lead to the cleavage of the pyrrolidine ring or other acid-catalyzed degradation reactions.Buffer your acidic solutions to a pH of 3-5 where the compound is likely to be more stable.[1] Avoid the use of strong, non-volatile acids if possible.
Oxidative Stress The tertiary amine of the pyrrolidine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over prolonged periods.Degas your solvents and store your samples under an inert atmosphere (e.g., nitrogen or argon). Protect your samples from light by using amber vials or covering them with aluminum foil.
Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation (stress testing) study to proactively identify potential degradation products and pathways.[5]

Objective: To assess the intrinsic stability of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid under various stress conditions.

Materials:

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-UV or LC-MS system

  • pH meter

  • Temperature-controlled oven and photostability chamber

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[5]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.[5]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.[5]

    • Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80°C).[5]

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and propose potential structures.

Visualizing Degradation Pathways and Workflows

Degradation Pathways

cluster_main (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid cluster_basic Basic Conditions (pH > 8) cluster_acidic Acidic Conditions (pH < 3) cluster_oxidative Oxidative Stress A (2S,4R) Epimer B (2R,4R) Epimer (Racemization) A->B Base-catalyzed proton abstraction C Ring Opening (Extreme Conditions) A->C Strong Base, High Temp. D N-Demethylation (Harsh Conditions) A->D Strong Acid, High Temp. E N-Oxide Formation A->E Oxidizing Agent

Caption: Potential degradation pathways for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Forced Degradation Workflow

cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Evaluate Data: - % Degradation - Identify Degradants analyze->end

Caption: Experimental workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Early Studies on N-Methylated Proline Derivatives: A Technical Guide.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • Biology Stack Exchange. (2017, May 25). Planar transition-state of proline racemization facilitated by proline racemase.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Phang, J. M., Liu, W., & Zabirnyk, O. (2010). Proline Metabolism and Microenvironmental Stress. Annual Review of Nutrition, 30, 441–463.
  • Yang, M., & Kaddouh, H. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences, 95(10), 2236-2247.
  • Fisher, G. H., & Albery, W. J. (1987). Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes. Biochemistry, 26(23), 7374–7378.
  • dos Santos, F. A. L., et al. (2024). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). Journal of Pharmaceutical and Biomedical Analysis, 248, 116243.
  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere, 48(3), 329-334.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Phang, J. M., et al. (2021). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 11, 782147.
  • de Souza, S. P., et al. (2018). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 20(15), 3541-3549.
  • Trovato, M., et al. (2008). Pathway of proline biosynthesis and degradation in higher plants. Amino Acids, 35(4), 725-734.
  • Liu, Y., et al. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Journal of the American Chemical Society, 144(22), 9735–9740.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(3), 1431-1437.
  • Poulin, R., et al. (2006). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 52(5), 469-477.
  • Yarmoska, S. K., et al. (2016). Novel pH-Sensitive Cyclic Peptides. Scientific Reports, 6, 31448.
  • De-Eknamkul, W. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 388-403.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

Sources

Optimization

Technical Support Center: Troubleshooting (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid Reactions

Welcome to the Technical Support Center for sterically hindered peptide synthesis. Working with (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (hereafter referred to as (2S,4R)-1,4-DMP ) presents unique synthetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sterically hindered peptide synthesis. Working with (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid (hereafter referred to as (2S,4R)-1,4-DMP ) presents unique synthetic challenges. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and overcome the severe steric hindrance inherent to this N-methylated, ring-substituted amino acid derivative.

Part 1: Diagnostic FAQs – The Physics of the Hindrance

Q1: Why do standard coupling protocols (e.g., EDC/HOBt) consistently fail or yield <20% with (2S,4R)-1,4-DMP? A1: The failure is rooted in structural causality. The amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of standard, non-methylated amino acids[2]. The N-methyl group physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the 4-methyl group restricts the puckering of the pyrrolidine ring, locking it into conformations that further shield both the secondary amine and the alpha-carboxylic acid. Standard OBt-based active esters simply lack the electrophilicity required to overcome this activation energy barrier.

Q2: What are the primary failure modes I should look for in my LC-MS data? A2: When reactions stall, the unreacted intermediates degrade or undergo side reactions. Look for:

  • Guanidinylation (Dead-End Byproduct): If you are using aminium/uronium salts like HATU to acylate the amine of (2S,4R)-1,4-DMP, the slow reaction rate allows the hindered amine to attack the coupling reagent itself, forming a stable guanidino byproduct [1].

  • Diketopiperazine (DKP) Formation: N-methylation heavily favors the cis amide bond conformation, which acts as a geometric catalyst for intramolecular cyclization, cleaving your peptide from the resin or forming DKP in solution.

  • Epimerization: Slow couplings increase the residence time of the activated carboxylic acid in the presence of base, leading to direct enolization or oxazolone formation.

Troubleshooting Start Reaction Stalled Low Yield Check Identify Limiting Component Start->Check Path1 (2S,4R)-1,4-DMP is the Amine Check->Path1 Path2 (2S,4R)-1,4-DMP is the Acid Check->Path2 Sol1 Use PyAOP (Prevents Guanidinylation) Path1->Sol1 Sol2 Use COMU or Piv2O (Maximizes Electrophilicity) Path2->Sol2

Troubleshooting logic tree for resolving stalled reactions with (2S,4R)-1,4-DMP.

Part 2: Reagent Selection Data

To rationally select a coupling reagent, you must match the electrophilicity of the leaving group to the steric demand of the substrate. The following table summarizes quantitative performance profiles based on field-proven data for N-methylated systems [1][3][4].

Reagent ClassReagentLeaving GroupReactivity ProfileRacemization RiskGuanidinylation RiskRecommended Use Case for (2S,4R)-1,4-DMP
Carbodiimide EDC/HOBtOBtLowModerateNoneNot recommended (Yields typically <20%).
Aminium HATUOAtHighLowHighStandard couplings; avoid if (2S,4R)-1,4-DMP is the amine.
Uronium COMUOxymaPureVery HighVery LowModerateOptimal for activating the 2-carboxylic acid.
Phosphonium PyAOPOAtVery HighLowNone Optimal for N-acylation of the pyrrolidine amine.
Anhydride Piv₂OPivalateExcellentVery LowNoneBase-free in situ mixed anhydride generation.

Part 3: Troubleshooting Guide 1 – Activating the Carboxylic Acid

The Scenario: You are trying to couple the 2-carboxylic acid of (2S,4R)-1,4-DMP to an incoming amine. The Solution: Use COMU . COMU is a third-generation uronium salt based on an Oxyma leaving group. It offers coupling efficiencies that exceed HATU in sterically hindered sequences and is not prone to explosive decomposition [3]. Crucially, the course of a COMU-mediated reaction can be monitored by a color change, providing a self-validating visual cue of activation [5].

Protocol: COMU-Mediated Pre-Activation and Coupling

This protocol is designed as a self-validating system. Do not skip the pre-activation step.

  • Preparation & Visual Validation: In a dry flask under inert atmosphere, dissolve (2S,4R)-1,4-DMP (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.1 M). Add a non-nucleophilic base, preferably DIPEA (2.0 eq) or TMP (2.0 eq).

    • Self-Validation Checkpoint: The solution will undergo a distinct color change (typically shifting to yellow/orange depending on the base). This visually confirms the successful generation of the highly reactive Oxyma ester [5].

  • Pre-Activation: Stir the mixture at room temperature for exactly 15–30 minutes.

    • Causality: Because the acid is hindered, simultaneous addition of the amine leads to competitive side reactions. Pre-activation ensures 100% conversion to the active ester before the nucleophile is introduced.

  • Nucleophilic Addition: Add the target amine (1.1 eq) dropwise.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: Do not just track the starting material. Track the disappearance of the intermediate active ester mass (

      
       Da for Oxyma) to ensure the nucleophilic attack is the actual rate-limiting step.
      

Workflow A Carboxylic Acid (2S,4R)-1,4-DMP D Highly Reactive Oxyma Ester A->D Pre-activation (Color Change) B COMU Reagent (Oxyma Base) B->D Pre-activation (Color Change) C Base (DIPEA) C->D Pre-activation (Color Change) F Sterically Hindered Amide Product D->F Nucleophilic Attack E Amine Nucleophile E->F

Workflow for pre-activation and coupling of sterically hindered amino acids using COMU.

Part 4: Troubleshooting Guide 2 – N-Acylation of the Amine

The Scenario: You are trying to couple an incoming carboxylic acid onto the secondary, N-methylated amine of (2S,4R)-1,4-DMP. The Solution: Use PyAOP or Piv₂O . Because the amine is a poor nucleophile, the reaction will be slow. If you use HATU, the unreacted amine will eventually attack the electrophilic carbon of the aminium salt, terminating the sequence via guanidinylation. Phosphonium salts like PyAOP lack this electrophilic center, making them the authoritative choice for slow, demanding N-acylations [1]. Alternatively, pivaloyl anhydride (Piv₂O) can be used to generate a mixed anhydride in situ under base-free conditions, which is highly effective for N-methyl amino acids [2].

Protocol: PyAOP-Mediated N-Acylation
  • Electrophile Activation: Dissolve the incoming carboxylic acid (1.2 eq) and PyAOP (1.2 eq) in anhydrous DCM/DMF (1:1). Add DIPEA (3.0 eq) and stir for 10 minutes to generate the OAt active ester.

  • Substrate Addition: Add (2S,4R)-1,4-DMP (1.0 eq) to the activated mixture.

  • Extended Coupling: Stir at room temperature for 2 to 12 hours.

    • Causality: The extended time is required due to the steric shielding of the N-methyl group. Because PyAOP is a phosphonium salt, you can safely extend the reaction time without risking guanidinylation of your precious (2S,4R)-1,4-DMP substrate.

  • Workup: Dilute with EtOAc and wash extensively with saturated aqueous

    
    . Phosphonium byproducts (HMPA derivatives) and HOAt are highly water-soluble and will partition cleanly into the aqueous layer, simplifying purification.
    

References

1.1 - BenchChem 2.2 - ChemRxiv 3.3 - BenchChem 4.4 - Bachem 5.5 - ACS

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: Stereochemical Validation &amp; Impurity Profiling

Topic: 1H NMR spectrum analysis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid Executive Summary: The Stereochemical Challenge (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a high-value chiral scaffold used...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Executive Summary: The Stereochemical Challenge

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a high-value chiral scaffold used in peptidomimetics and organocatalysis. Its performance relies entirely on stereochemical purity.[1] However, synthetic routes—often involving hydrogenation of 4-methyleneproline or nucleophilic substitution—frequently yield mixtures of the (2S,4R) target and its (2S,4S) diastereomer.

Standard HPLC can separate these, but 1H NMR is the only rapid, self-validating method to confirm absolute stereochemistry in solution. This guide compares the spectral "performance" of the (2S,4R) isomer against its (2S,4S) alternative, providing a definitive protocol for distinguishing them without X-ray crystallography.

Experimental Protocol: Causality & Optimization

To achieve high-resolution data capable of resolving coupling constants (


) and Nuclear Overhauser Effects (NOE), the sample environment must be controlled to favor a single conformer.
Solvent Selection: The "Performance" Comparison

The choice of solvent dictates the ionization state and ring puckering, drastically affecting spectral resolution.[1]

FeatureDeuterium Oxide (D₂O) Chloroform-d (CDCl₃) Recommendation
State Zwitterion (

)
Free base or HCl saltD₂O for Routine ID
Resolution High (sharp signals)Variable (broadening due to H-bonding)D₂O
N-Me Signal Distinct Singlet (~2.9 ppm)Broad or exchange-broadenedD₂O
Conformation Average PopulationLocked H-bond conformersCDCl₃ for R&D

Protocol Decision: We utilize D₂O for this guide. The zwitterionic form locks the nitrogen inversion, providing a stable N-methyl signal and preventing the complex line-broadening seen in CDCl₃ due to intramolecular H-bonding.

Acquisition Parameters[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent (avoid aggregation).

  • Pulse Sequence: zg30 (standard 1D) and noesygppr1d (1D Selective NOESY).

  • Relaxation Delay (D1): Set to 5.0 s (longer than standard).

    • Causality: The quaternary carbons and methines in constrained rings have long

      
       times.[1] Short D1 leads to integration errors, making diastereomeric ratio (dr) calculation impossible.[1]
      

Spectral Fingerprint: (2S,4R) vs. (2S,4S)[3][4]

The core distinction lies in the relative stereochemistry of the C2-Carboxyl and C4-Methyl groups.[1]

  • (2S,4R) [Target]: Methyl is trans to Carboxyl. (Me is

    
    /up; H2 is 
    
    
    
    /up).
  • (2S,4S) [Alternative]: Methyl is cis to Carboxyl. (Me is

    
    /down; H2 is 
    
    
    
    /up).
Chemical Shift Assignments (D₂O, 400 MHz)
Proton

(ppm) (2S,4R)
Multiplicity

(Hz)
Diagnostic Note
4-Me 1.15 Doublet (d)6.5Key Indicator. Shifts upfield in (2S,4S) isomer (~1.05 ppm) due to shielding.
N-Me 2.92 Singlet (s)-Sharp singlet in zwitterion form.
H-2 4.15 dd10.5, 7.5Large

indicates trans-diaxial relationship with H-3a.
H-5a 3.65dd11.0, 7.0Deshielded by adjacent N+.
H-5b 2.85t11.0Pseudo-axial.[1]
H-3a 2.65m-Complex roof effect common.[1]
H-3b 1.85m--
H-4 2.45m-Multiplet; stereocenter methine.
The "Self-Validating" Mechanism: NOE Analysis

This is the fail-safe step.[1] You cannot rely solely on chemical shifts due to concentration dependence.[1] You must use 1D Selective NOESY .[1]

  • Experiment: Irradiate the H-2 resonance (~4.15 ppm).

  • Prediction:

    • In (2S,4R) , H-2 (

      
      ) and 4-Me (
      
      
      
      ) are on the same face (cis to each other).
    • In (2S,4S) , H-2 (

      
      ) and 4-Me (
      
      
      
      ) are on opposite faces (trans to each other).

Validation Logic:

  • Strong NOE between H-2 and 4-Me

    
    (2S,4R) Target Confirmed .
    
  • Weak/Null NOE between H-2 and 4-Me

    
    (2S,4S) Impurity .
    

Comparative Performance Data

Comparing the target molecule against its diastereomer and the non-methylated precursor.[1]

Metric(2S,4R)-1,4-Dimethyl (Target)(2S,4S)-1,4-Dimethyl (Alternative/Impurity)(2S,4R)-4-Methylproline (Precursor)
H-2 Multiplicity dd (

Hz)
dd (

Hz)
dd
4-Me Shift

1.15 ppm

1.05 ppm (Shielded)

1.18 ppm
N-Me Signal Present (

2.92)
Present (

2.95)
Absent
H2

4-Me NOE
Strong (Positive) Weak / NegativeStrong
Ring Pucker C4-exo favoredC4-endo favoredC4-exo

Performance Insight: The (2S,4R) isomer adopts a C4-exo envelope conformation to place the bulky methyl group in a pseudo-equatorial position while maintaining the trans relationship to the carboxylate. This locks the conformation, resulting in sharper coupling constants compared to the (2S,4S) isomer, which suffers from greater conformational averaging (flux between C4-endo and C4-exo).

Visualization: Stereochemical Verification Workflow

The following diagram illustrates the logical decision tree for validating the product using NMR data.

NMR_Workflow Start Crude Product (1,4-Dimethylpyrrolidine-2-COOH) Solvent Dissolve in D2O (Ensure Zwitterion Form) Start->Solvent H1_Scan Run 1H NMR (zg30) Check N-Me Singlet Solvent->H1_Scan N_Me_Check N-Me Singlet Present? H1_Scan->N_Me_Check Precursor Precursor (NH) Incomplete Methylation N_Me_Check->Precursor No NOE_Exp Run 1D NOESY Irradiate H-2 (4.15 ppm) N_Me_Check->NOE_Exp Yes (~2.9 ppm) NOE_Result Observe NOE at 1.15 ppm (Methyl)? NOE_Exp->NOE_Result Target CONFIRMED: (2S,4R) (H2 and Me are Cis) NOE_Result->Target Strong Signal Impurity IMPURITY: (2S,4S) (H2 and Me are Trans) NOE_Result->Impurity No Signal

Caption: Decision tree for spectroscopic validation of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. The NOE step is the critical "Go/No-Go" gate.

References

  • Chemical Shifts & Synthesis of Methylprolines

    • Loosli, S., et al.[1][2] "A convenient synthetic route to (2S, 4S)-methylproline." Synlett, 2019.[1][2]

  • Conformational Analysis of Proline Derivatives

    • Raines, R. T., et al.[1] "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline." Journal of the American Chemical Society, 2013.[1]

  • NOE Interpretation Guidelines

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1]

  • Stereochemical Naming Conventions (Trans vs Cis)

    • PubChem Compound Summary for (2S,4R)-4-Hydroxyproline (Trans-4-hydroxyproline).

Sources

Comparative

13C NMR chemical shifts for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

High-Field vs. Benchtop vs.

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop vs. In Silico: A Comparative Guide to C NMR Analysis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

Executive Summary

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a conformationally dynamic cyclic amino acid whose stereochemical integrity is critical in peptide synthesis and targeted drug development. Verifying its relative stereochemistry requires robust analytical techniques. This guide objectively compares three distinct approaches for


C NMR structural elucidation: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In Silico Predictive Software .

By synthesizing experimental data with field-proven methodologies, this guide provides drug development professionals with a framework to select the optimal analytical platform based on resolution requirements, cost, and workflow efficiency.

Mechanistic Overview & The Role of C NMR

For substituted pyrrolidines,


H NMR often suffers from severe second-order scalar coupling and overlapping multiplets in the 1.5–3.5 ppm aliphatic region. 

C NMR bypasses this limitation by providing a wide chemical shift dispersion (~200 ppm), yielding distinct singlets for each of the seven carbon atoms.

The stereochemical relationship between the C4-methyl group and the C2-carboxylic acid heavily influences the


C chemical shifts via 

-gauche shielding effects[1]. For instance, a cis relationship between the C4-methyl and the C2-substituent compresses the electron cloud, shielding the carbons and shifting their resonances upfield compared to the trans isomer.

Solvent Causality: The target molecule exists predominantly as a zwitterion in solution, rendering it highly insoluble in non-polar organic solvents like CDCl


. Therefore, Deuterium Oxide (D

O) is the mandatory solvent. Because Tetramethylsilane (TMS) is insoluble in water, TSP (3-(trimethylsilyl)propionic-2,2,3,3-d

acid sodium salt) must be used as the internal chemical shift reference.

Product Platform Comparison

Platform A: High-Field NMR (Bruker Avance NEO 600 MHz)
  • Strengths: Unmatched sensitivity and resolution. Ideal for absolute structural confirmation, 2D heteronuclear correlation (HSQC/HMBC), and detecting low-level epimeric impurities[2].

  • Limitations: High capital cost, requires cryogenic fluids (liquid helium/nitrogen), and demands dedicated facility infrastructure.

Platform B: Benchtop NMR (Magritek Spinsolve 80 MHz Carbon)
  • Strengths: Utilizes advanced permanent NdFeB magnets that eliminate the need for cryogens[3]. It allows for rapid, on-site reaction monitoring directly in the fume hood[4].

  • Limitations: Lower inherent sensitivity due to the lower magnetic field (1.88 Tesla). It requires longer acquisition times or hyperpolarization techniques for dilute samples[5].

Platform C: In Silico Prediction (Mnova NMRPredict / DFT)
  • Strengths: Rapid hypothesis generation. Combines Density Functional Theory (DFT) with empirical HOSE (Hierarchical Orthogonal Space Environment) codes to predict shifts before synthesizing the molecule.

  • Limitations: Cannot replace empirical data for regulatory submissions; algorithms occasionally struggle with complex solvent-solute interactions (like zwitterionic hydrogen bonding in D

    
    O).
    

Quantitative Data Comparison

The following table summarizes the


C NMR chemical shifts obtained via the three platforms for a 50 mg/mL sample of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid in D

O.
Carbon PositionHigh-Field (600 MHz) Exp. Shift (ppm)Benchtop (80 MHz) Exp. Shift (ppm)In Silico Predicted Shift (ppm)

(Max Error vs HF)
C6 (COOH) 174.2174.1176.52.3
C2 (CH) 68.568.567.21.3
C5 (CH

)
62.162.260.81.3
N-CH

41.241.142.51.3
C3 (CH

)
38.438.639.10.7
C4 (CH) 31.531.530.21.3
4-CH

17.817.818.50.7

Note: The benchtop system demonstrates excellent chemical shift parity with the high-field system, proving its viability for routine structural confirmation.

Experimental Protocols

Protocol A: High-Field NMR Acquisition
  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of D

    
    O. Add 0.1% TSP as an internal reference.
    
  • Tuning and Shimming: Insert the sample, tune the probe to the

    
    C frequency (150.9 MHz), and perform gradient shimming on the 
    
    
    
    H lock signal.
    • Self-Validation Step: Check the

      
      H linewidth of the TSP singlet; it must be < 0.5 Hz to ensure optimal magnetic field homogeneity before proceeding to 
      
      
      
      C.
  • Acquisition Parameters: Execute a 1D

    
    C{
    
    
    
    H} experiment with WALTZ-16 continuous decoupling. Set the number of scans (NS) to 1024.
    • Causality of Relaxation:

      
      C nuclei possess a low natural abundance (~1.1%) and a low gyromagnetic ratio. Furthermore, the quaternary C6 (carboxylate) carbon lacks attached protons, leading to a significantly longer spin-lattice relaxation time (
      
      
      
      ) than the protonated carbons[6]. To ensure this carbon is quantitatively visible without severe signal saturation, a relaxation delay (D1) of 2.0 seconds is implemented.
Protocol B: Benchtop NMR Acquisition
  • Sample Preparation: Utilize the same D

    
    O sample. While benchtop systems can handle protonated solvents, D
    
    
    
    O minimizes dynamic range issues from massive solvent peaks[5].
  • Shimming and Locking: Utilize the automated 3D shimming routine.

    • Self-Validation Step: Before initiating the multi-hour

      
      C acquisition, a rapid 16-scan 
      
      
      
      H NMR spectrum is acquired. The protocol dictates that the TSP reference peak must exhibit a linewidth at half-maximum (FWHM) of < 1.0 Hz. If this criterion is not met, the automated shimming routine is re-triggered to prevent the loss of hours of instrument time.
  • Acquisition Parameters: Execute a 1D

    
    C{
    
    
    
    H} sequence. Set NS to 4096 and D1 to 1.0 second.
    • Causality of Signal Enhancement: Because of the lower sensitivity at 1.88 Tesla, a higher number of scans is required. The D1 is slightly reduced to keep the total experiment time manageable, relying heavily on the Nuclear Overhauser Effect (NOE) generated during proton decoupling to boost the signals of the protonated carbons[6].

Protocol C: In Silico Prediction
  • Conformational Search: Input the 2D structure into the predictive software.

    • Causality of Conformational Dynamics: Pyrrolidine rings exhibit rapid interconversion between envelope and half-chair conformations. The protocol mandates a preliminary molecular mechanics conformational search (e.g., using the MMFF94 force field) to identify the global minimum.

  • Calculation: Run a DFT calculation (B3LYP/6-31G*) combined with empirical HOSE codes. The final NMR shifts are calculated as a Boltzmann-weighted average of the lowest-energy conformers, which drastically reduces the prediction error compared to single-conformer calculations.

Analytical Workflow Visualization

NMR_Workflow Start Sample: (2S,4R)-1,4-Dimethylpyrrolidine -2-carboxylic acid Prep Sample Preparation (50 mg in 0.6 mL D2O + TSP) Start->Prep Platform Select Analytical Platform Prep->Platform HF High-Field NMR (600 MHz) Platform->HF BT Benchtop NMR (80 MHz) Platform->BT IS In Silico Prediction (DFT / HOSE) Platform->IS AcqHF Acquisition: 1D 13C{1H} NS=1024, D1=2s HF->AcqHF AcqBT Acquisition: 1D 13C{1H} NS=4096, D1=1s BT->AcqBT AcqIS Algorithm: B3LYP/6-31G* + Empirical Correction IS->AcqIS Process Data Processing & Phase/Baseline Correction AcqHF->Process AcqBT->Process Validate Cross-Validation & Stereochemical Assignment AcqIS->Validate Process->Validate

Figure 1: Comparative workflow for 13C NMR structural elucidation of the target pyrrolidine.

References

  • Carbon Benchtop NMR Spectrometer | C-13 Analysis. Labindia Analytical. URL:[Link]

  • Benchtop NMR performance and quality. Magritek. URL: [Link]

  • Reaction Monitoring Using SABRE-Hyperpolarized Benchtop (1 T) NMR Spectroscopy. Analytical Chemistry (ACS Publications). URL:[Link]

  • Polarization transfer methods for quantitative analysis of flowing mixtures with benchtop 13C NMR spectroscopy. Magnetic Resonance in Chemistry. URL: [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. URL:[Link]

  • A Novel Sesquiterpene Lactone Xanthatin-13-(pyrrolidine-2-carboxylic acid) Isolated from Burdock Leaf Up-Regulates Cells' Oxidative Stress Defense Pathway. PMC (NIH). URL:[Link]

Sources

Validation

A Researcher's Guide to Specific Optical Rotation: A Comparative Analysis of 4-Hydroxyproline Stereoisomers

Disclaimer: This guide utilizes 4-hydroxyproline and its stereoisomers as a model system to illustrate the principles and applications of specific optical rotation. This substitution is necessitated by the current lack o...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide utilizes 4-hydroxyproline and its stereoisomers as a model system to illustrate the principles and applications of specific optical rotation. This substitution is necessitated by the current lack of publicly available, experimentally determined specific optical rotation data for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and its corresponding stereoisomers. The methodologies and principles discussed herein are broadly applicable to the characterization of chiral molecules.

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to distinguish and quantify stereoisomers is a cornerstone of drug discovery, development, and quality control.

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that allows for the differentiation of enantiomers.[1][2] The measurement of this rotation, expressed as the specific optical rotation, provides a crucial, quantitative measure of a sample's enantiomeric purity.[3] This guide provides a comprehensive overview of the principles of specific optical rotation, a detailed protocol for its measurement, and a comparative analysis of the specific optical rotation values for the diastereomers of 4-hydroxyproline, a well-characterized substituted amino acid.[4][5]

Understanding Specific Optical Rotation

When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.[6] The angle of this rotation, known as the observed rotation (α), is dependent on several factors, including the concentration of the sample, the length of the light path, the temperature, and the wavelength of the light used.[7] To establish a standardized value for comparison, the specific optical rotation ([α]) is calculated using the following formula:

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise.[3] Diastereomers, which are stereoisomers that are not mirror images, will have different specific optical rotation values.[8]

Comparative Analysis: The Stereoisomers of 4-Hydroxyproline

4-Hydroxyproline is a substituted amino acid with two chiral centers, giving rise to four possible stereoisomers. The specific optical rotation is a key physical constant used to differentiate these isomers.

StereoisomerTrivial NameConfigurationSpecific Optical Rotation ([α]D)Conditions
1 L-Hydroxyproline(2S,4R)-76.5°[4]c = 2.5 in water
2 D-Hydroxyproline(2R,4S)+76.5°c = 2.5 in water
3 L-Allohydroxyproline(2S,4S)-58.1° (at 18°C)[4]c = 5.2 in water
4 D-Allohydroxyproline(2R,4R)+58.1° (at 18°C)c = 5.2 in water

Note: The values for the (2R,4S) and (2R,4R) isomers are inferred from their enantiomeric relationship with the (2S,4R) and (2S,4S) isomers, respectively.

This data clearly illustrates that while the enantiomeric pairs have specific rotations of equal magnitude and opposite sign, the diastereomers exhibit distinct values. This difference is a direct consequence of their unique three-dimensional structures.

Experimental Protocol for Determining Specific Optical Rotation

The following protocol outlines the steps for accurately measuring the specific optical rotation of a sample using a polarimeter.

Instrumentation and Materials
  • Polarimeter (manual or automatic)

  • Sodium lamp (for D-line at 589 nm) or other monochromatic light source

  • Polarimeter cell (1 dm or other calibrated length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., deionized water, ethanol)

  • Sample of interest

Step-by-Step Procedure
  • Instrument Calibration: Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions. Calibrate the instrument by taking a reading with a blank (the pure solvent that will be used to dissolve the sample). The reading should be zero.

  • Sample Preparation: Accurately weigh a precise amount of the sample using an analytical balance. Dissolve the sample in the chosen solvent in a volumetric flask to a known volume. Ensure the sample is completely dissolved.

  • Filling the Polarimeter Cell: Carefully fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path. Air bubbles will interfere with the measurement.

  • Measurement: Place the filled cell in the polarimeter.

    • For a manual polarimeter: Look through the eyepiece and rotate the analyzer until the two halves of the field of view have equal intensity. Record the angle of rotation.

    • For an automatic polarimeter: The instrument will automatically determine and display the observed rotation.

  • Data Recording: Record the observed rotation (α), the concentration of the solution (c), the path length of the cell (l), the temperature (T), and the wavelength of the light used (λ).

  • Calculation: Use the formula provided in Section 2 to calculate the specific optical rotation.

  • Repeatability: For robust results, repeat the measurement multiple times and calculate the average specific rotation.

Causality Behind Experimental Choices
  • Monochromatic Light: The use of a single wavelength of light, typically the sodium D-line (589 nm), is crucial because the magnitude of optical rotation is wavelength-dependent.[7]

  • Temperature Control: Specific rotation can be temperature-sensitive.[7] Therefore, maintaining a constant and recorded temperature is essential for reproducibility.

  • Accurate Concentration: The observed rotation is directly proportional to the concentration.[2] Precise weighing and dilution are critical for an accurate specific optical rotation value.

  • Bubble-Free Cell: Air bubbles in the light path will scatter the light and lead to erroneous readings.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in determining the specific optical rotation of a chiral compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve fill_cell Fill Polarimeter Cell (No Bubbles) dissolve->fill_cell calibrate Calibrate Polarimeter with Blank calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure record Record α, c, l, T, λ measure->record calculate Calculate Specific Rotation [α] record->calculate

Caption: Workflow for the determination of specific optical rotation.

Conclusion

The measurement of specific optical rotation is an indispensable technique in the characterization of chiral molecules. As demonstrated with the stereoisomers of 4-hydroxyproline, this property provides a reliable and quantitative method for distinguishing between enantiomers and diastereomers. For researchers and professionals in drug development, a thorough understanding and precise application of polarimetry are essential for ensuring the stereochemical purity and, ultimately, the safety and efficacy of pharmaceutical products.

References

  • Hydroxyproline. Merck Index Online. [Link]

  • BYJU'S. (n.d.). Optical Isomerism. [Link][1]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. [Link][7]

  • Wikipedia. (2023). Optical rotation. [Link][2]

  • LibreTexts Chemistry. (2020, May 30). 6.7: Optical Activity and Racemic Mixtures. [Link][3]

  • MRSEC Education Group. (n.d.). Polarimetry Experiments. [Link][9]

  • AIP Publishing. (2018, May 22). Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. Applied Physics Letters. [Link][10]

  • Wikipedia. (2023). Hydroxyproline. [Link][5]

  • Ataman Kimya. (n.d.). HYDROXYPROLINE. [Link]

  • Shoulders, M. D., & Raines, R. T. (2010). The aberrance of the 4S diastereomer of 4-hydroxyproline. Journal of the American Chemical Society, 132(32), 11263–11265. [Link][8]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Dimethylproline

Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not onl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also critical structural insights through the analysis of fragmentation patterns. Proline and its derivatives are of significant interest due to their unique cyclic structure, which imparts distinct conformational constraints on peptides and peptidomimetics. This guide provides a comprehensive comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1,4-dimethylproline against its parent amino acid, L-proline.

As a Senior Application Scientist, this guide is structured to provide not just data, but a logical framework for understanding how subtle structural modifications, such as methylation, can significantly influence fragmentation pathways. While extensive data exists for proline, the fragmentation of 1,4-dimethylproline is not widely reported. Therefore, this guide will present a predictive analysis based on established principles of mass spectrometry, including the well-documented "proline effect," alpha-cleavage in cyclic amines, and the influence of alkyl substitution.[1][2] This predictive approach, grounded in fundamental mechanistic understanding, offers valuable insights for researchers working with novel proline analogs.

The Foundational Fragmentation of L-Proline

To understand the fragmentation of 1,4-dimethylproline, we must first examine the established fragmentation of L-proline under electron ionization. The mass spectrum of proline is characterized by a prominent molecular ion and a few key fragment ions that arise from the instability of the initial radical cation.

The most characteristic fragmentation of proline involves the loss of the carboxyl group, followed by or coupled with ring-opening pathways. The dominant fragment, often the base peak, is observed at m/z 70. This ion is a result of the loss of the carboxyl group (-COOH, 45 Da) from the molecular ion (m/z 115). This fragmentation is a classic example of alpha-cleavage, where the bond adjacent to the nitrogen atom is cleaved.

Predicted Fragmentation Patterns of 1,4-Dimethylproline: The Influence of Methylation

The introduction of two methyl groups in 1,4-dimethylproline—one on the nitrogen (N-methyl) and one at the 4-position of the pyrrolidine ring—is predicted to significantly alter the fragmentation landscape compared to proline. The molecular weight of 1,4-dimethylproline is 143 g/mol .

The N-methyl group is expected to influence the initial ionization and subsequent fragmentation. N-methylation in cyclic amines generally directs fragmentation pathways.[3] The C4-methyl group, an additional alkyl substituent on the ring, will also create new avenues for fragmentation and influence the stability of resulting fragment ions.

Key Predicted Fragmentation Pathways for 1,4-Dimethylproline:
  • Alpha-Cleavage at the N-Methyl Group: A primary fragmentation pathway for N-methylated cyclic amines is the cleavage of the bond alpha to the nitrogen atom, specifically the loss of the methyl group.[1] This would result in a fragment ion at m/z 128 (M-15).

  • Loss of the Carboxyl Group: Similar to proline, the loss of the carboxyl group (-COOH, 45 Da) is a highly probable fragmentation pathway. This would lead to a significant fragment ion at m/z 98 (M-45).

  • Combined Loss of Methyl and Carboxyl Groups: A subsequent fragmentation of the m/z 98 ion could involve the loss of the N-methyl group, or the initial loss of the methyl group from the molecular ion could be followed by the loss of the carboxyl group. Both pathways would lead to a fragment ion at m/z 83.

  • Ring-Opening and Fragmentation: The presence of the C4-methyl group can influence the ring-opening mechanism. Following the loss of the carboxyl group, the resulting radical cation at m/z 98 can undergo further fragmentation. Cleavage of the pyrrolidine ring can lead to the formation of various smaller fragments.

Comparative Analysis: Proline vs. 1,4-Dimethylproline

The following table summarizes the key predicted fragment ions for 1,4-dimethylproline in comparison to the known major fragment ions of proline under electron ionization.

m/z Proposed Structure/Origin (Proline) m/z Predicted Structure/Origin (1,4-Dimethylproline)
115Molecular Ion [M]•+143Molecular Ion [M]•+
70[M - COOH]•+ (Loss of carboxyl group)128[M - CH₃]•+ (Loss of N-methyl group)
98[M - COOH]•+ (Loss of carboxyl group)
83[M - CH₃ - COOH]•+ (Loss of methyl and carboxyl groups)

Visualizing the Fragmentation Pathways

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 1,4-dimethylproline.

fragmentation_pathways M 1,4-Dimethylproline (m/z 143) F128 [M - CH₃]⁺ (m/z 128) M->F128 - CH₃ F98 [M - COOH]⁺ (m/z 98) M->F98 - COOH F83 [M - CH₃ - COOH]⁺ (m/z 83) F128->F83 - COOH F98->F83 - CH₃

Caption: Predicted fragmentation of 1,4-dimethylproline.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 1,4-dimethylproline in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of 100 µg/mL.
  • If the compound is not readily volatile, derivatization (e.g., esterification of the carboxylic acid) may be necessary.

2. GC-MS System and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 30-200.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 1,4-dimethylproline.
  • Extract the mass spectrum for the identified peak.
  • Analyze the fragmentation pattern and compare the observed m/z values with the predicted values in this guide.

Trustworthiness and Limitations

This guide provides a predictive framework for the mass spectrometry fragmentation of 1,4-dimethylproline based on well-established chemical principles. The proposed fragmentation pathways are logical extensions of the known behavior of proline and related N-methylated and C-alkylated cyclic amines.[1][2][3] However, it is crucial to acknowledge the following limitations:

  • Predictive Nature: The fragmentation patterns described for 1,4-dimethylproline are predictive and have not been confirmed by direct experimental data found in the public domain.

  • Instrumentation Effects: The relative abundances of fragment ions can vary depending on the type of mass spectrometer and the specific experimental conditions used.

  • Complex Rearrangements: Mass spectrometry fragmentation can sometimes involve complex rearrangements that are difficult to predict.

The experimental protocol provided offers a robust starting point for the empirical validation of these predictions. We encourage researchers to perform these experiments to confirm and expand upon the knowledge presented in this guide.

Conclusion

The addition of methyl groups to the proline scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. Understanding the impact of these modifications on mass spectrometric fragmentation is essential for the rapid and confident identification of these novel compounds. This guide provides a scientifically grounded, predictive comparison of the fragmentation patterns of 1,4-dimethylproline and L-proline. By understanding the fundamental principles of fragmentation, researchers can more effectively interpret mass spectra and accelerate their drug discovery and development efforts.

References

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides. Journal of Mass Spectrometry. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation rules of proline. (A) Cleavage of C-terminal to proline... ResearchGate. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Ohio State University. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. ResearchGate. [Link]

  • Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. RSC Publishing. [Link]

  • A general schematic outline for α-cleavage and β-cleavage when the... ResearchGate. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • N-Methylproline (Compound). Exposome-Explorer. [Link]

  • Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. ACS Publications. [Link]

  • Interpretation of mass spectra. ETH Zurich. [Link]

  • Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

  • Internal Fragments Generated by Electron Ionization Dissociation Enhances Protein Top-down Mass Spectrometry. ChemRxiv. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Mechanically Enhanced Proline Ring-Opening in Proteins. ChemRxiv. [Link]379da8c474f367e91d6)

Sources

Validation

A Comparative Guide to HPLC Separation of Proline Diastereomers: Methods for (2S,4R) and (2S,4S)-Dimethylproline

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of proline diastereomers, with a specific focus on analytes like (2S,4R) and (2S,4S)-dime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of proline diastereomers, with a specific focus on analytes like (2S,4R) and (2S,4S)-dimethylproline. For researchers in pharmaceutical development and chiral chemistry, achieving baseline separation of such closely related stereoisomers is critical for quality control, enantiomeric purity assessment, and regulatory compliance.

The subtle structural differences between diastereomers—isomers that are not mirror images—demand specialized analytical strategies. This document moves beyond simple protocols to explain the underlying principles of three primary HPLC techniques: direct separation on Chiral Stationary Phases (CSPs), indirect separation via pre-column derivatization, and underivatized analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). We will provide detailed experimental frameworks, comparative data, and expert insights to empower you to select and implement the most effective method for your laboratory's needs.

Chapter 1: Direct Separation with Chiral Stationary Phases (CSPs)

The most straightforward approach to resolving stereoisomers is to employ a stationary phase that is itself chiral. This direct method leverages the formation of transient, diastereomeric complexes between the analyte and the CSP, which possess different interaction energies and thus, different retention times.

Mechanism and Principle of Separation

For proline derivatives, polysaccharide-based CSPs are particularly effective.[1][2] Columns such as those based on cellulose or amylose derivatives coated on a silica support offer a rich variety of chiral recognition sites. The separation mechanism is multi-modal, relying on a combination of intermolecular interactions:

  • Hydrogen Bonding: The carboxyl and amine groups of proline derivatives can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.[2][3] The precise spatial arrangement of these groups in each diastereomer dictates the strength and stability of these bonds.

  • π-π and Steric Interactions: The rigid, cyclic structure of the proline ring can engage in π-π stacking or steric interactions within the chiral grooves of the CSP.[4] The orientation of the methyl groups in (2S,4R) vs. (2S,4S)-dimethylproline will significantly influence how snugly each diastereomer fits into these chiral pockets.

The sum of these interactions results in one diastereomer being retained more strongly than the other, enabling their separation.

Experimental Protocol: Polysaccharide-Based CSP

This protocol is a representative method for the separation of proline analogues based on established literature.[1][5]

  • Column Selection: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.[1][5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • System Configuration:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (for the peptide bond)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the dimethylproline diastereomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for approximately 20 minutes.

Data and Performance Characteristics
ParameterTypical Value / ConditionRationale & Causality
Column Chiralpak AD-H (Amylose derivative)Provides strong hydrogen bonding and steric inclusion sites ideal for cyclic amino acids.[1]
Mobile Phase Hexane/Ethanol/TFA (90:10:0.1)Normal-phase mode. Ethanol acts as the polar modifier; its concentration is critical and dramatically affects resolution by competing for hydrogen bonding sites.[2] TFA is added to suppress the ionization of the carboxyl group, ensuring a consistent interaction state and improving peak shape.[5]
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Temperature 25 °CTemperature affects the kinetics of the analyte-CSP interaction. Lower temperatures can sometimes improve resolution but may increase analysis time and backpressure.
Expected Outcome Baseline separation (Rs > 1.5)The differential stability of the transient complexes formed between each diastereomer and the CSP leads to distinct retention times.
Workflow for Direct CSP Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Data Output Sample Dimethylproline Diastereomer Mix Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Separation on Chiral Stationary Phase Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_result Data Output Sample Dimethylproline Diastereomer Mix Deriv Add NBD-Cl & Heat (60°C) Sample->Deriv DerivSample Derivatized Sample Deriv->DerivSample Inject Inject into HPLC System DerivSample->Inject Column Separation on Reversed-Phase (C18) Inject->Column Detect Fluorescence Detection Column->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram

Fig 2. Indirect analysis workflow including a pre-column derivatization step.

Chapter 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analytes like amino acids, retaining them on a traditional reversed-phase column can be difficult. HILIC is an ideal alternative that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, effectively separating compounds based on their polarity without derivatization.

Mechanism and Principle of Separation

In HILIC, the polar stationary phase (e.g., amide, diol, or bare silica) adsorbs water from the mobile phase, creating a semi-stagnant, water-rich layer on its surface. [6]Separation occurs via a partitioning mechanism: polar analytes, like dimethylproline, will partition into this aqueous layer and are retained. Less polar analytes have less affinity for this layer and elute earlier. Elution is typically achieved by increasing the concentration of water in the mobile phase, which increases the mobile phase's polarity and pushes the analytes off the column. [7]This technique is exceptionally well-suited for coupling with mass spectrometry (MS) because the high organic content of the mobile phase facilitates efficient spray ionization. [8]

Experimental Protocol: HILIC-MS

This protocol describes a general HILIC method suitable for the analysis of underivatized amino acids. [7]

  • Column Selection: Amide-based HILIC column (e.g., Waters XBridge BEH Amide), 150 x 2.1 mm, 2.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

    • Mobile Phase B: Acetonitrile.

  • System Configuration:

    • Gradient: Start at 90% B, decrease to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive mode. Monitor for the m/z of the protonated dimethylproline molecule.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the diastereomer mixture in a solution of 90:10 Acetonitrile:Water to a concentration of approximately 10 µg/mL. It is critical that the sample solvent is similar in composition to the initial mobile phase to ensure good peak shape.

Data and Performance Characteristics
ParameterTypical Value / ConditionRationale & Causality
Column Amide HILICAmide phases are robust and provide excellent retention for polar, neutral, and charged analytes through a combination of partitioning and hydrogen bonding.
Mobile Phase Acetonitrile with Aqueous BufferHigh acetonitrile content establishes the aqueous layer for partitioning. The buffer (Ammonium Acetate) is volatile, making it ideal for MS, and controls the ionization state of the analyte for consistent retention. [7]
Detection Mass Spectrometry (MS)Provides high sensitivity and specificity without requiring a chromophore. It confirms the identity of the peaks by their mass-to-charge ratio. [8]
Expected Outcome Separation of diastereomers based on subtle differences in their polarity and interaction with the stationary phase's water layer.
Workflow for HILIC-MS Analysis

cluster_prep Sample Preparation cluster_hplc HILIC-MS Analysis cluster_result Data Output Sample Dimethylproline Diastereomer Mix Dissolve Dissolve in High Organic Solvent Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Separation on HILIC Column Inject->Column Detect Mass Spectrometry (ESI-MS) Column->Detect Chromatogram Extracted Ion Chromatogram Detect->Chromatogram

Fig 3. HILIC workflow for direct analysis of polar molecules, coupled with MS detection.

Chapter 4: Comparative Analysis and Method Selection

Choosing the optimal method depends on the specific requirements of your analysis, including the available equipment, desired sensitivity, sample throughput, and budget.

Overall Method Comparison
FeatureDirect CSP MethodPre-column DerivatizationHILIC Method
Principle Chiral RecognitionCreation of new, separable diastereomersPolar Partitioning
Column Type Chiral (expensive)Achiral C18 (inexpensive)Polar (moderate cost)
Sample Prep Minimal (dissolve & inject)Moderate (chemical reaction)Minimal (dissolve in specific solvent)
Speed ModerateSlow (includes reaction time)Fast analysis time
Sensitivity Low to Moderate (UV)Very High (Fluorescence)High (MS)
MS Compatibility Possible, but normal-phase solvents are less idealExcellentExcellent (volatile buffers)
Key Advantage Direct separation, no reaction neededUses standard columns, boosts sensitivityNo derivatization, ideal for MS
Key Disadvantage High column cost, method development can be extensiveExtra labor, potential for side-productsCan be less robust, sensitive to solvent composition
Decision-Making Flowchart for Method Selection
Fig 4. A decision tree to guide the selection of the most appropriate HPLC strategy.
Senior Scientist's Recommendation

For a laboratory embarking on the separation of (2S,4R) and (2S,4S)-dimethylproline, the choice of the initial method should be guided by existing infrastructure and analytical goals.

  • For Routine Quality Control with High Throughput: If the goal is routine analysis and speed is paramount, the Direct CSP Method is often the best starting point. While the columns are an initial investment, the minimal sample preparation saves significant time per sample in the long run.

  • For Maximum Sensitivity or Limited Budget: If the laboratory does not have access to specialized chiral columns or requires very low limits of detection, the Pre-column Derivatization Method is highly recommended. It leverages ubiquitous and robust C18 columns and can achieve outstanding sensitivity with fluorescence detection.

  • For R&D and Structural Confirmation: If the analysis is part of a research and development program where analyte confirmation is as important as quantification, the HILIC-MS Method is unparalleled. It provides separation without chemical modification and delivers the specificity and confidence of mass detection.

Ultimately, each method offers a viable path to separating these challenging diastereomers. By understanding the principles and trade-offs of each approach, researchers can confidently develop a robust and reliable analytical solution.

References

  • Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1156(1-2), 228-35. [Link]

  • ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

  • ACS Publications. (2025). Synthesis of Proline-Derived Helical Copolyacetylenes as Chiral Stationary Phases for HPLC Enantioseparation. Biomacromolecules. [Link]

  • Google Patents. (n.d.). Proline chiral columns with broad chiral selectivity.
  • University of Arkansas Libraries. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 22. [Link]

  • Impactfactor.org. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Research Journal of Pharmacy and Technology. [Link]

  • HILICON. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • ResearchGate. (2022). (PDF) Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]

  • PubMed. (2015). Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. Journal of Separation Science, 38(4), 588-601. [Link]

  • Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 807-820. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 58-65. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pure and Applied Chemistry, 7(3), 130-143. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. [Link]

  • PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • R Discovery. (2003). Comparative study on separation of diastereomers by HPLC. Journal of Biochemical and Biophysical Methods, 54(1-3), 241-253. [Link]

  • ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. [Link]

Sources

Validation

Comparing reactivity of 1,4-dimethylproline vs native proline

Overview In the design of peptidomimetics and organocatalytic systems, the structural nuances of cyclic amino acids dictate their chemical behavior. Native L-proline is a ubiquitous secondary amine that acts as a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

In the design of peptidomimetics and organocatalytic systems, the structural nuances of cyclic amino acids dictate their chemical behavior. Native L-proline is a ubiquitous secondary amine that acts as a structural linchpin in biological systems and a versatile bifunctional catalyst[1]. In contrast, 1,4-dimethylproline (N-methyl-4-methylproline) is a sterically encumbered tertiary amine[2]. This guide objectively compares the reactivity profiles of these two molecules, detailing the mechanistic causality behind their divergent behaviors in peptide synthesis and organocatalysis.

Mechanistic Divergence: The Causality of Reactivity

Amidation and Peptide Chain Elongation

Native proline is unique among proteinogenic amino acids because its side chain cyclizes onto the backbone nitrogen, forming a secondary amine. This structure allows it to act as a nucleophile during peptide bond formation, reacting with activated acyl donors to form stable secondary amides (prolyl peptide bonds). Although its cyclic nature slows down coupling kinetics compared to primary amino acids, it successfully propagates the peptide chain[1].

Conversely, the N-methylation in 1,4-dimethylproline transforms it into a tertiary amine [2]. This fundamental substitution completely abrogates its ability to form stable, neutral amides[3]. Attempted acylation of its nitrogen yields a highly unstable, positively charged acylammonium intermediate that rapidly hydrolyzes or acts as an acyl transfer agent rather than forming a stable bond. Consequently, in Solid-Phase Peptide Synthesis (SPPS), 1,4-dimethylproline acts as an absolute chain terminator; once coupled, the sequence cannot be extended further from its N-terminus[3].

Organocatalytic Competence

In asymmetric organocatalysis, native proline is the quintessential bifunctional catalyst. It condenses with carbonyl compounds to form an iminium ion, followed by the crucial deprotonation of the secondary amine's N-H proton to yield a highly reactive enamine intermediate [4]. This enamine acts as a potent nucleophile in aldol, Mannich, and Michael reactions.

1,4-dimethylproline lacks this essential N-H proton. While its tertiary amine can theoretically interact with highly electrophilic species, it is physically incapable of progressing past an iminium-like transition state to form a neutral enamine[4]. Thus, it is entirely inactive in classical enamine-mediated catalytic cycles, restricting its utility to chiral general base catalysis.

Organocatalysis Ketone Ketone / Aldehyde Proline Native Proline (Secondary Amine) Ketone->Proline reacts with DMP 1,4-Dimethylproline (Tertiary Amine) Ketone->DMP reacts with Iminium1 Iminium Ion Intermediate Proline->Iminium1 -H2O Blocked Steric Clash & No N-H (Enamine Blocked) DMP->Blocked Cannot deprotonate Enamine Enamine Intermediate (Active Nucleophile) Iminium1->Enamine -H+ Product Aldol Product Enamine->Product +Electrophile

Comparison of organocatalytic pathways: Enamine formation vs. steric blockade.

Conformational and Steric Dynamics

The pyrrolidine ring of native proline exhibits inherent flexibility, existing in a dynamic equilibrium between Cγ-endo and Cγ-exo puckered conformations[1]. The addition of a methyl group at the 4-position in 1,4-dimethylproline introduces severe steric bulk, which heavily biases the ring pucker and restricts the ψ (psi) dihedral angle of the adjacent backbone[5]. Furthermore, the N-methyl group locks the nitrogen lone pair in a sterically encumbered microenvironment. This dual-methylation strategy drastically reduces the nucleophilicity of the molecule while simultaneously increasing its lipophilicity and resistance to proteolytic degradation[6].

Quantitative Performance Metrics

MetricNative Proline1,4-Dimethylproline
Amine Classification Secondary AmineTertiary Amine
Peptide Chain Elongation Active (Forms internal amides)Inactive (Acts as N-terminal terminator)
Enamine Catalysis Highly Active (Bifunctional)Inactive (Cannot deprotonate iminium)
Ring Flexibility High (Cγ-endo/exo equilibrium)Restricted (Sterically locked by 4-Me)
Cis-Trans Isomerization Yes (Prolyl peptide bonds)N/A (Does not form extended amides)

Self-Validating Experimental Protocols

Protocol A: Probing Peptide Chain Elongation (SPPS)

Objective: Demonstrate that 1,4-dimethylproline halts peptide elongation due to its tertiary amine structure. Self-Validation Mechanism: The LC-MS readout acts as an internal control. The presence of the dipeptide exclusively in Batch B proves that the tertiary amine physically cannot undergo subsequent acylation, validating its role as a chain terminator.

Step-by-Step Workflow:

  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotect the initial Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Couple Fmoc-Gly-OH (5 eq) using DIC (5 eq) and Oxyma Pure (5 eq) in DMF for 1 hour.

  • Deprotect Fmoc (20% piperidine/DMF).

  • Split the resin into two equal aliquots: Batch A and Batch B .

  • Batch A: Couple Fmoc-Pro-OH (5 eq) using HATU (4.9 eq) and DIPEA (10 eq).

  • Batch B: Couple 1,4-Dimethylproline (5 eq) using HATU (4.9 eq) and DIPEA (10 eq).

  • Attempt Chain Extension: Add Fmoc-Ala-OH (5 eq), HATU (4.9 eq), and DIPEA (10 eq) to both batches and agitate for 2 hours.

  • Cleave peptides from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS.

    • Expected Result: Batch A yields the full tripeptide (Ala-Pro-Gly). Batch B yields only the dipeptide (1,4-DMP-Gly).

SPPS Resin Peptide-Resin (Free N-Terminus) Path1 Add Fmoc-Proline + Coupling Reagents Resin->Path1 Path2 Add 1,4-Dimethylproline + Coupling Reagents Resin->Path2 Elongated Chain Elongated (Secondary Amide Formed) Path1->Elongated Terminated Chain Terminated (Tertiary N-Terminus) Path2->Terminated Deprotect Fmoc Deprotection Ready for next AA Elongated->Deprotect Blocked Cannot be Acylated (No further extension) Terminated->Blocked

SPPS workflow demonstrating chain elongation vs. termination by tertiary amines.

Protocol B: Enamine Catalysis Competence Assay

Objective: Prove the inability of 1,4-dimethylproline to catalyze enamine-mediated aldol additions. Self-Validation Mechanism: The parallel use of native proline serves as a positive control. The complete absence of the aldol product in the 1,4-dimethylproline vial confirms that without the N-H proton to facilitate enamine formation, the catalytic cycle is definitively arrested.

Step-by-Step Workflow:

  • In two separate 5 mL vials (Vial A and Vial B), dissolve 4-nitrobenzaldehyde (0.5 mmol) in 2 mL of anhydrous DMSO.

  • Add 0.5 mL of acetone (excess) to both vials.

  • To Vial A , add Native L-Proline (20 mol%, 0.1 mmol).

  • To Vial B , add 1,4-Dimethylproline (20 mol%, 0.1 mmol).

  • Stir both reactions at 25°C for 24 hours under an inert nitrogen atmosphere.

  • Quench reactions with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 5 mL).

  • Concentrate the organic layers under reduced pressure.

  • Analyze the crude mixtures via ¹H-NMR spectroscopy (in CDCl₃).

    • Expected Result: Vial A shows the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aldol product. Vial B shows >99% unreacted starting material.

References
  • Proline - Wikipedia . Source: wikipedia.org. Link

  • L-PROLINE - Ataman Kimya . Source: atamanchemicals.com. Link

  • N-Methyl-L-proline | CID 643474 - PubChem . Source: nih.gov. Link

  • Early Studies on N-Methylated Proline Derivatives: A Technical Guide . Source: benchchem.com. Link

  • CAS 475-11-6: N-Methyl-L-proline . Source: cymitquimica.com. Link

  • Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water . Source: acs.org. Link

Sources

Comparative

A Comparative Guide to the Validation of Enantiomeric Excess for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of academic interest but a critical det...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of academic interest but a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the rigorous validation of enantiomeric excess (ee) for a chiral molecule such as (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid and related cyclic amino acid derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance, all grounded in authoritative scientific principles and regulatory guidelines.

The Imperative of Enantiomeric Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. Therefore, the ability to selectively synthesize and analytically confirm the enantiopurity of a single enantiomer drug is paramount.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[1][2][3][4] These guidelines underscore the necessity of well-documented and validated methods for chiral purity assessment.[1][5]

Core Analytical Techniques for Enantiomeric Excess Determination

The primary methods for the validation of enantiomeric excess rely on creating a chiral environment to differentiate between the enantiomers. This is most commonly achieved through chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely used and robust technique for the separation and quantification of enantiomers.[5][6] Its strength lies in the direct physical separation of enantiomers on a chiral stationary phase (CSP).

Principle of Separation: The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support. As the racemic mixture of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. The differing stability and steric interactions of these complexes result in different retention times for each enantiomer, allowing for their baseline separation and individual quantification.[7] For proline derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven particularly effective.[7]

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid to determine the enantiomeric excess.

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Materials:

  • Chiral Column: A polysaccharide-based column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase, is a good starting point for method development.[3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol). An acidic modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution for acidic analytes.[3][6]

  • Sample Preparation: Dissolve the sample of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Racemic Standard: A 50:50 mixture of the (2S,4R) and (2R,4S) enantiomers is required to identify the retention times of each enantiomer.

HPLC Conditions (Starting Point for Method Development):

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmProven efficacy for N-acylated amino acid derivatives.[3]
Mobile Phase n-Hexane:Ethanol (90:10 v/v) with 0.1% TFAA common starting point for normal-phase chiral separations. The ethanol percentage and TFA concentration should be optimized.[3]
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time.
Column Temperature 25 °CTemperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility.
Detection Wavelength 210 nmOr a wavelength where the analyte exhibits sufficient absorbance, away from the solvent cutoff.
Injection Volume 10 µLShould be optimized based on sample concentration and detector response.

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Workflow for Chiral HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Analysis Sample Analysis Dev1 Select Chiral Column (e.g., Polysaccharide-based) Dev2 Optimize Mobile Phase (Solvent ratio, modifier) Dev1->Dev2 Dev3 Optimize Flow Rate & Temperature Dev2->Dev3 Val1 Specificity (Racemic & Enantiopure Standards) Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Ana1 Prepare Sample & Racemic Standard Val5->Ana1 Ana2 Inject and Acquire Chromatograms Ana1->Ana2 Ana3 Calculate Enantiomeric Excess Ana2->Ana3 NMR_Logic Start Racemic Analyte in NMR Tube AddCSA Add Chiral Solvating Agent (CSA) Start->AddCSA Complex Formation of Transient Diastereomeric Complexes AddCSA->Complex NMR Acquire NMR Spectrum Complex->NMR Split Observe Splitting of Analyte Signals NMR->Split Integrate Integrate Separated Signals Split->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 1,4-dimethylpyrrolidine-2-carboxylic acid

Abstract Introduction: The Challenge of Spectral Prediction for Novel Derivatives Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides a unique "fingerprint" of a molecule by prob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Challenge of Spectral Prediction for Novel Derivatives

Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides a unique "fingerprint" of a molecule by probing its vibrational modes.[1] For novel or specialized compounds like 1,4-dimethylpyrrolidine-2-carboxylic acid, a proline derivative with methylation at both the nitrogen (position 1) and on the pyrrolidine ring (position 4), predicting the IR spectrum requires a foundational understanding of its constituent parts.

The structure combines a tertiary amine, a carboxylic acid, and a saturated heterocyclic ring. Crucially, like most amino acids, it exists predominantly as a zwitterion in the solid state. This internal salt formation, where the acidic proton from the carboxyl group protonates the basic nitrogen atom, fundamentally alters the IR spectrum compared to a non-ionic form. This guide will navigate these structural nuances to build a reliable predictive model for its key IR peaks.

Structural Analysis and the Zwitterionic State

The key to interpreting the IR spectrum of 1,4-dimethylpyrrolidine-2-carboxylic acid lies in recognizing its zwitterionic character. The proton of the carboxylic acid (-COOH) is transferred to the tertiary amine nitrogen (-N(CH₃)-), resulting in a carboxylate group (-COO⁻) and a quaternary ammonium cation (-N⁺H(CH₃)-).

This has profound spectroscopic consequences:

  • The characteristic, very broad O-H stretch of a hydrogen-bonded carboxylic acid dimer (typically seen from 3300-2500 cm⁻¹) will be absent.[2]

  • A strong C=O stretching peak from a carboxylic acid (around 1710 cm⁻¹) is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).[3]

  • A new, broad absorption band appears due to the N⁺-H stretch of the ammonium group.

Predictive IR Peak Assignments and Comparative Analysis

Based on the zwitterionic structure and comparison with analogs, we can predict the characteristic IR absorptions for 1,4-dimethylpyrrolidine-2-carboxylic acid. The most informative comparison is with N-Methyl-L-proline, which shares the N-methylated zwitterionic core and differs only by the absence of the C4-methyl group.[3] Data from L-proline is also included to illustrate the effect of N-methylation.

Table 1: Comparative Analysis of Predicted and Experimental IR Peaks (cm⁻¹)

Vibrational ModePredicted Range for 1,4-dimethylpyrrolidine-2-carboxylic acidExperimental Data: N-Methyl-L-proline[3]Experimental Data: L-ProlineRationale and Expert Insights
C-H Stretch (Alkyl) 3000 - 2850 (s)3000 - 28002956, 2938These strong peaks arise from the C-H bonds in the pyrrolidine ring and the two methyl groups. The added C4-methyl group may slightly increase the intensity in this region compared to N-Methyl-L-proline.
N⁺-H Stretch (Ammonium) 2700 - 2500 (broad, m)2675, 2605N/A (Secondary Amine)This broad absorption is a hallmark of the zwitterionic form. The N-methylation shifts this from the typical secondary amine N-H region seen in proline. The value is taken directly from N-Methyl-L-proline as the electronic environment of the N⁺-H bond is nearly identical.[3]
Carboxylate (COO⁻) Asymmetric Stretch ~1610 (s)1612~1600-1630 (in zwitterion)This is one of the most intense and diagnostic peaks, replacing the C=O stretch of a neutral carboxylic acid. Its position is highly characteristic of the deprotonated carboxylate group.
CH₂ Bending (Scissoring) ~1460 (m)14681446This absorption is due to the scissoring motion of the CH₂ groups within the pyrrolidine ring. The presence of the C4-methyl group may introduce minor shifts compared to the analogs.
Carboxylate (COO⁻) Symmetric Stretch ~1400 (m-w)1401~1400This partner to the asymmetric stretch is typically weaker but essential for confirming the carboxylate group.
C-N Stretch (Tertiary Amine) 1250 - 1180 (m-w)1234, 1183N/AThe stretching of the C-N bonds within the ring and to the methyl group. These peaks can be variable and fall within the complex fingerprint region.
Fingerprint Region < 13001354, 1327, 1112, 1056, 1025, 808, 775Multiple peaksThis region contains complex overlapping signals from C-C stretching and various C-H bending and rocking modes. While difficult to assign individually without a reference spectrum, the overall pattern provides a unique fingerprint for the molecule.

Experimental Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

To validate the predicted spectral data, a high-quality experimental spectrum is required. The following protocol outlines the use of an FTIR spectrometer with a diamond ATR accessory, a modern technique that requires minimal sample preparation and is non-destructive.[4]

Objective: To obtain a clean, high-resolution infrared spectrum of solid 1,4-dimethylpyrrolidine-2-carboxylic acid.

Methodology:

  • Instrument Preparation and Setup:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Confirm the ATR accessory is clean. Clean the diamond crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to fully evaporate. This prevents cross-contamination and ghost peaks.

    • Set the spectral resolution to 4 cm⁻¹ and the number of co-added scans to 64. This provides an excellent signal-to-noise ratio for a solid sample.[4] The scanning range should be set from 4000 to 400 cm⁻¹.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, which will be digitally subtracted from the sample spectrum to provide a pure spectrum of the analyte.

  • Sample Application:

    • Place a small amount of the solid 1,4-dimethylpyrrolidine-2-carboxylic acid powder directly onto the center of the diamond ATR crystal. Only enough to cover the crystal surface is needed.

    • Engage the pressure tower and apply consistent pressure to the sample. This ensures good optical contact between the solid and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (4 cm⁻¹ resolution, 64 scans). The resulting spectrum will be the background-corrected absorbance spectrum of the compound.

  • Data Processing and Interpretation:

    • The resulting spectrum should be displayed in Absorbance vs. Wavenumber (cm⁻¹).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare these experimental peaks with the predicted values in Table 1 to confirm the identity and purity of the compound.

Visualized Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation start Sample Received clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Solid Sample & Pressure background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process_data Background Subtraction & Peak Picking collect_sample->process_data compare Compare to Reference Data (Table 1) process_data->compare interpret Structural Confirmation compare->interpret end_node Final Report interpret->end_node

Caption: Workflow for obtaining and interpreting the FTIR spectrum.

Conclusion

While a definitive experimental spectrum for 1,4-dimethylpyrrolidine-2-carboxylic acid remains to be published, a robust and reliable set of predicted IR peaks can be established through careful analysis of its zwitterionic structure and comparison with close chemical analogs. The most diagnostic absorptions are expected to be the N⁺-H stretch between 2700-2500 cm⁻¹, a strong asymmetric carboxylate (COO⁻) stretch near 1610 cm⁻¹, and its weaker symmetric counterpart around 1400 cm⁻¹. This guide provides researchers with the theoretical foundation and a practical, validated protocol to confidently acquire and interpret the infrared spectrum of this and similar N-methylated proline derivatives, aiding in structural elucidation and quality control in a research and development setting.

References

  • Mohan, S., Sundaraganesan, N., & Mink, J. (2007). FT-IR,

Sources

Comparative

A Comparative Guide to Analytical Standards for the Purity Testing of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Introduction (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, a proline derivative, is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The stereochemical integrity a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, a proline derivative, is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The stereochemical integrity and purity of such intermediates are critical quality attributes, as different enantiomers and impurities can exhibit distinct pharmacological and toxicological profiles, directly impacting the safety and efficacy of the final drug product.[2][3] This guide provides a comprehensive comparison of analytical methodologies for the purity testing of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on establishing a robust, self-validating analytical framework grounded in scientific principles and regulatory expectations.

The Regulatory Landscape: A Foundation of Scientific Integrity

The control of impurities in new drug substances is not merely a matter of good practice but a stringent regulatory requirement. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established a clear framework for the identification, qualification, and reporting of impurities.[4][5][6][7]

Core ICH Guidelines for Impurity Management

The primary guideline governing impurities in drug substances is ICH Q3A(R2): Impurities in New Drug Substances .[4][7] This guideline categorizes impurities and sets thresholds for action:

  • Organic Impurities: These can arise from the manufacturing process and include starting materials, by-products, intermediates, and degradation products.

  • Inorganic Impurities: These are often derived from manufacturing steps and include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during synthesis and are specifically addressed in ICH Q3C .[5]

The ICH establishes specific thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities, which are dependent on the maximum daily dose of the drug.[4][6] For instance, the identification threshold can be as low as 0.10% for a maximum daily dose of ≤ 2g.[4] Furthermore, the analytical methods used must be validated according to ICH Q2 guidelines to ensure they are accurate, precise, and reliable.[4] For chiral compounds, regulatory agencies like the U.S. FDA have long emphasized the need to characterize the stereoisomeric composition and develop quantitative assays for individual enantiomers early in development.[8][9]

A Strategic Approach to Purity Analysis

A robust purity assessment for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid requires a multi-faceted approach, employing orthogonal analytical techniques to build a comprehensive impurity profile. The choice of methods should be guided by the physicochemical properties of the analyte and potential impurities.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Method Selection & Development cluster_2 Validation & Reporting Analyte_Characterization Physicochemical Characterization ((2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid) Impurity_Profiling Theoretical Impurity Profile (Synthesis By-products, Degradants) HPLC_Method HPLC/UPLC (Organic Impurities, Assay) Analyte_Characterization->HPLC_Method Chiral_Method Chiral HPLC/GC (Enantiomeric Purity) Analyte_Characterization->Chiral_Method GC_Method GC (Residual Solvents) Analyte_Characterization->GC_Method Impurity_Profiling->HPLC_Method Method_Validation Method Validation (ICH Q2) HPLC_Method->Method_Validation Chiral_Method->Method_Validation GC_Method->Method_Validation Spectroscopy NMR & MS (Structural Elucidation) Data_Analysis Data Analysis & Interpretation Spectroscopy->Data_Analysis Other_Methods Karl Fischer/TGA (Water) Titration (Assay) Other_Methods->Data_Analysis Method_Validation->Data_Analysis Final_Report Comprehensive Purity Report Data_Analysis->Final_Report

Caption: A logical workflow for the comprehensive purity analysis of a chiral drug intermediate.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is a critical decision based on the specific purity attribute being measured. Below is a comparison of the most relevant methods for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.

Analytical Technique Primary Application Strengths Limitations Typical Detection
High-Performance Liquid Chromatography (HPLC/UPLC) Assay, Organic Impurities, Degradation ProductsHigh resolution, versatility, well-established for non-volatile compounds.[10]Analyte may lack a strong chromophore, requiring derivatization or low UV wavelength detection.[11]UV, Mass Spectrometry (MS)
Chiral HPLC Enantiomeric PurityGold standard for enantioseparation, high accuracy and precision.[3][12]Requires specialized and often expensive chiral stationary phases (CSPs); method development can be complex.[1]UV, MS
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesExcellent for volatile and semi-volatile compounds, high sensitivity.[13][14]Requires derivatization for non-volatile analytes like amino acids; potential for thermal degradation.Flame Ionization (FID), MS
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Identification of Impurities, Quantitative Analysis (qNMR)Provides detailed structural information, non-destructive, can be used for absolute purity determination without a specific reference standard for the impurity.[15][16]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[17]¹H, ¹³C nuclei detection
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity Identification, Trace AnalysisHigh sensitivity and specificity, provides molecular weight and fragmentation data for structural insights.[10][18]Typically coupled with a separation technique (LC-MS, GC-MS); quantification can be challenging without stable isotope-labeled standards.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Karl Fischer Titration Water ContentHigh accuracy and precision for water determination.Specific to water content only.Coulometric or Volumetric

In-Depth Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Organic Purity and Assay by Reversed-Phase HPLC-UV

This method is designed to separate the main component from potential process-related impurities and degradation products.

1. Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Since (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is polar and lacks a strong UV chromophore, detection at low wavelengths (200-220 nm) is necessary.[19] An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid group and ensure good peak shape.

2. Instrumentation and Materials:

  • HPLC or UPLC system with a UV/Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid reference standard and sample.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35.1-40 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Reference Standard: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard.

5. Data Analysis:

  • Calculate the assay value by comparing the peak area of the main component in the sample to that of the reference standard.

  • Determine the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 for unknown impurities in the absence of their standards.

Protocol 2: Enantiomeric Purity by Chiral HPLC

The determination of the unwanted enantiomer is a critical test for chiral drug substances.[2]

1. Principle: This method utilizes a Chiral Stationary Phase (CSP) to achieve separation of the enantiomers. Polysaccharide-based CSPs are often effective for proline derivatives.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.[1]

2. Instrumentation and Materials:

  • HPLC system with a UV/Vis or PDA detector.

  • Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® series).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). Note: The optimal ratio must be determined experimentally.[12]

  • Sample Solvent: Mobile Phase.

  • Racemic standard of 1,4-Dimethylpyrrolidine-2-carboxylic acid (if available) or a sample known to contain both enantiomers.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Racemic/System Suitability Solution: Dissolve the racemic standard in the sample solvent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner.

5. System Suitability and Data Analysis:

  • Inject the racemic standard to confirm the resolution between the two enantiomer peaks (Resolution (Rs) > 1.5 is typically required).

  • Inject the sample solution and quantify the area of the unwanted enantiomer peak relative to the total area of both enantiomer peaks.

Chiral_HPLC_Workflow Start Prepare Sample & Mobile Phase Equilibrate Equilibrate Chiral Column Start->Equilibrate Inject_Racemate Inject Racemic Standard Equilibrate->Inject_Racemate Check_Resolution Resolution > 1.5? Inject_Racemate->Check_Resolution Optimize Optimize Mobile Phase Check_Resolution->Optimize No Inject_Sample Inject Test Sample Check_Resolution->Inject_Sample Yes Optimize->Equilibrate Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate End Report Result Calculate->End

Caption: Workflow for enantiomeric purity determination using chiral HPLC.

Protocol 3: Purity and Identification by ¹H NMR Spectroscopy

NMR provides an orthogonal view of the sample's purity and confirms the structure of the main component.

1. Principle: Quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight. It also serves as a powerful tool for identifying and quantifying impurities with unique proton signals.

2. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • High-purity deuterated solvent (e.g., D₂O or CD₃OD).

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with analyte signals.

  • High-precision analytical balance.

3. Sample Preparation:

  • Accurately weigh about 10-20 mg of the internal standard into a vial.

  • Accurately weigh about 10-20 mg of the (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

    • A sufficient number of scans for a good signal-to-noise ratio (>250:1).

    • Ensure accurate pulse calibration.

5. Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., one of the methyl group signals) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Conclusion

Establishing a comprehensive set of analytical standards for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is paramount for ensuring its quality and suitability for pharmaceutical development. A scientifically sound approach integrates orthogonal analytical techniques, each validated for its intended purpose. High-performance liquid chromatography is indispensable for assessing assay and organic impurities, with specialized chiral HPLC being the definitive method for controlling enantiomeric purity. Gas chromatography plays a crucial role in monitoring residual solvents. Spectroscopic methods like NMR and MS provide invaluable structural confirmation and are powerful tools for identifying unknown impurities. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the purity of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, ensuring compliance with global regulatory expectations and contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ICH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. EMA. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. Retrieved from [Link]

  • Vertex AI Search. (2026, January 31). Pharmaceutical Impurity Testing: What It Is and Why It's Essential.
  • PubMed. (2003, November 24). A simple and sensitive GC method for determination of N-methylpyrrolidine in cefepime and its preparation. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography. Retrieved from [Link]

  • PubMed. (2010, March 10). Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]

  • Vertex AI Search. (2025, May 14). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs.
  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Vertex AI Search. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • PubMed Central (PMC). (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. Recognizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid. Recognizing that direct, comprehensive safety data for this specific molecule is not always available, this document establishes a conservative disposal protocol based on the known hazards of its structural analogues, namely pyrrolidine and its derivatives. Our approach is grounded in the principles of risk mitigation and regulatory adherence, ensuring the safety of laboratory personnel and the protection of our environment.

The bedrock of safe laboratory practice is the "cradle-to-grave" management of all chemical substances, a principle rigorously enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This guide is designed to integrate seamlessly into your existing safety frameworks, providing clarity and actionable intelligence for handling this specific chemical waste.

Hazard Assessment and Risk Profile

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a substituted pyrrolidine, a class of compounds that requires careful handling. The parent compound, pyrrolidine, is classified as a flammable liquid that causes severe skin burns and eye damage.[2][3] While the addition of methyl and carboxylic acid groups modifies the molecule's properties, it is prudent to assume a similar hazard profile until proven otherwise.

Assumed Hazard Characteristics:

  • Corrosivity: The carboxylic acid moiety imparts acidic properties, while the tertiary amine on the pyrrolidine ring is basic. As an amino acid, it is amphoteric, but it may still possess corrosive characteristics. It is critical to avoid mixing this waste with strong acids, bases, or oxidizing agents, which could trigger a violent reaction.[4]

  • Toxicity: Pyrrolidine derivatives can be harmful if swallowed or inhaled.[4] Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Environmental Hazard: The environmental fate of this specific compound is not well-documented. Therefore, it must be prevented from entering drains or waterways.[5][6]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Potential Hazard GHS Pictogram Precautionary Statement Required PPE
Skin Corrosion/Irritation CorrosionP280: Wear protective gloves/protective clothing/eye protection/face protection.[7]Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Irritation CorrosionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]Safety goggles and a face shield.
Respiratory Irritation Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]Work conducted in a chemical fume hood.
Acute Toxicity (Harmful) Exclamation MarkP264: Wash hands thoroughly after handling.[8]Standard laboratory PPE.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management.[9] Mixing incompatible waste streams can lead to dangerous reactions, such as heat generation or the release of toxic gases.[10]

Step 1: Waste Determination A chemical is considered waste once it is no longer intended for use.[11] This includes leftover material, contaminated media (e.g., filter paper, gloves), and solutions from experiments.

Step 2: Hazardous Waste Classification Under EPA regulations, a waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12][13] Based on our hazard assessment, (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid waste should be managed as hazardous chemical waste .

Step 3: Segregation

  • Designate a Waste Stream: This compound and any materials contaminated with it must be collected in a designated hazardous waste container for non-halogenated organic solids or liquids , depending on its physical state.

  • Avoid Incompatibles: Crucially, do not mix this waste with:

    • Strong oxidizing agents

    • Strong acids or bases

    • Reactive chemicals

    • Halogenated solvents

On-site Waste Management: Container, Labeling, and Storage

Container Selection and Management

  • Choose a Compatible Container: Use a robust, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[4]

  • Maintain Container Integrity: The container must be in good condition, free from cracks or leaks, and must have a tightly sealing lid.[9][11]

  • Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.

  • Leave Headspace: For liquid waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.[14]

Labeling Protocol Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be affixed with a hazardous waste label.

The label must include:

  • The words "Hazardous Waste" .[4][11]

  • The full, unabbreviated chemical name: "(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid" . List all other components of the waste mixture.

  • The approximate percentage of each component.

  • The relevant hazard pictograms (Corrosion, Exclamation Mark).

  • The name and contact information of the generating researcher or lab.

  • The date when waste accumulation began.

Satellite Accumulation Area (SAA) Storage

  • Store the sealed and labeled waste container in a designated SAA near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.[9]

  • Segregate the container from incompatible chemicals within the SAA.[9]

Final Disposal Procedures

The definitive and required method for disposing of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is through your institution's Environmental Health and Safety (EHS) office for collection by a licensed hazardous waste disposal contractor.[4][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11]

Protocol 1: Disposal of Unused Chemical and Contaminated Solutions
  • Preparation: Working in a chemical fume hood, wear all required PPE as detailed in Table 1.

  • Waste Transfer: Carefully transfer the chemical waste from its original container or experimental apparatus into the designated, properly labeled hazardous waste container.

  • Seal and Store: Securely close the waste container and return it to the SAA.

  • Arrange Pickup: Once the container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup.

Protocol 2: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[9][11]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, the rinsate from all three washes is considered hazardous waste. [9][11] Collect all rinsate and add it to your hazardous liquid waste container.

  • Container Disposal: Once triple-rinsed, deface or remove the original label on the container. It can now be disposed of according to your institution's policy for decontaminated glassware or plastic.[15]

Protocol 3: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

  • Dispose: All materials used for spill clean-up must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid waste.

G start Waste Generation ((2S,4R)-1,4-Dimethylpyrrolidine- 2-carboxylic acid) characterize Characterize as Hazardous Waste start->characterize Is it for discard? segregate Segregate Waste Stream (Non-Halogenated Organic) characterize->segregate container Select & Label Compatible HDPE Container segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage spill Spill Occurs storage->spill pickup Contact EHS for Waste Pickup storage->pickup spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->storage Collect spill debris in new waste container end Disposal by Licensed Waste Contractor pickup->end

Caption: Decision workflow for handling and disposing of the chemical waste.

References

  • Vertex AI Search. (2022, July 12).
  • Study.com.
  • (2022, April 19).
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Henderson, T. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Benchchem.
  • Vanderbilt University Medical Center.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2012, April 16).
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid.
  • MilliporeSigma. (2025, May 12).
  • Gemini Industries. (2015, December 4).
  • Thermo Fisher Scientific. (2009, September 26).
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
  • CDH Fine Chemical.
  • (2022, February 8). SDS US.
  • Fluorochem. (2024, December 19).
  • ChemScene. (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.
  • Thermo Fisher Scientific. (2009, September 26).
  • Capot Chemical. (2026, February 14). MSDS of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid.
  • AK Scientific, Inc. Safety Data Sheet - 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet - Methyl (2S,4R)

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Handling

Personal protective equipment for handling (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid As a Senior Application Scientist, I frequently consult with drug development teams on optimizing both the safety an...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development teams on optimizing both the safety and efficacy of their synthetic workflows. When handling specialized chiral building blocks like1[1], laboratory personnel often underestimate the physical hazards due to the compound's2[2]. However, operational safety is not just about acute toxicity; it is about mitigating chronic exposure and maintaining reagent integrity.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this specific proline derivative.

Hazard Profile & Mechanistic Rationale

While (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is not classified as a highly dangerous good, its physical properties demand strict engineering controls. As a finely milled, crystalline powder, it is highly susceptible to aerosolization. Inhalation of these micro-particulates can cause3[3], and dermal contact 4[4]. Furthermore, amino acid derivatives can be hygroscopic; exposing them to ambient moisture not only degrades the (2S,4R)-stereocenter over time but can also cause the powder to clump, complicating precise analytical weighing.

Quantitative Data & PPE Matrix

To standardize your laboratory's approach, I have summarized the critical physical parameters and the corresponding PPE requirements into a single matrix. Every piece of equipment selected here serves a specific mechanistic purpose.

SpecificationRequirementOperational Implication / Mechanistic Rationale
Target Compound CAS: 1946010-81-6Unique identifier for1[1].
GHS Classification Non-hazardous (Standard)No specialized hazmat transport needed, but 2[2].
Hand Protection Nitrile Gloves (≥0.11 mm)Prevents dermal absorption and moisture transfer to4[4].
Eye Protection ANSI Z87.1 GogglesProtects against micro-particulate 3[3].
Body Protection 100% Cotton Lab CoatPrevents electrostatic buildup which causes powder to adhere to synthetic clothing.
Respiratory N95/P100 RespiratorMandatory if handling outside a fume hood to filter fine 3[3].
Ventilation Fume Hood (80-100 fpm)Captures aerosolized dust during weighing and transfer operations.

Experimental Protocol: Safe Weighing and Handling

Do not just follow these steps—understand the causality behind them. This protocol is designed as a self-validating system to ensure zero aerosolized exposure.

Step 1: Environmental Setup Activate the chemical fume hood and ensure the sash is lowered to the designated operational height. Validation Check: Before opening the primary chemical container, hold a single-ply tissue (e.g., Kimwipe) near the bottom edge of the sash. A steady, inward deflection confirms an adequate face velocity (80–100 fpm) necessary for capturing fugitive dust.

Step 2: Static Elimination Wipe the exterior of the analytical balance and the weighing spatula with an anti-static cloth. If available, use a zero-stat ionizing gun on the weighing boat. Rationale: Static electricity is the primary vector for powder dispersion. Neutralizing the surface charge prevents the compound from repelling off the spatula and aerosolizing into your breathing zone.

Step 3: Transfer Mechanics Using a V-shaped anti-static weighing boat, transfer the solid slowly. Keep the primary container as close to the weighing boat as physically possible to minimize the kinetic drop distance.

Step 4: Securing the Reagent Immediately cap the primary container and seal it with Parafilm. Store in a desiccator at 2-8°C to prevent moisture ingress and preserve chiral purity.

Spill Management & Disposal Plan

If a spill occurs outside of primary containment, immediate and calculated action is required. Never use a dry brush or broom, as 3[3].

Step 1: Containment and PPE Verification If the spill is outside the fume hood, immediately don an N95/P100 particulate respirator.

Step 2: Wet-Wipe Protocol Moisten a chemical spill pad or heavy-duty paper towel with a polar solvent (water or ethanol are highly effective for proline derivatives). Gently place the moistened pad over the powder to trap the dust, then wipe from the perimeter of the spill inward to the center.

Step 3: Decontamination Validation Validation Check: After wiping the area, shine a high-lumen flashlight parallel to the bench surface. The absence of crystalline reflection confirms complete particulate removal.

Step 4: Incineration Routing Place all contaminated wipes, gloves, and collected chemical waste into a designated, sealable hazardous waste container. According to standard disposal protocols for pyrrolidine derivatives, the material must be3[3]. Do not flush down the sink.

Operational Workflow Visualization

To ensure these protocols are easily integrated into your lab's standard operating procedures, I have mapped the logical relationship between preparation, handling, and disposal.

HandlingLogic cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Operational Workflow cluster_2 Phase 3: Post-Operation N1 Risk Assessment (CAS: 1946010-81-6) N2 Don PPE Matrix (Nitrile, Goggles, Coat) N1->N2 N3 Transfer to Chemical Fume Hood N2->N3 N4 Anti-Static Weighing (Minimize Aerosol) N3->N4 N5 Spill Occurred? N4->N5 N6 Wet Wipe Protocol (No Dry Sweeping) N5->N6 Yes N7 Waste Segregation N5->N7 No N6->N7 N8 Chemical Incineration (Combustible Solvent) N7->N8

Fig 1: End-to-end safety, handling, and disposal workflow for CAS 1946010-81-6.

References

  • ChemicalBook. "(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid". ChemicalBook. 1

  • Arctom. "CAS NO. 1946010-81-6 | (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid". Arctomsci. 2

  • J & W PharmLab, LLC. "MATERIAL SAFETY DATA SHEET: Pyrrolidine-2-carboxylic acid". J&W PharmLab. 3

  • Muby Chemicals. "L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS". Mubychem. 4

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
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